molecular formula C14H21NO7S B1681777 Pivoxil Sulbactam CAS No. 69388-79-0

Pivoxil Sulbactam

Katalognummer: B1681777
CAS-Nummer: 69388-79-0
Molekulargewicht: 347.39 g/mol
InChI-Schlüssel: OHPVYKXTRACOSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulbactam pivoxil is a penicillanic acid ester that results from the formal condensation of the carboxy group of sulbactam with the hydroxy group of hydroxymethyl 2,2-dimethylpropanoate. It is a prodrug of the beta-lactamase inhibitor sulbactam. It has a role as a prodrug. It is a pivaloyloxymethyl ester and a penicillanic acid ester.
Sulbactam Pivoxil is the pivoxil prodrug form of sulbactam, a semi-synthetic beta-lactamase inhibitor, with beta-lactam antibiotic adjuvant activity. After oral administration of sulbactam pivoxil, the ester bond is cleaved, releasing active sulbactam. The beta-lactam ring of sulbactam irreversibly binds to beta-lactamase at or near its active site, thereby blocking enzyme activity and preventing metabolism of other beta-lactam antibiotics by the enzyme.
See also: Sulbactam (has active moiety).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPVYKXTRACOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048692
Record name Pivoxil Sulbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69388-79-0
Record name Pivoxil Sulbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Prodrug Approach in Action: A Technical Guide to the Discovery and Synthesis of Pivoxil Sulbactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulbactam, a potent β-lactamase inhibitor, suffers from poor oral bioavailability, limiting its clinical utility in oral formulations. To overcome this challenge, a prodrug strategy was employed, leading to the development of pivoxil sulbactam. This pivaloyloxymethyl ester of sulbactam masks the carboxyl group, enhancing its lipophilicity and facilitating oral absorption. Following administration, pivoxil sulbactam is readily hydrolyzed by esterases to release the active sulbactam moiety. This technical guide provides an in-depth overview of the discovery rationale, a detailed synthesis process, and the mechanism of action of pivoxil sulbactam.

Discovery and Rationale: The Prodrug Strategy

The discovery of pivoxil sulbactam was driven by the need to improve the oral pharmacokinetic profile of sulbactam.[1] Sulbactam is a competitive, irreversible β-lactamase inhibitor that protects β-lactam antibiotics from degradation by a wide range of bacterial β-lactamases.[2][3] However, its clinical use in oral dosage forms is hampered by its low oral bioavailability.[1]

The "prodrug" approach is a well-established strategy in medicinal chemistry to overcome pharmacokinetic and pharmacodynamic barriers.[4] In the case of sulbactam, the negatively charged carboxylic acid group at physiological pH limits its passive diffusion across the gastrointestinal membrane. By converting this carboxylic acid into a lipophilic, enzymatically labile ester, its oral absorption can be significantly enhanced.

Pivoxil sulbactam is the pivaloyloxymethyl ester of sulbactam.[5] This specific ester was chosen for its ability to be efficiently cleaved by non-specific esterases present in the body, releasing the active sulbactam and innocuous byproducts, pivalic acid and formaldehyde.[5][6] This strategic chemical modification allows for higher serum levels of sulbactam to be achieved after oral administration compared to oral administration of sulbactam itself.[7][8]

Discovery_Rationale Sulbactam Sulbactam (Active β-Lactamase Inhibitor) Poor_Bioavailability Poor Oral Bioavailability Sulbactam->Poor_Bioavailability exhibits Prodrug_Strategy Prodrug Strategy: Pivaloyloxymethyl Esterification Sulbactam->Prodrug_Strategy is converted via Poor_Bioavailability->Prodrug_Strategy necessitates Pivoxil_Sulbactam Pivoxil Sulbactam (Lipophilic Prodrug) Prodrug_Strategy->Pivoxil_Sulbactam to produce Oral_Admin Oral Administration Pivoxil_Sulbactam->Oral_Admin allows for Enzymatic_Cleavage Enzymatic Cleavage (Esterases) Oral_Admin->Enzymatic_Cleavage leads to Active_Sulbactam Active Sulbactam in Circulation Enzymatic_Cleavage->Active_Sulbactam releasing Improved_Bioavailability Improved Oral Bioavailability Active_Sulbactam->Improved_Bioavailability resulting in

Figure 1: Logical workflow of the prodrug strategy for Pivoxil Sulbactam.

Synthesis of Pivoxil Sulbactam

The synthesis of pivoxil sulbactam is a multi-step process that begins with the preparation of the key esterifying agent, chloromethyl pivalate, followed by its reaction with a salt of sulbactam. The overall process requires careful control of reaction conditions to ensure high yield and purity.[9][10]

Synthesis of Chloromethyl Pivalate

Chloromethyl pivalate is prepared by the reaction of pivaloyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride.[2][5] Thionyl chloride can be used as a cocatalyst to consume any water present and drive the reaction to completion.[11]

Experimental Protocol: Synthesis of Chloromethyl Pivalate [2][5][11]

  • To a reaction vessel equipped with a stirrer and a reflux condenser, add pivaloyl chloride (1.0 equivalent), a catalytic amount of zinc chloride (e.g., 0.01 equivalents), and thionyl chloride (optional, 1.0 equivalent).

  • Heat the mixture to 60-80°C.

  • Slowly add paraformaldehyde (1.0-1.2 equivalents) portion-wise to control the exothermic reaction.

  • After the addition is complete, continue stirring at the same temperature for 2-5 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water to remove the catalyst and any unreacted formaldehyde.

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Purify the crude chloromethyl pivalate by vacuum distillation.

Synthesis of Pivoxil Sulbactam

Pivoxil sulbactam is synthesized by the esterification of sulbactam with chloromethyl pivalate. The reaction is typically carried out by first converting sulbactam acid to a more nucleophilic salt, such as the sodium, potassium, or ammonium salt, which then reacts with chloromethyl pivalate in a polar aprotic solvent.[2][12][13]

Experimental Protocol: Synthesis of Pivoxil Sulbactam from Sulbactam Acid [12][13][14]

  • Salt Formation:

    • Dissolve sulbactam acid (1.0 equivalent) in a suitable solvent such as ethanol or acetone.

    • Add a base (e.g., sodium hydroxide, potassium hydroxide, or ammonia water; 1.0 equivalent) at a controlled temperature (e.g., 10-15°C) and stir for 1-2 hours to form the corresponding sulbactam salt.

    • Isolate the sulbactam salt by filtration or centrifugation and dry under vacuum.

  • Esterification:

    • Suspend the dried sulbactam salt (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add chloromethyl pivalate (1.0-1.2 equivalents) dropwise to the suspension at a controlled temperature (e.g., 10-30°C).

    • Stir the reaction mixture for 7-24 hours, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, add a mixture of water and an organic solvent (e.g., isopropanol) to precipitate the crude pivoxil sulbactam.

    • Stir for an additional hour to complete crystallization.

    • Collect the solid product by filtration and wash with cold water and then with a cold organic solvent (e.g., ethanol or isopropanol) to remove impurities.

    • Dry the purified pivoxil sulbactam under vacuum.

Synthesis_Workflow cluster_CMP Synthesis of Chloromethyl Pivalate cluster_PS Synthesis of Pivoxil Sulbactam Pivaloyl_Chloride Pivaloyl Chloride Reaction_CMP Reaction at 60-80°C Pivaloyl_Chloride->Reaction_CMP Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_CMP Catalyst ZnCl₂ (catalyst) Thionyl Chloride (cocatalyst) Catalyst->Reaction_CMP Purification_CMP Workup & Vacuum Distillation Reaction_CMP->Purification_CMP Chloromethyl_Pivalate Chloromethyl Pivalate Purification_CMP->Chloromethyl_Pivalate Esterification Esterification with Chloromethyl Pivalate (10-30°C, 7-24h) Chloromethyl_Pivalate->Esterification Sulbactam_Acid Sulbactam Acid Salt_Formation Salt Formation in Ethanol Sulbactam_Acid->Salt_Formation Base Base (e.g., NaOH, KOH, NH₄OH) Base->Salt_Formation Sulbactam_Salt Sulbactam Salt Salt_Formation->Sulbactam_Salt Sulbactam_Salt->Esterification Solvent Polar Aprotic Solvent (DMF or DMSO) Solvent->Esterification Crystallization Crystallization (Water/Isopropanol) Esterification->Crystallization Pivoxil_Sulbactam_Final Pivoxil Sulbactam Crystallization->Pivoxil_Sulbactam_Final

Figure 2: Experimental workflow for the synthesis of Pivoxil Sulbactam.

Quantitative Data

Table 1: Synthesis and Physicochemical Properties of Pivoxil Sulbactam
ParameterValueReference(s)
Synthesis
Yield (from sulbactam salt)92.0 - 95.5%[13][14]
Purity (by HPLC)>99%[13]
Physicochemical Properties
Molecular FormulaC₁₄H₂₁NO₇S[6]
Molecular Weight347.39 g/mol [6]
Melting Point109°C[3]
Moisture Content0.34%[3]
Table 2: Analytical Data for Pivoxil Sulbactam
Analytical MethodParameters and ValuesReference(s)
HPLC Method 1: - Column: Hypersil C18 (250 x 4.6 mm, 5 µm)- Mobile Phase: Methanol:Acetonitrile:Water (60:1:39, v/v/v, pH 4.5)- Flow Rate: 1.0 mL/min- Detection: 220 nm- Retention Time: ~11.6 min[15]
Method 2: - Column: C18- Mobile Phase: Acetonitrile:Water (80:20, v/v)- Retention Time: 2.26 min[7][8]
FTIR (cm⁻¹) Characteristic peaks for β-lactam carbonyl and ester carbonyl groups are expected. A study on a similar pivoxil prodrug, cefditoren pivoxil, showed a characteristic carbonyl band at 1810–1760 cm⁻¹.[16][17]
¹H NMR & ¹³C NMR Specific spectral data is not readily available in the searched literature, but characteristic peaks for the pivaloyl group (singlet around 1.2 ppm in ¹H NMR) and the penicillanic acid sulfone core would be expected.[18][19]
Table 3: Pharmacokinetic Parameters
CompoundParameterValueSpecies/ConditionsReference(s)
Sulbactam Half-life (t½)~1 hourHumans (intravenous)[20]
Volume of Distribution~12 litersHumans (intravenous)[20]
Renal Excretion~75% unchangedHumans (parenteral)[20]
Pivoxil Prodrugs (General) Oral BioavailabilitySignificantly increased compared to the parent drug. For cefetamet pivoxil, oral bioavailability was ~45-58%.Humans[21][22]

Mechanism of Action

The therapeutic effect of pivoxil sulbactam is a two-step process: bioactivation of the prodrug followed by the inhibition of β-lactamase by the active sulbactam.

  • Enzymatic Cleavage (Bioactivation): Following oral administration and absorption, pivoxil sulbactam is rapidly hydrolyzed by non-specific esterases present in the intestinal mucosa, blood, and other tissues.[6][23] This enzymatic cleavage breaks the ester bond, releasing the active sulbactam, pivalic acid, and formaldehyde. The active sulbactam is then available to circulate and exert its inhibitory effect on β-lactamases.[6]

  • β-Lactamase Inhibition: Sulbactam is a mechanism-based, irreversible inhibitor of many clinically relevant β-lactamases.[12][24] It shares a structural similarity with β-lactam antibiotics, allowing it to be recognized by the active site of the β-lactamase enzyme. The enzyme attacks the β-lactam ring of sulbactam, forming a covalent acyl-enzyme intermediate.[12][24] Unlike the hydrolysis of β-lactam antibiotics, this intermediate is stable and does not readily deacylate. This effectively traps the enzyme in an inactive state, preventing it from degrading co-administered β-lactam antibiotics.[12][24]

Mechanism_of_Action cluster_Activation Prodrug Bioactivation cluster_Inhibition β-Lactamase Inhibition Pivoxil_Sulbactam Pivoxil Sulbactam Esterases Esterases (in gut wall, blood) Pivoxil_Sulbactam->Esterases hydrolyzed by Active_Sulbactam Active Sulbactam Esterases->Active_Sulbactam releases Byproducts Pivalic Acid + Formaldehyde Esterases->Byproducts releases Beta_Lactamase β-Lactamase Enzyme (Active) Active_Sulbactam->Beta_Lactamase binds to Acyl_Enzyme Stable Acyl-Enzyme Intermediate Beta_Lactamase->Acyl_Enzyme forms Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactamase->Beta_Lactam_Antibiotic would otherwise degrade Inactive_Enzyme Inactive β-Lactamase Acyl_Enzyme->Inactive_Enzyme leading to Protected_Antibiotic Protected Antibiotic (Active) Inactive_Enzyme->Protected_Antibiotic allows survival of

Figure 3: Mechanism of action of Pivoxil Sulbactam.

Conclusion

The development of pivoxil sulbactam is a prime example of the successful application of a prodrug strategy to enhance the therapeutic potential of an existing drug. By masking the polar carboxylic acid group of sulbactam, its oral absorption is significantly improved, allowing for effective oral therapy when co-administered with β-lactam antibiotics. The synthesis is a well-defined process, and the mechanism of action is a two-step process of bioactivation followed by irreversible enzyme inhibition. This technical guide provides a comprehensive overview for researchers and professionals in the field of drug discovery and development, highlighting the key aspects of pivoxil sulbactam's journey from a chemical concept to a clinically useful therapeutic agent.

References

Pivoxil Sulbactam: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivoxil Sulbactam is a pivotal molecule in the ongoing battle against bacterial resistance. It is the pivoxil ester prodrug of sulbactam, a potent β-lactamase inhibitor.[1][2] This strategic modification enhances the oral bioavailability of sulbactam, which otherwise exhibits poor absorption from the gastrointestinal tract.[3][4] Once absorbed, Pivoxil Sulbactam is rapidly hydrolyzed by esterases in the body to release the active moiety, sulbactam.[1][2] Sulbactam's primary role is not as a direct antibacterial agent but as a "suicide inhibitor" of β-lactamase enzymes.[5] These enzymes are produced by various bacteria and are a primary mechanism of resistance to β-lactam antibiotics. By irreversibly binding to and inactivating these enzymes, sulbactam protects co-administered β-lactam antibiotics from degradation, thereby restoring or expanding their spectrum of activity.[1][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, experimental protocols, and clinical efficacy of Pivoxil Sulbactam.

Chemical Structure

Pivoxil Sulbactam is chemically designated as (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, (2,2-dimethyl-1-oxopropoxy)methyl ester, 4,4-dioxide. Its molecular structure consists of a penicillanic acid sulfone core, which is the active sulbactam moiety, esterified with a pivaloyloxymethyl group. This ester linkage is crucial for its function as a prodrug.

IdentifierValue
IUPAC Name 2,2-dimethylpropanoyloxymethyl (2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
CAS Number 69388-79-0
Molecular Formula C₁₄H₂₁NO₇S
Molecular Weight 347.39 g/mol
Canonical SMILES CC1(--INVALID-LINK--=O)CC2=O">C@@HC(=O)OCOC(=O)C(C)(C)C)C
InChI Key OHPVYKXTRACOSQ-ZJUUUORDSA-N

Physicochemical Properties

Pivoxil Sulbactam is a white to off-white crystalline powder.[7] Its physicochemical properties are summarized in the table below.

PropertyValueReference
Appearance White to off-white crystalline powder[7]
Melting Point 103-105 °C[8]
Boiling Point (Predicted) 537.5 ± 50.0 °C[8]
Density (Predicted) 1.37 ± 0.1 g/cm³[8]
Solubility Chloroform (Slightly), Methanol (Slightly), Water (Insoluble)[8][9]
pKa (Predicted) -3.75 ± 0.60[8]
XLogP3 0.7[1]
Specific Rotation +160º ~ +170º[7]
Water Content (KF) ≤1.0%[7]

A solid-state characterization study revealed that Pivoxil Sulbactam particles exhibit a mean diameter of approximately 350 μm and consist of irregularly shaped crystals with good flow properties.[10] Thermal analysis using Differential Scanning Calorimetry (DSC) showed a sharp endothermic peak at 109 °C, corresponding to its melting point, and Thermogravimetric Analysis (TGA) indicated a mass loss at 184 °C due to decomposition.[10]

Mechanism of Action

The therapeutic efficacy of Pivoxil Sulbactam is dependent on its in-vivo conversion to sulbactam. This process is initiated by esterases that cleave the pivaloyloxymethyl ester, releasing sulbactam, formaldehyde, and pivalic acid.

Pivoxil_Sulbactam Pivoxil Sulbactam (Orally Administered Prodrug) Hydrolysis Hydrolysis by Esterases (in intestinal mucosa and blood) Pivoxil_Sulbactam->Hydrolysis Sulbactam Sulbactam (Active β-Lactamase Inhibitor) Hydrolysis->Sulbactam Byproducts Pivalic Acid + Formaldehyde Hydrolysis->Byproducts

Caption: Prodrug activation of Pivoxil Sulbactam.

Sulbactam itself possesses a β-lactam ring structure similar to that of penicillin. This structural analogy allows it to bind to the active site of bacterial β-lactamases. The interaction is initially reversible, but a subsequent series of chemical reactions leads to the formation of a stable, irreversible acyl-enzyme complex. This "suicide inhibition" effectively inactivates the β-lactamase, preventing it from hydrolyzing and inactivating co-administered β-lactam antibiotics.[6][11]

cluster_bacteria Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis (Inactivation) PBP Penicillin-Binding Protein (PBP) (Target Site) Beta_Lactam_Antibiotic->PBP Inhibition Inactive_Complex Inactive Sulbactam- β-Lactamase Complex Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to Sulbactam Sulbactam Sulbactam->Beta_Lactamase Irreversible Binding

Caption: Mechanism of action of Sulbactam.

Pharmacokinetics

The pharmacokinetic profile of Pivoxil Sulbactam is characterized by its efficient oral absorption and subsequent conversion to the active drug, sulbactam.

ParameterDescription
Absorption Pivoxil Sulbactam is well-absorbed orally, a significant improvement over sulbactam which has poor oral bioavailability.[3][4] The pivoxil ester moiety increases its lipophilicity, facilitating absorption from the gastrointestinal tract.
Distribution After absorption and hydrolysis to sulbactam, the drug is widely distributed throughout the body. Sulbactam distributes into various tissues and fluids.[12] Protein binding of sulbactam is approximately 38%.[12]
Metabolism Pivoxil Sulbactam is extensively hydrolyzed by esterases to yield active sulbactam.[1][2] Sulbactam itself does not undergo significant metabolism.[9]
Excretion Sulbactam is primarily eliminated unchanged by the kidneys.[9][13] Approximately 75-85% of a dose of sulbactam is excreted in the urine within the first 8 hours.[12] The elimination half-life of sulbactam is approximately 1 hour in individuals with normal renal function.[13]

Pharmacodynamics

The pharmacodynamic activity of Pivoxil Sulbactam is intrinsically linked to the action of its active metabolite, sulbactam, as a β-lactamase inhibitor.

ParameterDescription
Spectrum of Activity Sulbactam itself has weak intrinsic antibacterial activity.[8] Its primary role is to restore the activity of β-lactam antibiotics against β-lactamase-producing strains of bacteria. When combined with antibiotics such as ampicillin, it is effective against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Haemophilus influenzae, Escherichia coli, and Klebsiella pneumoniae.[7][9]
Synergistic Effect The combination of sulbactam with a β-lactam antibiotic results in a synergistic effect, where the combined antibacterial activity is greater than the sum of the individual activities. This is particularly evident against bacteria where β-lactamase production is the major mechanism of resistance.[8]

Experimental Protocols

Synthesis of Pivoxil Sulbactam

A common and efficient method for the synthesis of Pivoxil Sulbactam involves the reaction of a salt of sulbactam with chloromethyl pivalate.[1][7]

Materials:

  • Sulbactam sodium salt

  • Chloromethyl pivalate

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Isopropanol

  • Water

Procedure:

  • Suspend the sulbactam salt (e.g., sulbactam sodium, potassium, or ammonium salt) in an organic solvent such as DMF or DMSO.[7][14]

  • Stir the suspension to ensure homogeneity.

  • Slowly add chloromethyl pivalate dropwise to the suspension while maintaining the temperature at 10-15°C.[14]

  • Allow the reaction to proceed for several hours (e.g., 7-8 hours).[14]

  • After the reaction is complete, slowly add a mixture of water and isopropanol to the reaction mixture to induce crystallization.[14]

  • Stir the mixture for a period to allow for complete crystallization.

  • Collect the crystalline Pivoxil Sulbactam by filtration.

  • Wash the product with water and then with an organic solvent like ethanol.

  • Dry the final product under vacuum.

Sulbactam_Salt Sulbactam Salt (Sodium, Potassium, or Ammonium) Reaction Reaction with Chloromethyl Pivalate (10-15°C) Sulbactam_Salt->Reaction Solvent Organic Solvent (DMF or DMSO) Solvent->Reaction Crystallization Crystallization (Addition of Water/Isopropanol) Reaction->Crystallization Filtration Filtration and Washing Crystallization->Filtration Drying Drying Filtration->Drying Pivoxil_Sulbactam Pivoxil Sulbactam (Crystalline Product) Drying->Pivoxil_Sulbactam

References

The Prodrug Approach of Pivoxil Sulbactam: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulbactam, a potent β-lactamase inhibitor, suffers from poor oral bioavailability, limiting its clinical utility in oral formulations. To overcome this limitation, the prodrug pivoxil sulbactam was developed. This technical guide provides an in-depth analysis of the mechanism of action of pivoxil sulbactam, focusing on its journey from a bioreversible derivative to an active β-lactamase inhibitor. We will delve into the experimental protocols used to elucidate its activation, the quantitative data supporting its efficacy, and the key pathways involved in its mechanism.

Introduction

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, necessitates innovative therapeutic strategies. β-lactamase inhibitors, when co-administered with β-lactam antibiotics, can restore the efficacy of these life-saving drugs. Sulbactam is a well-established irreversible inhibitor of many clinically relevant β-lactamases.[1] However, its inherent polarity restricts its oral absorption. The pivoxil sulbactam prodrug strategy addresses this challenge by masking the polar carboxyl group of sulbactam with a lipophilic pivaloyloxymethyl group, thereby enhancing its membrane permeability and oral absorption.[2] Following absorption, the prodrug undergoes enzymatic hydrolysis to release the active sulbactam moiety.

Mechanism of Action: From Prodrug to Active Inhibitor

The mechanism of action of pivoxil sulbactam can be dissected into two critical phases: the prodrug activation phase and the β-lactamase inhibition phase.

Prodrug Activation: Hydrolysis of Pivoxil Sulbactam

Upon oral administration, pivoxil sulbactam is absorbed from the gastrointestinal tract. The lipophilic nature of the pivaloyloxymethyl ester facilitates its passage across the intestinal mucosa.[2] Once in the systemic circulation, non-specific esterases rapidly cleave the ester bond, releasing the active sulbactam, pivalic acid, and formaldehyde.[2]

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation Pivoxil_Sulbactam_Oral Pivoxil Sulbactam (Oral) Pivoxil_Sulbactam_Absorbed Pivoxil Sulbactam (Absorbed) Pivoxil_Sulbactam_Oral->Pivoxil_Sulbactam_Absorbed Absorption Sulbactam Active Sulbactam Pivoxil_Sulbactam_Absorbed->Sulbactam Hydrolysis Byproducts Pivalic Acid + Formaldehyde Pivoxil_Sulbactam_Absorbed->Byproducts Esterases Non-specific Esterases Esterases->Pivoxil_Sulbactam_Absorbed

Fig. 1: Prodrug activation pathway of pivoxil sulbactam.
β-Lactamase Inhibition by Sulbactam

The released sulbactam acts as a "suicide inhibitor" of β-lactamase enzymes. It competitively binds to the active site of the enzyme in a similar fashion to β-lactam antibiotics. The enzymatic process initiates the opening of the β-lactam ring in sulbactam, leading to the formation of a transiently stable acyl-enzyme intermediate. However, unlike the hydrolysis of antibiotics, this intermediate undergoes further chemical rearrangements to form a permanently inactivated, covalently bonded complex with the enzyme.[1] This irreversible inhibition effectively removes the β-lactamase threat, allowing the co-administered β-lactam antibiotic to exert its antibacterial effect.

cluster_0 Enzyme Interaction Sulbactam Sulbactam Beta_Lactamase β-Lactamase (Active) Sulbactam->Beta_Lactamase Competitive Binding Acyl_Enzyme Acyl-Enzyme Intermediate Beta_Lactamase->Acyl_Enzyme Acylation Inactive_Enzyme Irreversibly Inactivated β-Lactamase Acyl_Enzyme->Inactive_Enzyme Rearrangement

Fig. 2: Mechanism of irreversible β-lactamase inhibition by sulbactam.

Quantitative Data

The efficacy of sulbactam as a β-lactamase inhibitor and the pharmacokinetic advantages of its pivoxil prodrug are substantiated by quantitative data from numerous studies.

In Vitro Inhibitory Activity of Sulbactam

The inhibitory potency of sulbactam against various β-lactamases is typically quantified by the 50% inhibitory concentration (IC50) and kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

β-Lactamase ClassEnzymeIC50 (µM)Km (µM)kcat (s⁻¹)k_inact_ / K_i_ (M⁻¹s⁻¹)
Class A TEM-10.8≤2-125
SHV-5-≤20.07-
CTX-M-15->62501429,000
Class C AmpC (P. aeruginosa)----
P99 (E. cloacae)----
Class D OXA-10----
OXA-23----

Data compiled from multiple sources.[3][4] Note: Direct IC50 values are not always reported in kinetic studies. The inhibitory potential is often expressed through kinetic constants.

Pharmacokinetic Parameters

The oral administration of pivoxil sulbactam leads to therapeutically relevant plasma concentrations of the active sulbactam.

ParameterSulbactam (from oral Sultamicillin)Sulbactam (Intravenous)
Cmax (mg/L) 10.0~60 (1g dose)
Tmax (h) 1.5-
t½ (h) 1.3~1
Bioavailability (%) >80100

Data from studies on sultamicillin, a mutual prodrug of ampicillin and sulbactam, which provides comparable pharmacokinetic data for sulbactam.[5][6]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of pivoxil sulbactam.

In Vitro Hydrolysis of Pivoxil Sulbactam

Objective: To determine the rate and extent of conversion of pivoxil sulbactam to active sulbactam in a simulated biological environment.

Protocol:

  • Preparation of Hydrolysis Media: Prepare solutions mimicking physiological conditions, such as simulated intestinal fluid (SIF, pH 6.8) and human plasma.

  • Incubation: Dissolve a known concentration of pivoxil sulbactam in the prepared media and incubate at 37°C.

  • Sampling: At predetermined time points, withdraw aliquots of the incubation mixture.

  • Reaction Quenching: Immediately stop the hydrolysis reaction in the collected samples, typically by adding an organic solvent like acetonitrile and placing on ice.

  • Quantification: Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentrations of both pivoxil sulbactam and the released sulbactam.

  • Data Analysis: Plot the concentrations of the prodrug and the active drug against time to determine the hydrolysis rate constant and half-life.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Media Prepare Hydrolysis Media (e.g., SIF, Plasma) Incubate Incubate at 37°C Prepare_Media->Incubate Prepare_Prodrug Prepare Pivoxil Sulbactam Solution Prepare_Prodrug->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Quantify Quantify Prodrug and Active Drug HPLC->Quantify Analyze_Data Calculate Hydrolysis Rate and Half-life Quantify->Analyze_Data

Fig. 3: Experimental workflow for in vitro hydrolysis of pivoxil sulbactam.
β-Lactamase Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of sulbactam against specific β-lactamase enzymes.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified β-lactamase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare a stock solution of the chromogenic substrate, nitrocefin.

    • Prepare serial dilutions of sulbactam.

  • Assay Setup: In a 96-well plate, add the β-lactamase enzyme solution to wells containing the different concentrations of sulbactam. Include control wells with enzyme and buffer only (no inhibitor).

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Add the nitrocefin solution to all wells to start the reaction.

  • Measurement: Monitor the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Enzyme, Substrate (Nitrocefin), and Inhibitor (Sulbactam) Solutions Setup Combine Enzyme and Inhibitor in 96-well Plate Reagents->Setup Pre-incubate Pre-incubate Setup->Pre-incubate Initiate Add Nitrocefin to Initiate Reaction Pre-incubate->Initiate Measure Measure Absorbance Change at 490 nm Initiate->Measure Calculate Calculate Reaction Rates and % Inhibition Measure->Calculate Determine_IC50 Determine IC50 from Dose-Response Curve Calculate->Determine_IC50

Fig. 4: Experimental workflow for β-lactamase inhibition assay.
In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, bioavailability) of sulbactam following oral administration of pivoxil sulbactam.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., rats, dogs, or human volunteers in a clinical setting).

  • Dosing:

    • Oral Group: Administer a single oral dose of pivoxil sulbactam.

    • Intravenous (IV) Group: Administer a single IV dose of sulbactam (for bioavailability calculation).

  • Blood Sampling: Collect blood samples at predefined time points post-dosing via an appropriate route (e.g., tail vein, cannula).

  • Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.

  • Sample Analysis: Quantify the concentration of sulbactam in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

G cluster_study_design Study Design cluster_sampling_analysis Sampling and Analysis cluster_data_analysis Data Analysis Animal_Model Select Animal Model or Human Volunteers Dosing Administer Oral Pivoxil Sulbactam and IV Sulbactam Animal_Model->Dosing Blood_Sampling Collect Blood Samples at Time Points Dosing->Blood_Sampling Plasma_Prep Prepare and Store Plasma Blood_Sampling->Plasma_Prep LC_MS_MS Quantify Sulbactam by LC-MS/MS Plasma_Prep->LC_MS_MS PK_Analysis Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) LC_MS_MS->PK_Analysis Bioavailability Calculate Absolute Oral Bioavailability PK_Analysis->Bioavailability

Fig. 5: Experimental workflow for an in vivo pharmacokinetic study.

Conclusion

The development of pivoxil sulbactam exemplifies a successful application of the prodrug strategy to enhance the therapeutic potential of an effective molecule. By transiently modifying the chemical structure of sulbactam, its oral bioavailability is significantly improved, allowing for effective systemic delivery of the active β-lactamase inhibitor. The subsequent irreversible inactivation of β-lactamases by the liberated sulbactam plays a crucial role in combating bacterial resistance. A thorough understanding of the mechanisms of prodrug activation and enzyme inhibition, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and optimization of such life-saving therapies.

References

In-Vitro Hydrolysis of Pivoxil Sulbactam to Sulbactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro hydrolysis of Pivoxil Sulbactam, a critical process in the activation of this important β-lactamase inhibitor prodrug. Understanding the kinetics and mechanisms of this conversion is paramount for drug development, formulation, and ensuring therapeutic efficacy. This document details the experimental protocols for studying this hydrolysis, methods for quantitative analysis, and the key factors influencing the reaction.

Introduction: The Chemical Transformation

Pivoxil Sulbactam is a prodrug of sulbactam, designed to enhance its oral bioavailability. The active sulbactam molecule is released through the enzymatic hydrolysis of the pivaloyloxymethyl ester group. This bioconversion is primarily mediated by non-specific esterases present in various tissues, most notably the intestinal mucosa and the liver.

The hydrolysis reaction involves the cleavage of the ester bond, yielding the active drug, sulbactam, along with formaldehyde and pivalic acid as byproducts.

Below is a diagram illustrating the chemical pathway of this transformation.

G cluster_main In-Vitro Hydrolysis of Pivoxil Sulbactam Pivoxil_Sulbactam Pivoxil Sulbactam Sulbactam Sulbactam (Active Drug) Pivoxil_Sulbactam->Sulbactam Enzymatic Hydrolysis Byproducts Pivalic Acid + Formaldehyde Pivoxil_Sulbactam->Byproducts Esterases Esterases (e.g., from Liver Microsomes, PLE) Esterases->Pivoxil_Sulbactam

Figure 1: Chemical transformation of Pivoxil Sulbactam.

Experimental Protocols for In-Vitro Hydrolysis

To investigate the in-vitro conversion of Pivoxil Sulbactam to sulbactam, a well-defined experimental protocol is essential. The following sections outline the necessary materials and a step-by-step procedure.

Materials and Reagents
  • Substrate: Pivoxil Sulbactam analytical standard

  • Enzyme Source:

    • Human Liver Microsomes (HLM) or S9 fraction

    • Porcine Liver Esterase (PLE) - a commercially available alternative

  • Buffer System: Phosphate buffer (e.g., 100 mM potassium phosphate buffer)

  • Cofactors (for HLM/S9): NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)

  • Quenching Solution: Acetonitrile or other suitable organic solvent to stop the enzymatic reaction.

  • Analytical Standards: Sulbactam analytical standard

  • Equipment:

    • Incubator or water bath (37°C)

    • Centrifuge

    • HPLC system with UV detector

    • pH meter

    • Vortex mixer

Experimental Workflow

The following diagram outlines the general workflow for conducting an in-vitro hydrolysis study of Pivoxil Sulbactam.

G cluster_workflow Experimental Workflow for In-Vitro Hydrolysis Start Start: Prepare Reagents Incubation Incubation: Pivoxil Sulbactam + Enzyme (e.g., HLM or PLE) in Buffer at 37°C Start->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Quench Reaction (e.g., with Acetonitrile) Sampling->Quenching Aliquots at t = 0, 5, 15, 30, 60 min Processing Sample Processing (Centrifugation) Quenching->Processing Analysis HPLC Analysis: Quantify Pivoxil Sulbactam and Sulbactam Processing->Analysis Data Data Analysis: Calculate Hydrolysis Rate Analysis->Data

Figure 2: General experimental workflow.
Detailed Methodologies

2.3.1. Using Human Liver Microsomes (HLM) or S9 Fraction

This method simulates the metabolic environment of the liver, a primary site of drug metabolism.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • 100 mM Potassium Phosphate Buffer (pH 7.4)

      • Human Liver Microsomes (final protein concentration of 0.5 - 1.0 mg/mL)

      • NADPH regenerating system (if assessing oxidative metabolism in parallel, though not strictly required for ester hydrolysis)

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation of Reaction:

    • Add Pivoxil Sulbactam (e.g., from a stock solution in DMSO or methanol, final concentration typically 1-10 µM) to the pre-warmed incubation mixture to initiate the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately add the aliquot to a tube containing a cold quenching solution (e.g., 2-3 volumes of acetonitrile) to stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched sample and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins.

    • Collect the supernatant for HPLC analysis.

2.3.2. Using Porcine Liver Esterase (PLE)

PLE is a cost-effective and readily available source of esterases for in-vitro hydrolysis studies.

  • Preparation of Reaction Mixture:

    • In a suitable vessel, prepare the reaction mixture containing:

      • 100 mM Phosphate Buffer (pH 7.4)

      • Porcine Liver Esterase (activity to be optimized, e.g., 10-50 units/mL)

    • Equilibrate the mixture to 37°C.

  • Initiation of Reaction:

    • Add Pivoxil Sulbactam to the reaction mixture to a final concentration of, for example, 100 µM.

  • Incubation and Sampling:

    • Follow the same procedure as described for HLM (Section 2.3.1, step 3).

  • Reaction Termination and Sample Processing:

    • Follow the same procedures as described for HLM (Section 2.3.1, steps 4 and 5).

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying the disappearance of the parent prodrug (Pivoxil Sulbactam) and the appearance of the active metabolite (sulbactam).

HPLC Method Parameters

Several HPLC methods have been reported for the simultaneous determination of sulbactam pivoxil and other compounds. A validated method should be used, and the following parameters provide a starting point for method development and validation.

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (e.g., 80:20 v/v) or a buffered aqueous solution.
Flow Rate 1.0 mL/min
Detection Wavelength 220-230 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Note: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Data Presentation and Interpretation

The primary outcome of the in-vitro hydrolysis study is the determination of the rate of conversion of Pivoxil Sulbactam to sulbactam. This is typically expressed as the rate of disappearance of the parent compound over time.

Kinetic Data Analysis

The concentration of Pivoxil Sulbactam at each time point is plotted against time. The initial rate of hydrolysis can be determined from the linear portion of this curve. For a more detailed analysis, the data can be fitted to kinetic models, such as first-order kinetics, to determine the rate constant (k) and the half-life (t½) of the hydrolysis reaction.

First-Order Rate Equation: ln[C] = ln[C₀] - kt

Where:

  • [C] is the concentration of Pivoxil Sulbactam at time t

  • [C₀] is the initial concentration of Pivoxil Sulbactam

  • k is the first-order rate constant

Half-Life Calculation: t½ = 0.693 / k

Tabulation of Quantitative Data

All quantitative data should be summarized in a clear and structured table for easy comparison. An example is provided below.

Experimental ConditionSubstrate Conc. (µM)Enzyme Conc.Rate Constant (k, min⁻¹)Half-life (t½, min)
Human Liver Microsomes100.5 mg/mL[Insert experimental value][Insert experimental value]
Porcine Liver Esterase10020 units/mL[Insert experimental value][Insert experimental value]
Control (No Enzyme)100-[Insert experimental value][Insert experimental value]

Factors Influencing In-Vitro Hydrolysis

Several factors can influence the rate and extent of Pivoxil Sulbactam hydrolysis in vitro:

  • Enzyme Source and Concentration: The type and concentration of esterases will directly impact the hydrolysis rate.

  • pH: Enzymatic activity is highly pH-dependent. The optimal pH for esterase activity is typically around neutral (pH 7.4), simulating physiological conditions.

  • Temperature: The reaction should be conducted at a physiological temperature (37°C) for optimal enzyme activity.

  • Substrate Concentration: At low concentrations, the rate of hydrolysis may be proportional to the substrate concentration. At higher concentrations, the enzyme may become saturated, and the reaction will follow Michaelis-Menten kinetics.

  • Presence of Inhibitors: Certain compounds can inhibit esterase activity, which should be considered when designing the experiment and interpreting the results.

This technical guide provides a robust framework for conducting and analyzing the in-vitro hydrolysis of Pivoxil Sulbactam. By following these protocols, researchers can gain valuable insights into the activation of this important prodrug, contributing to the development of more effective antibiotic therapies.

An In-Depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of Pivoxil Sulbactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulbactam is a potent β-lactamase inhibitor, crucial in overcoming bacterial resistance to β-lactam antibiotics. However, its clinical utility via oral administration is hampered by poor absorption from the gastrointestinal tract. To address this limitation, Pivoxil Sulbactam, a prodrug of sulbactam, was developed. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of Pivoxil Sulbactam, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Pivoxil Sulbactam is a lipophilic double-ester prodrug designed to enhance the oral absorption of sulbactam[1][2]. Following oral administration, it is hydrolyzed by esterases in the body to release the active sulbactam moiety. This strategy significantly improves the systemic exposure of sulbactam compared to oral administration of sulbactam itself.

Pharmacokinetic Profile

Quantitative Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of sulbactam in healthy volunteers after intravenous administration and after oral administration of its prodrug, sultamicillin. This data is presented to give an indication of the systemic exposure achieved with an oral prodrug of sulbactam.

ParameterSulbactam (Intravenous)Sulbactam (from oral Sultamicillin)Reference
Dose 1g1.5g Sultamicillin[3]
Cmax (mg/L) ~60 (at end of 15-min infusion)10.0[3][4]
Tmax (h) End of infusion1.5[3]
AUC (mg·h/L) Not explicitly statedNot explicitly stated
Half-life (t½) (h) ~11.3[3][5][6][7]
Urinary Excretion (%) >7562[3][5][6]
Oral Bioavailability (%) ->80 (for Sultamicillin)[8]

Note: The data for oral administration is derived from studies using sultamicillin, a mutual prodrug of sulbactam and ampicillin. While not directly from Pivoxil Sulbactam administration, it provides a reasonable surrogate for the expected oral bioavailability and pharmacokinetic profile of sulbactam when delivered via a prodrug strategy.

Experimental Protocols

The determination of pharmacokinetic parameters of sulbactam following the administration of Pivoxil Sulbactam involves several key experimental stages.

Clinical Study Design (Illustrative)

A typical pharmacokinetic study in healthy volunteers would follow a single-dose, crossover design.

  • Subjects: A cohort of healthy adult male and/or female volunteers.

  • Dosing: A single oral dose of Pivoxil Sulbactam.

  • Blood Sampling: Venous blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose)[9].

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis[9].

  • Urine Collection: Urine is collected over a 24-hour period to determine the extent of renal excretion.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of sulbactam in plasma and urine is typically determined using a validated HPLC method.

  • Sample Preparation: Plasma samples are deproteinized, often using acetonitrile, to precipitate proteins which are then removed by centrifugation.

  • Chromatographic System:

    • Column: A reversed-phase column (e.g., C18).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a specific wavelength.

  • Quantification: The concentration of sulbactam is determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of sulbactam.

Visualizations

Metabolic Pathway of Pivoxil Sulbactam

Pivoxil Sulbactam undergoes enzymatic hydrolysis to release the active sulbactam. This process is primarily mediated by carboxylesterases.

Pivoxil Sulbactam Pivoxil Sulbactam Sulbactam (Active) Sulbactam (Active) Pivoxil Sulbactam->Sulbactam (Active) Hydrolysis Pivalic Acid Pivalic Acid Pivoxil Sulbactam->Pivalic Acid Byproduct Formaldehyde Formaldehyde Pivoxil Sulbactam->Formaldehyde Byproduct Carboxylesterases Carboxylesterases Carboxylesterases->Pivoxil Sulbactam cluster_study_design Study Design cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Subject Recruitment Subject Recruitment Dosing Dosing Subject Recruitment->Dosing Sample Collection Sample Collection Dosing->Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Concentration-Time Profile Concentration-Time Profile Data Acquisition->Concentration-Time Profile Parameter Calculation Parameter Calculation Concentration-Time Profile->Parameter Calculation Report Generation Report Generation Parameter Calculation->Report Generation

References

The Pivotal Role of Pivoxil Sulbactam as a Beta-Lactamase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of antibiotic resistance, largely driven by the production of bacterial β-lactamase enzymes, necessitates the development and strategic deployment of β-lactamase inhibitors. Sulbactam, a potent and well-established inhibitor, has its clinical utility expanded through the prodrug pivoxil sulbactam, which enhances oral bioavailability. This technical guide provides an in-depth analysis of pivoxil sulbactam's core function as a β-lactamase inhibitor. It delineates the mechanism of action of its active moiety, sulbactam, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of antibacterial agents.

The Role of Pivoxil Sulbactam in Overcoming Resistance

Pivoxil sulbactam is the pivoxil ester prodrug of sulbactam. This chemical modification is designed to improve the oral absorption of sulbactam, which otherwise has limited oral bioavailability.[1] Following oral administration, pivoxil sulbactam is readily hydrolyzed by esterases, releasing the active sulbactam moiety into the bloodstream to exert its therapeutic effect.

Sulbactam itself is a penicillanic acid sulfone with weak intrinsic antibacterial activity. Its primary therapeutic value lies in its ability to inhibit a wide range of β-lactamase enzymes.[1] These enzymes are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins. By inactivating these enzymes, sulbactam restores the efficacy of co-administered β-lactam antibiotics against otherwise resistant bacterial strains.

Mechanism of Action of Sulbactam

Sulbactam is classified as a mechanism-based, irreversible inhibitor of many clinically significant β-lactamases, particularly those belonging to Ambler class A.[2] The inhibitory process is a multi-step mechanism that ultimately results in the inactivation of the β-lactamase enzyme.

The key steps in the mechanism are as follows:

  • Initial Binding: Sulbactam, structurally similar to β-lactam antibiotics, binds to the active site of the β-lactamase enzyme, forming a reversible Michaelis-Menten complex.

  • Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the β-lactam ring of sulbactam, leading to the opening of the ring and the formation of a transient acyl-enzyme intermediate.

  • Rearrangement and Inactivation: Unlike the hydrolysis of a β-lactam antibiotic, the sulbactam-derived acyl-enzyme intermediate is unstable and undergoes a series of chemical rearrangements. This process leads to the formation of a stable, covalent adduct with the enzyme, rendering it permanently inactive. This "suicide inhibition" mechanism is highly efficient as it prevents the enzyme from being regenerated.

G E_S β-Lactamase (E) + Sulbactam (S) ES Reversible Michaelis-Menten Complex (E-S) E_S->ES Binding E_Acyl Transient Acyl-Enzyme Intermediate (E-Acyl) ES->E_Acyl Acylation E_Inactive Irreversibly Inactivated Enzyme Complex E_Acyl->E_Inactive Rearrangement G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare Enzyme Solution pre_incubate Pre-incubate Enzyme and Inhibitor prep_enzyme->pre_incubate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->pre_incubate prep_nitrocefin Prepare Nitrocefin Solution initiate_reaction Add Nitrocefin to Initiate Reaction prep_nitrocefin->initiate_reaction pre_incubate->initiate_reaction measure_absorbance Measure Absorbance (486 nm) initiate_reaction->measure_absorbance calc_velocity Calculate Initial Velocities measure_absorbance->calc_velocity plot_curve Plot Dose-Response Curve calc_velocity->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 G cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development target_id Target Identification (β-Lactamase Selection) assay_dev Assay Development target_id->assay_dev hts High-Throughput Screening assay_dev->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Chemistry hit_id->hit_to_lead sar Structure-Activity Relationship (SAR) Studies hit_to_lead->sar adme_tox ADME/Tox Profiling sar->adme_tox in_vitro_eval In Vitro Efficacy (MIC, Time-Kill) adme_tox->in_vitro_eval in_vivo_pk In Vivo Pharmacokinetics in_vitro_eval->in_vivo_pk in_vivo_efficacy In Vivo Efficacy (Animal Models) in_vivo_pk->in_vivo_efficacy safety_pharm Safety Pharmacology & Toxicology in_vivo_efficacy->safety_pharm

References

Intrinsic Antibacterial Activity of Sulbactam Against Acinetobacter baumannii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acinetobacter baumannii has emerged as a formidable nosocomial pathogen, largely due to its remarkable capacity to acquire and develop resistance to a wide array of antimicrobial agents. This has led to a critical need for effective therapeutic strategies. Sulbactam, traditionally known as a β-lactamase inhibitor, exhibits intrinsic bactericidal activity against A. baumannii. This technical guide provides an in-depth analysis of sulbactam's antibacterial properties against this challenging pathogen, focusing on its mechanism of action, susceptibility patterns, resistance mechanisms, and the synergistic potential of combination therapies. Detailed experimental protocols and data visualizations are included to support research and development efforts in this critical area.

Introduction

Acinetobacter baumannii is a Gram-negative coccobacillus responsible for a significant proportion of hospital-acquired infections, including ventilator-associated pneumonia, bloodstream infections, and urinary tract infections.[1] The rise of multidrug-resistant (MDR) and carbapenem-resistant A. baumannii (CRAB) strains has severely limited therapeutic options, making it a priority pathogen according to the World Health Organization.[2]

Sulbactam, a penicillanic acid sulfone, is structurally similar to β-lactam antibiotics and functions as an irreversible inhibitor of many Class A β-lactamases.[3][4][5] Beyond this role, sulbactam possesses a clinically significant intrinsic antibacterial activity against A. baumannii.[3][4] This activity is not dependent on its β-lactamase inhibition but rather on its ability to bind to essential penicillin-binding proteins (PBPs), thereby disrupting bacterial cell wall synthesis and leading to cell death.[3][6]

This guide will explore the multifaceted antibacterial action of sulbactam against A. baumannii, providing a comprehensive resource for researchers engaged in antimicrobial discovery and development.

Mechanism of Action: Targeting Penicillin-Binding Proteins

The primary mechanism behind sulbactam's intrinsic activity against A. baumannii is the inhibition of specific penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall.

Sulbactam has been shown to have a strong affinity for PBP1 and PBP3 in A. baumannii.[3][4][5][6] Inhibition of these specific PBPs disrupts the normal process of cell wall synthesis, leading to compromised cell integrity and ultimately, cell lysis. Notably, sulbactam does not exhibit significant binding to PBP2 .[3][4][6]

The interaction between sulbactam and its target PBPs can be visualized as follows:

Mechanism of Sulbactam's Intrinsic Activity cluster_Sulbactam Sulbactam cluster_A_baumannii Acinetobacter baumannii Cell Sulbactam Sulbactam PBP1 PBP1 Sulbactam->PBP1 Inhibits PBP3 PBP3 Sulbactam->PBP3 Inhibits PBP2 PBP2 Sulbactam->PBP2 No significant binding Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP1->Peptidoglycan_Synthesis Catalyzes PBP3->Peptidoglycan_Synthesis Catalyzes PBP2->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to Mechanisms of Sulbactam Resistance in A. baumannii cluster_resistance Resistance Mechanisms Sulbactam_ext External Sulbactam Porin Porin Mutation (Reduced Permeability) Sulbactam_ext->Porin Entry Sulbactam_int Intracellular Sulbactam PBPs PBP1 & PBP3 Sulbactam_int->PBPs Binds to Beta_Lactamases β-Lactamases (e.g., OXA, AmpC) Sulbactam_int->Beta_Lactamases Hydrolyzed by Efflux_Pump Efflux Pump Sulbactam_int->Efflux_Pump Pumped out Mutated_PBPs Mutated PBP1 & PBP3 Sulbactam_int->Mutated_PBPs Reduced binding to Hydrolyzed_Sulbactam Inactive Sulbactam Beta_Lactamases->Hydrolyzed_Sulbactam Efflux_Pump->Sulbactam_ext Porin->Sulbactam_int Time-Kill Assay Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Inoculum_Prep Assay_Setup Set up Tubes with Sulbactam (at various MIC multiples) and Growth Control Inoculum_Prep->Assay_Setup Inoculation Inoculate Tubes Assay_Setup->Inoculation Incubation Incubate at 37°C with Shaking Inoculation->Incubation Sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate Dilutions on Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates (18-24h) Plating->Incubate_Plates Colony_Count Count Colonies (CFU/mL) Incubate_Plates->Colony_Count Data_Analysis Plot log10 CFU/mL vs. Time Colony_Count->Data_Analysis End End Data_Analysis->End

References

Molecular basis of Pivoxil Sulbactam's therapeutic effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Basis of Pivoxil Sulbactam's Therapeutic Effects

Executive Summary

Pivoxil sulbactam is an orally administered prodrug of sulbactam, a potent inhibitor of a wide range of bacterial β-lactamase enzymes.[1][2] Its therapeutic efficacy stems from a dual molecular mechanism. Primarily, its active form, sulbactam, irreversibly inactivates β-lactamases, thereby protecting co-administered β-lactam antibiotics from enzymatic degradation.[3][4] This action restores or extends the spectrum of activity of antibiotics like ampicillin and cefoperazone against resistant bacterial strains.[4] Additionally, sulbactam possesses intrinsic antibacterial activity against a select group of pathogens, most notably Acinetobacter baumannii, by binding to essential penicillin-binding proteins (PBPs) and disrupting cell wall synthesis.[3][5] This guide provides a detailed examination of these mechanisms, supported by quantitative pharmacological data and key experimental methodologies, for researchers and drug development professionals.

Introduction to Pivoxil Sulbactam

The global rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes, poses a significant threat to public health. These enzymes hydrolyze the β-lactam ring common to penicillin and cephalosporin antibiotics, rendering them ineffective.[6] A key strategy to combat this resistance is the co-administration of a β-lactamase inhibitor with a β-lactam antibiotic.

Sulbactam is a semi-synthetic penicillanic acid sulfone that acts as an irreversible inhibitor of many β-lactamases.[3] However, sulbactam itself has poor oral bioavailability.[3][7] To overcome this limitation, the pivoxil ester prodrug, pivoxil sulbactam, was developed.[2][7] This lipophilic compound is well-absorbed orally and is rapidly hydrolyzed by esterases in the body to release the active sulbactam moiety, ensuring systemic delivery.[7][8][9]

Molecular Mechanism of Action

The therapeutic effects of pivoxil sulbactam are mediated by its active form, sulbactam, through two distinct molecular pathways.

Prodrug Activation

Following oral administration, pivoxil sulbactam is absorbed and its ester bond is rapidly cleaved by esterases in the blood and tissues. This hydrolysis releases active sulbactam, pivalic acid, and formaldehyde.[8][9]

G cluster_absorption Gastrointestinal Tract & Bloodstream cluster_products Active Compound & Byproducts Pivoxil_Sulbactam Pivoxil Sulbactam (Oral) Hydrolysis Esterase-mediated Hydrolysis Pivoxil_Sulbactam->Hydrolysis Absorption Sulbactam Sulbactam (Active) Hydrolysis->Sulbactam Byproducts Pivalic Acid + Formaldehyde Hydrolysis->Byproducts

Caption: Metabolic activation of the prodrug Pivoxil Sulbactam.

β-Lactamase Inhibition

Sulbactam functions as a "suicide inhibitor."[3] Its structure mimics that of β-lactam antibiotics, allowing it to bind to the active site of β-lactamase enzymes. The inhibition is a multi-step process that culminates in the formation of a stable, irreversible covalent complex, rendering the enzyme permanently inactive.[3] This protects the partner antibiotic from being destroyed, allowing it to exert its effect on the bacteria. Sulbactam is particularly potent against Ambler Class A and C β-lactamases.[3]

G BL β-Lactamase (Active Enzyme) Reversible Reversible Non-covalent Complex BL->Reversible Antibiotic Partner β-Lactam Antibiotic BL->Antibiotic Degradation (Blocked) Acyl Stable Acyl-Enzyme Intermediate Reversible->Acyl Hydrolysis Inactive Irreversibly Inactivated Enzyme Acyl->Inactive Permanent Inactivation Target Bacterial Target (PBP) Antibiotic->Target Action Restored

Caption: Mechanism of irreversible β-lactamase inhibition by Sulbactam.

Intrinsic Antibacterial Activity

Beyond its inhibitory role, sulbactam possesses intrinsic, albeit weak, bactericidal activity against certain pathogens, including Neisseriaceae, Bacteroides fragilis, and notably, multidrug-resistant Acinetobacter baumannii.[3][5] This activity is due to its ability to bind to and inhibit essential penicillin-binding proteins (PBPs), which are enzymes critical for the synthesis of the bacterial cell wall. In A. baumannii, sulbactam's activity is mediated through the inhibition of PBP1 and PBP3.[5] This disruption of cell wall integrity leads to cell lysis and bacterial death.

G Cell Acinetobacter baumannii Cell PBP1 PBP1 Cell->PBP1 PBP3 PBP3 Cell->PBP3 CWS Cell Wall Synthesis PBP1->CWS Catalyzes PBP3->CWS Catalyzes Lysis Cell Lysis & Bacterial Death CWS->Lysis Inhibition leads to Sulbactam Sulbactam Sulbactam->PBP1 Inhibits Sulbactam->PBP3 Inhibits

Caption: Intrinsic antibacterial action of Sulbactam via PBP inhibition.

Quantitative Pharmacological Data

Pharmacokinetic Parameters of Sulbactam

The pharmacokinetics of sulbactam are characterized by a short half-life and renal excretion. Co-administration with β-lactam antibiotics does not significantly alter its kinetic profile.[10]

ParameterValueSpeciesReference
Half-life (t½) ~1 hourHumans[10][11]
Volume of Distribution (Vd, central) ~12 LitersHumans[10]
Volume of Distribution (Vd, peripheral) 9.55 LitersHumans (critically ill)[12]
Total Clearance (CL) 7.64 L/h (age ≤65)Humans (critically ill)[12]
Protein Binding ~38%HumansN/A
Urinary Excretion (unchanged) ~75%Humans[10]
Pharmacodynamic Profile of Sulbactam

Sulbactam's bactericidal activity is time-dependent, meaning its efficacy is best correlated with the duration that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC).[12][13]

PK/PD IndexPathogenInfection ModelTarget for EfficacyReference
% fT > MIC A. baumanniiMurine ThighStatic Effect: 21.0%[13]
1-log₁₀ kill: 32.9%[13]
2-log₁₀ kill: 43.6%[13]
3-log₁₀ kill: 57.3%[13]
% fT > MIC A. baumanniiMurine LungStatic Effect: 20.4%[13]
1-log₁₀ kill: 24.5%[13]
2-log₁₀ kill: 29.3%[13]
3-log₁₀ kill: 37.3%[13]
β-Lactamase Inhibition and Hydrolysis Kinetics

The interaction of sulbactam with various β-lactamases has been quantified, revealing a wide range of efficiencies. Sulbactam is a potent inhibitor of Class A enzymes but is much weaker against Class C and D enzymes and is ineffective against Class B metallo-β-lactamases.[14][15][16]

Enzyme (Ambler Class)kcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)kinact/Ki (M⁻¹s⁻¹)Reference
TEM-1 (A) 0.023290791,000[15]
SHV-5 (A) 0.0021,1001.83,300[15]
CTX-M-15 (A) 0.0031,9001.61,400[15]
KPC-2 (A) 0.0121,2001016[15]
P. aeruginosa AmpC (C) 0.00033,1000.116[15]
OXA-10 (D) 0.0013,1000.30.3[15]
OXA-23 (D) 0.0041,2003.30.6[15]
OXA-24 (D) 0.0331,100300.3[15]
NDM-1 (B) 0.0021,1001.8No Inhibition[15]

Key Experimental Protocols

Protocol: Determination of β-Lactamase Inhibition Kinetics

This protocol is adapted from methodologies used to determine the kinetic parameters of sulbactam's interaction with β-lactamases.[15][16]

G Purify 1. Express & Purify Target β-Lactamase Incubate 2. Incubate Enzyme with Varying [Sulbactam] Purify->Incubate Add 3. Add Chromogenic Substrate (e.g., 100 µM Nitrocefin) Incubate->Add Measure 4. Measure Rate of Hydrolysis (Spectrophotometry, ΔAbs/min) Add->Measure Analyze 5. Analyze Data using Michaelis-Menten & Kitz-Wilson Plots Measure->Analyze Determine 6. Determine Kinetic Constants (Km, kcat, kinact, Ki) Analyze->Determine End End Determine->End

Caption: Experimental workflow for β-lactamase kinetic analysis.

Methodology:

  • Enzyme Preparation: The gene for the target β-lactamase is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli strain for overexpression. The enzyme is then purified using chromatography techniques (e.g., nickel-affinity, ion exchange).

  • Hydrolysis Kinetics (kcat, Km): The purified enzyme is added to a buffer solution containing varying concentrations of sulbactam (as a substrate). The rate of hydrolysis is measured by monitoring the change in absorbance at a specific wavelength using a spectrophotometer. Data are fitted to the Michaelis-Menten equation to determine kcat and Km.

  • Inhibition Kinetics (kinact, Ki): The enzyme is pre-incubated with various concentrations of sulbactam for a set period. An aliquot of this mixture is then rapidly diluted into a solution containing a reporter substrate (e.g., nitrocefin). The residual enzyme activity is measured. The apparent first-order rate constants of inactivation are plotted against the inhibitor concentration to determine kinact and Ki.

Protocol: In Vivo Murine Infection Model for PK/PD Analysis

This protocol is based on murine thigh and lung infection models used to establish the PK/PD index for sulbactam against A. baumannii.[13]

G Neutropenia 1. Induce Neutropenia in Mice (Cyclophosphamide) Infect 2. Infect Mice with A. baumannii (Intramuscular or Intratracheal) Neutropenia->Infect Administer 3. Administer Sulbactam Dosing Regimens (Subcutaneous, 2h post-infection) Infect->Administer Sample 4. Collect Samples at Time Points (Blood, Thighs, Lungs) Administer->Sample Quantify 5. Quantify Bacterial Load (CFU/g) & Sulbactam Concentration (LC-MS) Sample->Quantify Correlate 6. Correlate PK/PD Index (%fT>MIC) with Change in Bacterial Load Quantify->Correlate End End Correlate->End

Caption: Workflow for in vivo PK/PD analysis in a murine infection model.

Methodology:

  • Animal Model: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide to ensure the observed antibacterial effect is due to the drug, not the host immune system.

  • Infection: A clinical isolate of A. baumannii is grown to a logarithmic phase and injected into the thigh muscle or administered intratracheally to establish a localized infection.

  • Pharmacokinetics: Sub-groups of infected mice receive a single dose of sulbactam. Blood samples are collected over time to determine the concentration-time profile and calculate key PK parameters.

  • Pharmacodynamics: Different dosing regimens of sulbactam (varying doses and frequencies) are administered over a 24-hour period. At the end of the period, mice are euthanized, and the infected tissues (thighs or lungs) are homogenized to quantify the remaining bacterial load (Colony Forming Units).

  • Analysis: The PK data is used to calculate the %fT > MIC for each dosing regimen. This index is then correlated with the observed change in bacterial CFU counts using a sigmoid Emax model to determine the target values required for bacteriostatic and bactericidal effects.

Conclusion

The therapeutic utility of pivoxil sulbactam is firmly rooted in its dual molecular mechanisms. As a prodrug, it effectively delivers its active moiety, sulbactam, which acts as a powerful suicide inhibitor of bacterial β-lactamases, thereby restoring the efficacy of partner antibiotics. Furthermore, its intrinsic bactericidal activity against clinically important pathogens like A. baumannii provides an additional, direct therapeutic benefit. A thorough understanding of its pharmacokinetics, time-dependent pharmacodynamics, and specific interactions with different β-lactamases is critical for optimizing dosing strategies and ensuring its continued success in the clinical management of resistant bacterial infections.

References

An In-depth Technical Guide to Early-Stage Research on Pivoxil Sulbactam Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning pivoxil sulbactam derivatives. Sulbactam is a potent β-lactamase inhibitor, and its pivoxil ester form represents a critical prodrug strategy to enhance oral bioavailability. This document details the mechanism of action, synthesis protocols, and key preclinical data essential for professionals in the field of drug development.

Introduction: The Rationale for Pivoxil Sulbactam Derivatives

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, poses a significant global health threat.[1] These enzymes hydrolyze the β-lactam ring, the core structural component of widely used antibiotics like penicillins and cephalosporins, rendering them inactive.[1][2] β-Lactamase inhibitors are compounds that can neutralize these bacterial enzymes, thereby restoring the efficacy of β-lactam antibiotics.[1][3]

Sulbactam is a semi-synthetic, irreversible β-lactamase inhibitor that, when combined with β-lactam antibiotics, extends their spectrum of activity to include β-lactamase-producing strains.[4][5] A key advantage of sulbactam is its intrinsic antibacterial activity against certain pathogens, notably Acinetobacter baumannii.[6][7][8] However, sulbactam itself has limited oral bioavailability.[9] To overcome this, the pivoxil ester prodrug, sulbactam pivoxil, was developed. This lipophilic prodrug is readily absorbed from the gastrointestinal tract and is subsequently hydrolyzed by esterases in the intestinal wall and blood to release the active sulbactam molecule.[10][11][12] This guide focuses on the early-stage research into derivatives built upon this core concept, exploring their synthesis, mechanism, and preclinical performance.

Mechanism of Action

The therapeutic effect of pivoxil sulbactam derivatives is a two-stage process involving prodrug activation followed by enzyme inhibition.

  • Prodrug Absorption and Hydrolysis : Following oral administration, the lipophilic pivoxil sulbactam derivative is absorbed through the gastrointestinal tract.[11] In the intestinal epithelial cells and bloodstream, esterase enzymes cleave the pivoxil ester bond, releasing the active sulbactam derivative.[12][13] This enzymatic conversion is crucial for achieving therapeutic concentrations of the active inhibitor in circulation.[11]

  • β-Lactamase Inhibition : The active sulbactam derivative acts as a "suicide inhibitor."[14] Its structure mimics that of β-lactam antibiotics, allowing it to bind to the active site of the β-lactamase enzyme.[1] This binding is covalent and irreversible, effectively inactivating the enzyme and preventing it from destroying co-administered β-lactam antibiotics.[6][14] By protecting the antibiotic, sulbactam restores its ability to bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, disrupting peptidoglycan synthesis and leading to bacterial cell death.[15]

Figure 1: Mechanism of Action of Pivoxil Sulbactam cluster_GutLumen GI Tract / Bloodstream cluster_Bacteria Bacterial Periplasmic Space PS Pivoxil Sulbactam (Oral Prodrug) Esterase Esterase Enzymes PS->Esterase Absorption & Hydrolysis Sulbactam Active Sulbactam (Inhibitor) Esterase->Sulbactam BL β-Lactamase Enzyme Sulbactam->BL Irreversible Inhibition Antibiotic β-Lactam Antibiotic Antibiotic->BL Hydrolysis PBP Penicillin-Binding Protein (PBP) Antibiotic->PBP Binding & Inhibition Inactive Inactive Antibiotic BL->Inactive Death Bacterial Cell Death PBP->Death

Figure 1: Mechanism of Action of Pivoxil Sulbactam

Synthesis and Experimental Protocols

The synthesis of pivoxil sulbactam derivatives is a critical step in their development. The established method for creating the parent compound, sulbactam pivoxil, serves as a foundational protocol for novel derivatives.

An efficient, high-yield synthesis of sulbactam pivoxil has been reported, which can be adapted for various derivatives.[16]

Principle: The synthesis involves the esterification of the sulbactam carboxyl group via an SN2 reaction. The sodium salt of sulbactam is reacted with chloromethyl pivalate in a suitable polar aprotic solvent.

Detailed Methodology:

  • Salt Formation: Sulbactam is converted to its sodium salt (sodium sulbactam) to increase the nucleophilicity of the carboxylate oxygen.

  • Reaction: Sodium sulbactam is dissolved in a polar aprotic solvent, with dimethyl sulfoxide (DMSO) being the solvent of choice for optimal yield.[16]

  • Esterification: Chloromethyl pivalate is added to the solution. The reaction mixture is stirred, allowing the carboxylate to displace the chloride ion from chloromethyl pivalate, forming the pivoxil ester.

  • Isolation: The reaction mixture is diluted with water, causing the lipophilic sulbactam pivoxil product to precipitate.

  • Purification: The crude product is isolated by filtration and can be further purified by recrystallization.

Figure 2: General Synthesis Workflow Sulbactam Sulbactam Derivative (Starting Material) NaSalt Sodium Salt Formation Sulbactam->NaSalt Reaction Reaction with Chloromethyl Pivalate in DMSO NaSalt->Reaction Precip Precipitation (Add Water) Reaction->Precip Filter Filtration & Isolation Precip->Filter Product Pivoxil Sulbactam Derivative (Final Product) Filter->Product

Figure 2: General Synthesis Workflow

The efficacy of new derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC).

Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Detailed Methodology (based on CLSI guidelines):

  • Isolate Preparation: A standardized inoculum of the test bacterial strain (e.g., A. baumannii, E. coli) is prepared to a concentration of approximately 5 x 105 CFU/mL in cation-adjusted Mueller-Hinton broth.

  • Serial Dilution: The test compound (e.g., a sulbactam derivative combined with a β-lactam antibiotic in a fixed ratio) is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Preclinical Data and Analysis

Early-stage research focuses on quantifying the in vitro and in vivo activity of new derivatives.

The primary measure of a sulbactam derivative's efficacy is its ability to inhibit β-lactamase enzymes and to act synergistically with β-lactam antibiotics against resistant bacteria. Research has shown that escalating the addition of sulbactam enhances the in vitro activity of combinations against carbapenem-resistant A. baumannii (CRAB).[17]

Table 1: In Vitro Susceptibility of A. baumannii to Sulbactam-Based Combinations

Combination (Ratio) Susceptibility Rate (%) against CRAB Reference
Cefoperazone-Sulbactam (2:1) 41.0 [17]
Cefoperazone-Sulbactam (1:1) 76.2 [17]
Cefoperazone-Sulbactam (1:2) 92.6 [17]
Ampicillin-Sulbactam (1:1) 52.5 [17]

| Imipenem-Sulbactam (1:1) | 76.7 (Resistance Rate 23.3%) |[17] |

Further studies have investigated the kinetics of sulbactam hydrolysis and inhibition across different Ambler classes of β-lactamases, providing crucial data for understanding its spectrum of activity.

Table 2: Kinetic Constants for Sulbactam with Class A β-Lactamases

Enzyme Km (μM) kcat (s-1) kcat/Km (M-1s-1) Reference
CTX-M-15 >6250 14 470 [18]
KPC-2 260 0.4 1500 [18]
SHV-5 ≤2 0.07 35,000 [18]

| TEM-1 | ≤2 | 2 | ~1,000,000 |[18] |

Note: Data for sulbactam, the active moiety. Km (Michaelis constant) reflects substrate binding affinity; kcat (turnover number) reflects catalytic rate.

Animal models are essential for evaluating the therapeutic potential of new derivatives in a physiological system. The mouse pneumonia model is commonly used for respiratory pathogens.

Principle: Mice are infected with a bacterial strain, treated with the test compound, and the reduction in bacterial load in the lungs is measured.

Detailed Methodology:

  • Infection: Mice are rendered neutropenic and then intranasally inoculated with a specific bacterial strain (e.g., A. baumannii SAN-94040).[19]

  • Treatment: At a set time post-infection, treatment regimens are administered, typically via intraperitoneal (i.p.) injection. Dosing may be repeated over a 12- or 24-hour period.[19] Example regimens include sulbactam (100 mg/kg) alone or in combination with antibiotics like ticarcillin or imipenem.[19]

  • Assessment: At the end of the treatment period, mice are euthanized, and lungs are homogenized.

  • Quantification: Bacterial counts (CFU/g of lung tissue) are determined by plating serial dilutions of the lung homogenate. Efficacy is measured as the log10 reduction in CFU compared to untreated controls. A ≥3-log10 decrease is considered a bactericidal effect.[19]

Table 3: In Vivo Bactericidal Effects against A. baumannii in a Mouse Lung Model

Treatment Regimen (Dose) Mean Change in Bacterial Count (log10 CFU/lung) at 12h Effect Reference
Control (Untreated) +1.5 to +2.0 (estimated) Growth [19]
Sulbactam (100 mg/kg) ≥3-log10 decrease Bactericidal [19]
Imipenem (50 mg/kg) ≥3-log10 decrease Bactericidal [19]
Ticarcillin (500 mg/kg) <3-log10 decrease Bacteriostatic [19]
Rifampin-Imipenem ≥3-log10 decrease Bactericidal [19]

| Ticarcillin-Clavulanate-Sulbactam | ≥3-log10 decrease | Bactericidal |[19] |

The pivoxil ester significantly enhances the oral absorption of sulbactam.[9][10] Pharmacokinetic studies in animal models are crucial for determining key parameters like Cmax (maximum plasma concentration), AUC (area under the curve), and t1/2 (half-life), which inform dosing regimens. While specific data for novel derivatives is often proprietary, the parent compound's properties provide a benchmark. Studies in rats demonstrated that carboxyl-terminated double-ester prodrugs of sulbactam were also effective oral delivery vehicles.[9]

Figure 3: Preclinical Evaluation Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing (Animal Models) start Novel Sulbactam Derivative Synthesis mic MIC Determination (Antibacterial Activity) start->mic enzyme Enzyme Inhibition Assays (IC50 / Ki) start->enzyme decision Lead Candidate? mic->decision enzyme->decision pk Pharmacokinetics (Cmax, AUC, t1/2) efficacy Efficacy Models (e.g., Mouse Pneumonia) pk->efficacy end Preclinical Development efficacy->end decision->start No (Optimize) decision->pk Yes

Figure 3: Preclinical Evaluation Workflow

Conclusion and Future Directions

The development of pivoxil sulbactam derivatives represents a promising strategy to combat antibiotic resistance, particularly from β-lactamase-producing organisms. The pivoxil prodrug approach successfully addresses the poor oral bioavailability of sulbactam, enabling its use in outpatient settings. Early-stage research has established robust protocols for synthesis and evaluation, demonstrating significant in vitro and in vivo efficacy, especially against challenging pathogens like Acinetobacter baumannii.

Future research should focus on synthesizing novel derivatives with an expanded spectrum of β-lactamase inhibition, particularly against Class B (metallo-β-lactamases) and Class D (OXA-type) enzymes, which are less susceptible to sulbactam.[18] Optimizing the pharmacokinetic profile to achieve sustained therapeutic concentrations while minimizing potential toxicity will be paramount for advancing these compounds through preclinical and clinical development. The systematic evaluation pipeline outlined in this guide provides a clear framework for identifying the next generation of orally available β-lactamase inhibitors.

References

Methodological & Application

Application Note and Protocol for Simultaneous Determination of Amoxicillin and Pivoxil Sulbactam by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the simultaneous determination of Amoxicillin (AMO) and Sulbactam Pivoxil (SP) in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The described method is rapid, accurate, and precise, making it suitable for routine quality control analysis.

Introduction

Amoxicillin is a broad-spectrum β-lactam antibiotic commonly used to treat bacterial infections. However, its efficacy can be compromised by β-lactamase enzymes produced by resistant bacteria. Sulbactam is a β-lactamase inhibitor that protects amoxicillin from degradation. The combination of amoxicillin and sulbactam pivoxil, a prodrug of sulbactam, provides a synergistic effect against a wide range of bacteria. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical products containing this combination.

This application note details a reversed-phase HPLC (RP-HPLC) method for the simultaneous quantification of amoxicillin and sulbactam pivoxil. The method has been developed and validated based on established scientific literature, ensuring its robustness and reliability for pharmaceutical analysis.[1][2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the key chromatographic parameters.

ParameterRecommended Conditions
HPLC System Isocratic HPLC with UV-Vis Detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (80:20 v/v)[1][2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 220 nm[3]
Column Temperature Ambient
Run Time Approximately 10 minutes
Preparation of Solutions

Mobile Phase Preparation: Mix acetonitrile and water in a ratio of 80:20 (v/v). Filter the mixture through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution Preparation: Accurately weigh and dissolve appropriate amounts of Amoxicillin and Sulbactam Pivoxil reference standards in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

Sample Preparation (for Tablets):

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powder equivalent to a target concentration of the active pharmaceutical ingredients (APIs).

  • Transfer the powder to a volumetric flask and add a suitable volume of mobile phase.

  • Sonicate for 15-20 minutes to ensure complete dissolution of the APIs.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical validation parameters and their acceptance criteria.

Validation ParameterTypical Results and Acceptance Criteria
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.999. The linearity range for both amoxicillin and sulbactam pivoxil has been reported to be between 2.5 and 250.0 μg/mL.[1][2]
Accuracy (% Recovery) Typically between 98% and 102%.
Precision (% RSD) Intra-day and inter-day precision with a Relative Standard Deviation (RSD) of less than 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected. For amoxicillin and sulbactam pivoxil, a reported LOD is 0.6 µg/mL for both analytes.[2]
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Reported LOQ values are 1.7 µg/mL for amoxicillin and 1.8 µg/mL for sulbactam pivoxil.[2]
Specificity The method should be able to resolve the peaks of amoxicillin and sulbactam pivoxil from each other and from any excipients present in the formulation.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, flow rate, and detection wavelength.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be monitored.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between the two main peaks
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% for replicate injections

Expected Results

Under the specified chromatographic conditions, the retention time for amoxicillin is expected to be approximately 1.34 minutes, and for sulbactam pivoxil, it is expected to be around 2.26 minutes.[1][2] The separation should be complete in less than 10 minutes.[3]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Data Processing & Results A Mobile Phase Preparation (Acetonitrile:Water 80:20) D System Suitability Test A->D B Standard Solution Preparation B->D C Sample Solution Preparation (Tablets) E Inject Standard and Sample Solutions C->E D->E If Passed F Data Acquisition E->F G Peak Integration and Identification F->G H Quantification of Amoxicillin and Sulbactam Pivoxil G->H I Report Generation H->I

Caption: Workflow for the simultaneous determination of Amoxicillin and Sulbactam Pivoxil by HPLC.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Pivoxil Sulbactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Pivoxil Sulbactam's efficacy. Pivoxil Sulbactam is a prodrug of sulbactam, a β-lactamase inhibitor. Following oral administration, the pivoxil moiety is cleaved, releasing the active compound, sulbactam.[1] Sulbactam's primary mechanism of action is the irreversible inhibition of many plasmid-mediated and some chromosomally-mediated β-lactamases, thereby protecting β-lactam antibiotics from enzymatic degradation.[2] Additionally, sulbactam exhibits intrinsic antibacterial activity against a limited number of bacterial species, most notably Acinetobacter spp., by binding to penicillin-binding proteins (PBPs).[3]

This document outlines the essential in vitro assays to characterize the antimicrobial activity of sulbactam, often in combination with a β-lactam antibiotic.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is the fundamental method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

Protocol: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]

a. Preparation of Bacterial Inoculum:

  • From an overnight culture of the test bacterium on a suitable agar plate, select several morphologically similar colonies.

  • Suspend the colonies in a sterile saline solution or broth (e.g., Mueller-Hinton Broth - MHB).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

b. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of sulbactam (or a combination of sulbactam and a β-lactam antibiotic) in a suitable solvent. For combination testing, sulbactam can be used at a fixed concentration or in various ratios with the partner antibiotic.[8][9][10]

  • Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

c. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 18-24 hours.

d. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Checkerboard Synergy Assay

The checkerboard assay is used to evaluate the in vitro synergy of two antimicrobial agents.[11][12]

Protocol: Broth Microdilution Checkerboard Method

a. Plate Setup:

  • In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations.

  • Serially dilute antibiotic A (e.g., a β-lactam) horizontally, and serially dilute antibiotic B (sulbactam) vertically.

  • The plate will contain wells with each antibiotic alone and in combination at various concentrations.

b. Inoculation and Incubation:

  • Prepare the bacterial inoculum as described for the MIC assay.

  • Inoculate each well of the checkerboard plate with the bacterial suspension.

  • Incubate the plate under the same conditions as the MIC assay.

c. Interpretation of Results:

  • Determine the MIC of each antibiotic alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth using the following formula:[13][14]

    FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the FIC index as follows:[14]

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5]

Protocol: Time-Kill Curve Analysis

a. Preparation:

  • Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable broth.

  • Prepare the test antibiotics (sulbactam alone or in combination) at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

b. Exposure and Sampling:

  • Add the antibiotic to the bacterial suspension. Include a growth control without any antibiotic.

  • Incubate the cultures at 35-37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.[15]

c. Viable Cell Counting:

  • Perform serial dilutions of the collected aliquots in sterile saline or broth.

  • Plate the dilutions onto a suitable agar medium.

  • Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU/mL).

d. Interpretation of Results:

  • Plot the log₁₀ CFU/mL against time for each antibiotic concentration.

  • Bactericidal activity is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]

  • Synergy in a time-kill assay is often defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[17]

Data Presentation

The following tables summarize representative in vitro efficacy data for sulbactam and its combinations against various bacterial isolates.

Table 1: MIC Values of Sulbactam and in Combination with β-Lactams against Acinetobacter baumannii

Antibiotic/CombinationRatioMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Sulbactam-3264[8][9]
Ampicillin-Sulbactam1:3--[8][9]
Cefoperazone-Sulbactam1:3-16[8][9]
Imipenem-Sulbactam1:3--[8][9]

Table 2: Synergy of Sulbactam-Based Combinations against Extensively Drug-Resistant (XDR) Acinetobacter baumannii

CombinationSynergy Rate (%)Additive Rate (%)Indifference Rate (%)Antagonism Rate (%)Reference
Ampicillin/Sulbactam + Amikacin524080[11]
Ampicillin/Sulbactam + Ciprofloxacin4046140[11]
Meropenem + Amikacin2249290[11]
Sulbactam + Fosfomycin41.9--1.6-3.2[18][19]
Sulbactam + Amikacin19.3--1.6-3.2[18][19]
Sulbactam + Meropenem17.7--1.6-3.2[18][19]

Visualizations

experimental_workflow General Workflow for In Vitro Efficacy Testing cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis & Interpretation bacterial_culture Bacterial Isolate (Overnight Culture) inoculum_prep Inoculum Preparation (0.5 McFarland Standard) bacterial_culture->inoculum_prep mic MIC Determination (Broth Microdilution) inoculum_prep->mic Inoculation checkerboard Checkerboard Assay (Synergy Testing) inoculum_prep->checkerboard Inoculation time_kill Time-Kill Assay (Bactericidal Activity) inoculum_prep->time_kill Inoculation antibiotic_prep Antibiotic Dilutions (Sulbactam +/- β-lactam) antibiotic_prep->mic antibiotic_prep->checkerboard antibiotic_prep->time_kill mic_results Determine MIC Values mic->mic_results fic_calc Calculate FIC Index (Synergy/Antagonism) checkerboard->fic_calc kill_curves Plot Time-Kill Curves (Log Reduction) time_kill->kill_curves

Caption: Workflow for in vitro testing of Pivoxil Sulbactam.

mechanism_of_action Mechanism of Action of Sulbactam cluster_bacterium Bacterial Cell beta_lactamase β-Lactamase (Enzyme) beta_lactam β-Lactam Antibiotic beta_lactam->beta_lactamase Hydrolysis pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibition sulbactam Sulbactam sulbactam->beta_lactamase Inhibition sulbactam->pbp Inhibition (Intrinsic Activity) cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes

Caption: Sulbactam's dual mechanism of action.

References

Application Notes & Protocols: Designing Animal Models for Pivoxil Sulbactam Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pivoxil Sulbactam is an orally administered prodrug of Sulbactam, a potent inhibitor of β-lactamase enzymes.[1][2][3] These enzymes are a primary mechanism by which bacteria develop resistance to β-lactam antibiotics. By inhibiting β-lactamase, Sulbactam restores the efficacy of partner antibiotics, such as ampicillin, against otherwise resistant bacterial strains.[4][5] The development and evaluation of Pivoxil Sulbactam combinations necessitate robust and well-designed animal models of infection.[6][7][8] These models are essential for understanding the pharmacokinetics (PK), pharmacodynamics (PD), and in vivo efficacy of the drug before clinical trials in humans.[6][7][9]

This document provides detailed application notes and protocols for establishing murine models of bacterial infection to investigate Pivoxil Sulbactam.

Mechanism of Action

Pivoxil Sulbactam acts as a mutual prodrug. After oral administration, it is readily absorbed and hydrolyzed by esterases in the body to release the active β-lactamase inhibitor, Sulbactam, and a partner antibiotic (if formulated as a co-drug like Sultamicillin, which releases Sulbactam and Ampicillin).[10] Sulbactam itself has weak intrinsic antibacterial activity but functions by irreversibly binding to and inactivating β-lactamase enzymes produced by bacteria.[1] This protects the co-administered β-lactam antibiotic from degradation, allowing it to exert its bactericidal effect on the pathogen's cell wall.

Caption: Mechanism of Pivoxil Sulbactam Action.

Designing the Animal Model

A well-designed animal model should be reproducible, clinically relevant, and consider ethical implications.[9]

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.[11] Key principles (the 3Rs) should be strictly followed:

  • Replacement: Use non-animal methods whenever possible.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Minimize any pain, suffering, or distress to the animals.[12]

Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).[13]

Selection of Animal Species

Mice and rats are the most common species for antibacterial research due to their small size, rapid reproduction, and the availability of well-characterized strains.[14] They have been effectively used in pharmacokinetic and efficacy studies of Sulbactam.[10][15][16]

Parameter Mouse (Mus musculus) Rat (Rattus norvegicus)
Common Strains BALB/c, C57BL/6, Swiss WebsterSprague-Dawley, Wistar
Advantages Lower cost, smaller housing needs, extensive immunological reagents available.Larger size allows for easier blood sampling and surgical manipulation.
Considerations Rapid metabolism may require more frequent dosing to mimic human PK profiles.
Selection of Bacterial Strains

The choice of pathogen is critical. For Sulbactam research, strains must produce β-lactamases that confer resistance to the partner antibiotic. It is crucial to characterize the strains in vitro before in vivo use.

Bacterial Species Common β-Lactamases Relevant Infection Models References
Acinetobacter baumanniiOXA, ADCPneumonia, Thigh Infection, Sepsis[16][17][18]
Escherichia coliTEM, SHV, CTX-MSepsis, Urinary Tract Infection[19][20]
Klebsiella pneumoniaeSHV, KPCPneumonia, Sepsis[19][21]
Staphylococcus aureusPenicillinase (BlaZ)Sepsis, Skin/Soft Tissue Infection[21]
Haemophilus influenzaeTEM, ROBMeningitis, Pneumonia[21]
Common Infection Models

The choice of model depends on the research question and the desired clinical correlation.

  • Systemic Infection (Sepsis/Bacteremia) Model: Used to evaluate efficacy against life-threatening bloodstream infections. Infection is typically induced by intraperitoneal (IP) injection of a bacterial suspension. Endpoints include survival over a set period (e.g., 7 days) and bacterial load in the blood and spleen.

  • Thigh Infection Model: A localized infection model used to study the PK/PD relationship of an antibiotic at the site of infection. Bacteria are injected into the thigh muscle of neutropenic mice. The primary endpoint is the change in bacterial count (log10 CFU/thigh) over 24 hours.[16][18]

  • Pneumonia (Lung Infection) Model: Mimics respiratory tract infections. Infection is induced via intranasal or intratracheal administration of bacteria. Endpoints include survival and bacterial load in the lungs (log10 CFU/lung).[16][22][23]

Experimental Protocols

General Experimental Workflow

The workflow for in vivo efficacy studies follows a standardized sequence to ensure reproducibility.

G A 1. Animal Acclimatization (5-7 days) B 2. Immunosuppression (e.g., Cyclophosphamide for neutropenic models) A->B D 4. Infection Induction (e.g., Intraperitoneal, Intramuscular, Intranasal) B->D C 3. Bacterial Inoculum Preparation (Growth to log phase, dilution to target CFU/mL) C->D E 5. Drug Administration (Initiate therapy 1-2h post-infection via oral gavage) D->E F 6. Monitoring & Sample Collection (Observe clinical signs, collect blood/tissues at defined endpoints) E->F G 7. Endpoint Analysis (Survival analysis, bacterial load enumeration - CFU counts) F->G H 8. Data Analysis & Interpretation (PK/PD modeling, statistical analysis) G->H

Caption: General workflow for in vivo efficacy studies.
Protocol: Murine Thigh Infection Model

This model is standard for PK/PD analysis.[16]

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Immunosuppression: Render mice neutropenic by administering cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Inoculum: Culture a β-lactamase-producing strain (e.g., A. baumannii) to mid-log phase. Wash and dilute the bacteria in sterile saline to a final concentration of ~10⁷ CFU/mL.

  • Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension into the right thigh muscle.

  • Treatment: Begin treatment 2 hours post-infection. Administer Pivoxil Sulbactam (and partner antibiotic, if applicable) via oral gavage. Dosing regimens should vary to establish an exposure-response relationship.

  • Endpoint: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the entire thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates to determine bacterial load (CFU/thigh).

Protocol: Drug Formulation and Administration
  • Formulation: Pivoxil Sulbactam is poorly soluble in water. A common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) or corn oil.[2][24] For some applications, a solution can be prepared by first dissolving the compound in a small amount of DMSO, then diluting with PEG300, Tween 80, and water.[24]

  • Administration: Use oral gavage for administration. The volume should be appropriate for the animal's weight (e.g., typically 5-10 mL/kg for mice).[13][25] Ensure the gavage needle is the correct size to prevent injury.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

PK/PD modeling is crucial for optimizing dosing regimens. It links the drug exposure (PK) to its antibacterial effect (PD).[16] For β-lactams and their inhibitors like Sulbactam, the primary PK/PD index correlated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).[16][18][26]

G cluster_pk Pharmacokinetics (PK) 'What the body does to the drug' cluster_pd Pharmacodynamics (PD) 'What the drug does to the bacteria' Dose Oral Dose (Pivoxil Sulbactam) Concentration Drug Concentration in Plasma/Tissue Over Time Dose->Concentration Absorption, Distribution, Metabolism, Excretion PK_Params PK Parameters (AUC, Cmax, T½) Concentration->PK_Params PKPD_Index PK/PD Index (%fT > MIC) Concentration->PKPD_Index Compare Effect Antibacterial Effect (e.g., Δlog10 CFU) MIC Minimum Inhibitory Concentration (MIC) MIC->PKPD_Index Compare PKPD_Index->Effect Correlates with

Caption: Conceptual model of PK/PD analysis.
Pharmacokinetic Parameters

Pharmacokinetic studies should be conducted in the target animal species to determine key parameters. After administration of Pivoxil Sulbactam, blood samples are collected at multiple time points to measure the concentration of active Sulbactam.

Parameter Description Example Value (Sulbactam in Mice) Reference
T½ (Half-life) Time required for the drug concentration to decrease by half.~50 minutes (IV administration)[15]
Cmax Maximum observed plasma concentration.Dose-dependent[10]
AUC Area Under the concentration-time Curve; total drug exposure.Dose-dependent[10]
Vd Volume of Distribution; extent of drug distribution in tissues.Suggests wide distribution[15]

Note: PK parameters for orally delivered Pivoxil Sulbactam will differ from IV Sulbactam and must be determined experimentally.

Pharmacodynamic Targets

In vivo dose-ranging studies are used to determine the magnitude of the PK/PD index (%fT>MIC) required to achieve specific endpoints.

Endpoint %fT > MIC for Sulbactam vs. A. baumannii (Thigh Model) %fT > MIC for Sulbactam vs. A. baumannii (Lung Model) Reference
Bacteriostatic Effect 21.0%20.4%[16]
1-log10 CFU Reduction 32.9%24.5%[16]
2-log10 CFU Reduction 43.6%29.3%[16]

These target values are essential for predicting the efficacy of different dosing regimens and for translating preclinical findings to potential human doses.

References

Application Notes and Protocols for Evaluating Pivoxil Sulbactam Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivoxil Sulbactam is a prodrug of Sulbactam, a β-lactamase inhibitor. While its primary role is to extend the spectrum of β-lactam antibiotics, it is crucial to evaluate its potential cytotoxic effects on mammalian cells during preclinical development.[1][2] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of Pivoxil Sulbactam using common cell culture-based assays.

The cytotoxic potential of a compound is its ability to damage or kill cells.[3] In vitro cytotoxicity testing is a fundamental component of drug safety assessment, providing initial screening data before proceeding to in vivo studies. These assays measure various cellular parameters, including metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death).

General Experimental Workflow

A typical workflow for assessing the in vitro cytotoxicity of a test compound such as Pivoxil Sulbactam involves several key stages, from initial cell culture preparation to data analysis and interpretation.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Cell Line Selection and Culture prep2 Pivoxil Sulbactam Stock Solution prep1->prep2 prep3 Serial Dilutions prep2->prep3 assay2 Treatment with Pivoxil Sulbactam prep3->assay2 assay1 Cell Seeding assay1->assay2 assay3 Incubation assay2->assay3 assay4 Addition of Assay Reagent assay3->assay4 analysis1 Measurement (e.g., Absorbance) assay4->analysis1 analysis2 Calculation of Cell Viability (%) analysis1->analysis2 analysis3 Determination of IC50 Value analysis2->analysis3 ABC_Transporter_Inhibition cluster_cell Cell Membrane ABC ABC Transporter Intracellular_Drug Increased Intracellular Drug Concentration Pivoxil_Sulbactam Pivoxil Sulbactam Pivoxil_Sulbactam->ABC Inhibits Drug Co-administered Drug Drug->ABC Efflux Cytotoxicity Enhanced Cytotoxicity Intracellular_Drug->Cytotoxicity Mitochondrial_Dysfunction cluster_mito Mitochondrion Pivoxil_Sulbactam Pivoxil Sulbactam Mito Mitochondrial Dysfunction Pivoxil_Sulbactam->Mito ROS Increased ROS Production Mito->ROS MMP Decreased Mitochondrial Membrane Potential Mito->MMP Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis MMP->Apoptosis Oxidative_Stress->Apoptosis

References

Application of Pivoxil Sulbactam in Combination with Beta-Lactam Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates innovative strategies to preserve the efficacy of existing antibiotics. One such strategy is the combination of β-lactam antibiotics with β-lactamase inhibitors. Pivoxil sulbactam, a prodrug of the β-lactamase inhibitor sulbactam, is designed to enhance the activity of β-lactam antibiotics against bacteria that produce β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic ineffective. Sulbactam irreversibly binds to and inactivates many of these enzymes, thereby restoring the antibacterial activity of the partner β-lactam.[1]

This document provides detailed application notes and protocols for researchers and drug development professionals on the use of pivoxil sulbactam in combination with β-lactam antibiotics, with a focus on amoxicillin and a discussion on the potential application with cefdinir.

Mechanism of Action: Sulbactam as a β-Lactamase Inhibitor

Sulbactam is a competitive, irreversible inhibitor of many plasmid-mediated and some chromosomally-mediated bacterial β-lactamases.[1] The mechanism involves the acylation of the β-lactamase enzyme by sulbactam, forming a stable, inactive complex. This prevents the enzyme from hydrolyzing the β-lactam ring of the partner antibiotic, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effect.

Beta-Lactamase Inhibition by Sulbactam cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Inhibitor Action Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Amoxicillin) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Binds to Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Targeted by Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Inhibits Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to Hydrolysis Hydrolysis of β-Lactam Ring Beta_Lactamase->Hydrolysis Catalyzes Inactive_Complex Inactive β-Lactamase- Sulbactam Complex Beta_Lactamase->Inactive_Complex Hydrolysis->Beta_Lactam_Antibiotic Inactivates Sulbactam Sulbactam Sulbactam->Beta_Lactamase Irreversibly binds to Sulbactam->Beta_Lactamase Checkerboard Assay Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate Inoculate all wells with bacterial suspension Prepare_Inoculum->Inoculate Prepare_Plates Dispense broth into 96-well microtiter plate Serial_Dilution_A Create serial dilutions of Antibiotic A (e.g., Amoxicillin) along the y-axis Prepare_Plates->Serial_Dilution_A Serial_Dilution_B Create serial dilutions of Pivoxil Sulbactam along the x-axis Prepare_Plates->Serial_Dilution_B Serial_Dilution_A->Inoculate Serial_Dilution_B->Inoculate Incubate Incubate plate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC of each drug alone and in combination (visual inspection or OD reading) Incubate->Read_MIC Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_MIC->Calculate_FIC Interpret Interpret results: Synergy (FIC ≤ 0.5) Additive (0.5 < FIC ≤ 1) Indifference (1 < FIC ≤ 4) Antagonism (FIC > 4) Calculate_FIC->Interpret End End Interpret->End Time_Kill_Curve_Workflow Start Start Prepare_Cultures Prepare overnight bacterial culture Start->Prepare_Cultures Inoculate Inoculate tubes with standardized bacterial suspension (~5x10^5 CFU/mL) Prepare_Cultures->Inoculate Prepare_Tubes Set up test tubes with broth containing: - No drug (growth control) - Antibiotic A alone - Pivoxil Sulbactam alone - Combination of A + B Prepare_Tubes->Inoculate Incubate Incubate at 37°C with shaking Inoculate->Incubate Sample Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24h) Incubate->Sample Serial_Dilute_Plate Perform serial dilutions and plate on agar Sample->Serial_Dilute_Plate Incubate_Plates Incubate plates at 37°C for 18-24 hours Serial_Dilute_Plate->Incubate_Plates Count_Colonies Count CFUs and calculate CFU/mL for each time point Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. time Count_Colonies->Plot_Data Analyze Analyze curves for bactericidal activity (≥3-log10 reduction) and synergy (≥2-log10 decrease vs. most active single agent) Plot_Data->Analyze End End Analyze->End

References

Application Notes and Protocols: Utilizing Pivoxil Sulbactam for the Investigation of Beta-Lactamase Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the application of Pivoxil Sulbactam in studying the mechanisms of beta-lactamase-mediated antibiotic resistance. This document outlines the underlying principles, detailed experimental protocols, and data interpretation.

Introduction

Beta-lactam antibiotics, characterized by the presence of a beta-lactam ring in their molecular structure, are a cornerstone of antibacterial chemotherapy.[1] They function by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[2][3] The most significant mechanism of bacterial resistance to these antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive.[3][4][5]

Sulbactam is a potent, irreversible inhibitor of many plasmid-mediated and some chromosomally-mediated beta-lactamases.[6][7][8] It acts as a "suicide inhibitor," forming a stable, inactive complex with the beta-lactamase enzyme.[2][7] Pivoxil Sulbactam is a prodrug of sulbactam, designed to enhance oral bioavailability.[9][10][11] Following oral administration, it is readily hydrolyzed to release the active sulbactam.[11][12] This property makes Pivoxil Sulbactam a valuable tool for both in vitro and in vivo studies of beta-lactamase-mediated resistance.

These application notes provide detailed protocols for utilizing Pivoxil Sulbactam to characterize beta-lactamase activity and to assess the susceptibility of bacterial strains to beta-lactam antibiotics in the presence of this inhibitor.

Mechanism of Action

The primary mechanism of beta-lactam resistance involves the enzymatic degradation of the antibiotic by beta-lactamases. Sulbactam counteracts this by binding to the active site of the beta-lactamase, preventing it from hydrolyzing the beta-lactam antibiotic. This restores the efficacy of the antibiotic against resistant bacterial strains.

cluster_resistance Beta-Lactamase Mediated Resistance cluster_inhibition Inhibition by Sulbactam Beta-Lactam Antibiotic Beta-Lactam Antibiotic Beta-Lactamase Beta-Lactamase Beta-Lactam Antibiotic->Beta-Lactamase Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta-Lactam Antibiotic->PBP Inhibition Inactive Antibiotic Inactive Antibiotic Beta-Lactamase->Inactive Antibiotic Inactive Enzyme Complex Inactive Enzyme Complex Beta-Lactamase->Inactive Enzyme Complex Sulbactam Sulbactam Sulbactam->Beta-Lactamase Irreversible Binding Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition PBP->Cell Wall Synthesis Inhibition Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis Inhibition->Bacterial Cell Death

Figure 1: Mechanism of beta-lactamase resistance and inhibition by sulbactam.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. By comparing the MIC of a beta-lactam antibiotic alone and in combination with sulbactam, the effect of beta-lactamase inhibition can be quantified.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Beta-lactam antibiotic stock solution

  • Pivoxil Sulbactam stock solution (hydrolyzed to sulbactam for in vitro assays) or Sulbactam sodium salt

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the beta-lactam antibiotic and sulbactam in an appropriate solvent (e.g., water or DMSO) at a high concentration (e.g., 10 mg/mL).

    • For Pivoxil Sulbactam, it must be hydrolyzed to sulbactam prior to use in in vitro assays. Alternatively, use a commercially available sulbactam salt.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain of interest overnight in CAMHB at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • MIC Plate Setup:

    • Prepare serial two-fold dilutions of the beta-lactam antibiotic in CAMHB in a 96-well plate.

    • Prepare a second set of serial dilutions of the beta-lactam antibiotic, each containing a fixed concentration of sulbactam (e.g., 4 µg/mL).[13][14]

    • Add the standardized bacterial inoculum to each well.

    • Include positive (no antibiotic) and negative (no bacteria) growth controls.

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth.

    • A significant reduction in the MIC of the beta-lactam antibiotic in the presence of sulbactam indicates the presence of a sulbactam-susceptible beta-lactamase.

Data Presentation:

Bacterial StrainBeta-Lactam AntibioticMIC (µg/mL)MIC with Sulbactam (4 µg/mL) (µg/mL)Fold Reduction in MIC
E. coli ATCC 25922Ampicillin40.58
K. pneumoniae (ESBL+)Ceftazidime64232
A. baumannii NCTC 13304Sulbactam-Durlobactam-0.5/4 - 2/4-

Note: The data in the table is illustrative. Actual values will vary depending on the bacterial strain and antibiotic used. A 2:1 ratio of ampicillin to sulbactam is often recommended for susceptibility testing.[15]

A Prepare serial dilutions of beta-lactam antibiotic C Add standardized bacterial inoculum to all wells A->C B Prepare serial dilutions of beta-lactam antibiotic + fixed sulbactam B->C D Incubate at 37°C for 16-20 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E F Compare MIC values E->F

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Beta-Lactamase Activity Assay

This colorimetric assay measures the activity of beta-lactamase by monitoring the hydrolysis of a chromogenic cephalosporin substrate, nitrocefin.[16][17] The inhibition of this activity by sulbactam can also be quantified.

Materials:

  • Crude or purified beta-lactamase extract

  • Nitrocefin stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Sulbactam stock solution

  • 96-well microtiter plates

  • Spectrophotometer or plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of nitrocefin in the assay buffer.

    • Prepare serial dilutions of sulbactam in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the beta-lactamase extract to each well.

    • Add the different concentrations of sulbactam to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Include a control with no inhibitor.

  • Initiation of Reaction:

    • Add the nitrocefin working solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 490 nm in kinetic mode at room temperature for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis from the linear portion of the kinetic curve.

    • Determine the IC50 value of sulbactam (the concentration required to inhibit 50% of the beta-lactamase activity).

Data Presentation:

Beta-Lactamase TypeSulbactam IC50 (µM)
TEM-10.8
SHV-11.2
OXA-115

Note: The data in the table is illustrative and will vary based on the specific enzyme and assay conditions.

A Add beta-lactamase and varying sulbactam concentrations to wells B Pre-incubate to allow inhibitor binding A->B C Add nitrocefin substrate to initiate reaction B->C D Measure absorbance at 490 nm (kinetic) C->D E Calculate rate of hydrolysis and determine IC50 D->E

Figure 3: Workflow for beta-lactamase activity and inhibition assay.

Conclusion

Pivoxil Sulbactam is an indispensable tool for studying beta-lactamase-mediated resistance. The protocols provided herein offer a systematic approach to characterizing the activity of beta-lactamase inhibitors and assessing their impact on the susceptibility of bacteria to beta-lactam antibiotics. The data generated from these experiments can provide valuable insights into the mechanisms of resistance and aid in the development of novel therapeutic strategies to combat antibiotic-resistant infections.

References

Application Notes and Protocols for Assessing the Synergy of Sulbactam with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic activity of sulbactam, a β-lactamase inhibitor, with other antibiotics against various bacterial strains. Sulbactam is often combined with β-lactam antibiotics to overcome resistance in bacteria that produce β-lactamase enzymes. Pivoxil sulbactam is a prodrug that is hydrolyzed to sulbactam in the body; therefore, in vitro synergy testing is performed with sulbactam.

Introduction to Synergy Testing

Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[1] This can be a valuable therapeutic strategy to enhance efficacy, reduce the dosage of individual agents (thereby minimizing toxicity), and combat the development of antibiotic resistance. The interaction between two antibiotics can be classified as follows:

  • Synergy: The combined antimicrobial effect is greater than the sum of their individual effects.[1]

  • Additivity (or Indifference): The combined effect is equal to the sum of the individual effects.[1]

  • Antagonism: The combined effect is less than the effect of the more active agent alone.[1]

The primary methods for assessing synergy in vitro include the checkerboard method, time-kill curve assays, and the E-test method.[2]

Key Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to evaluate the interaction between two antimicrobial agents.[3] It involves testing a range of concentrations of two drugs, both alone and in combination, to determine the minimum inhibitory concentration (MIC) of each drug in the presence of the other.

Principle:

Serial dilutions of two antibiotics are prepared in a microtiter plate, creating a "checkerboard" of varying concentration combinations. The plate is then inoculated with a standardized bacterial suspension and incubated. The resulting pattern of growth inhibition is used to calculate the Fractional Inhibitory Concentration (FIC) index.[3]

Protocol:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of sulbactam and the second antibiotic at a concentration of 10x the highest desired final concentration in an appropriate solvent.

  • Prepare Microtiter Plates:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells except those in the first column.

    • In the first column, add 100 µL of the 10x stock solution of the second antibiotic.

    • Perform serial two-fold dilutions of the second antibiotic across the plate from column 1 to column 10, leaving columns 11 and 12 for controls.

    • Discard the final 50 µL from column 10.

    • Add 50 µL of the 10x stock solution of sulbactam to the first row (row A) and perform serial two-fold dilutions down to row G.

    • This creates a checkerboard of antibiotic combinations.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard in MHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[3]

  • Inoculation: Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial inoculum.[3]

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

    • Single Drug Controls: Include wells with serial dilutions of each antibiotic alone to determine their individual MICs.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[3]

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Determine the MIC of each drug alone and in combination.

Data Analysis and Interpretation:

The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction between the two antibiotics.[3]

  • FIC of Drug A (Sulbactam): (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B (Other Antibiotic): (MIC of Drug B in combination) / (MIC of Drug B alone)

  • ΣFIC (FIC Index): FIC of Drug A + FIC of Drug B

The results are interpreted as follows:

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to ≤ 4.0Additive or Indifference
> 4.0Antagonism

Data Presentation:

The results of a checkerboard assay can be summarized in a table format.

Table 1: Example Checkerboard Assay Results for Sulbactam and Meropenem against Acinetobacter baumannii

Sulbactam (µg/mL)Meropenem (µg/mL)MIC of Sulbactam in Combination (µg/mL)MIC of Meropenem in Combination (µg/mL)FIC of SulbactamFIC of MeropenemΣFICInterpretation
8 (MIC alone)-------
-64 (MIC alone)------
2162160.250.250.5Synergy
48480.50.1250.625Additive

Note: This is example data and does not represent actual experimental results.

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bacterial killing over time when exposed to antibiotics, alone and in combination.[2] It is a dynamic method that can differentiate between bactericidal and bacteriostatic effects.

Principle:

A standardized bacterial suspension is incubated with antibiotics at specific concentrations (e.g., based on their MICs). Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). The change in bacterial count over time is then plotted.

Protocol:

  • Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture in MHB and dilute it to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[4]

  • Test Conditions: Prepare flasks or tubes with the following conditions:

    • Growth control (no antibiotic)

    • Sulbactam alone (e.g., at 0.5x, 1x, or 2x MIC)

    • Second antibiotic alone (e.g., at 0.5x, 1x, or 2x MIC)

    • Combination of sulbactam and the second antibiotic (at the same concentrations as the individual tests)

  • Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each tube.[2]

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar) and incubate at 35-37°C for 18-24 hours. Count the colonies to determine the CFU/mL at each time point.

  • Data Plotting: Plot the log10 CFU/mL against time for each test condition.

Data Analysis and Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[5]

  • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum at 24 hours.[5]

  • Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum at 24 hours.[5]

Data Presentation:

The results of a time-kill assay are best presented as a graph, but the key findings can be summarized in a table.

Table 2: Example Time-Kill Assay Results at 24 hours for Sulbactam and Cefoperazone

TreatmentInitial Inoculum (log10 CFU/mL)Final Count (log10 CFU/mL)Log10 ReductionInterpretation
Growth Control6.08.5-2.5 (growth)-
Sulbactam (1x MIC)6.05.50.5Bacteriostatic
Cefoperazone (1x MIC)6.04.02.0Bacteriostatic
Sulbactam + Cefoperazone6.01.54.5Synergy & Bactericidal

Note: This is example data and does not represent actual experimental results.

E-test Synergy Method

The E-test (epsilometer test) is a gradient diffusion method that can also be adapted to assess antibiotic synergy.[6] It is generally less labor-intensive than the checkerboard or time-kill assays.[4]

Principle:

Two E-test strips, each containing a gradient of a different antibiotic, are placed on an agar plate inoculated with the test organism. The interaction of the inhibition ellipses can indicate synergy, additivity, or antagonism.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab it evenly onto the surface of a Mueller-Hinton agar plate.

  • E-test Strip Application:

    • Method 1 (Cross Method): Place the two E-test strips perpendicular to each other, forming a cross. The intersection point should be at the MIC value of each drug when tested alone.[2]

    • Method 2 (Strips in Proximity): Place the two E-test strips parallel to each other at a distance that allows for the potential merging of inhibition zones.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: Observe the shape of the inhibition zones.

Data Analysis and Interpretation:

The FIC index can also be calculated for the E-test method.[7]

  • Read the MIC value for each drug at the point where the inhibition ellipse intersects the E-test strip.

  • For the combination, read the MIC at the intersection of the inhibition zone with each strip in the area where the zones overlap.

  • Calculate the ΣFIC as described for the checkerboard assay.

Visually, synergy is often indicated by a rounding or "bridging" of the inhibition zone between the two strips, while antagonism may be indicated by a flattening or indentation of the inhibition zone.

Visualizing Experimental Workflows

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions C Serial Dilution of Antibiotics in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 35-37°C for 18-24h D->E F Read MICs (Visual Inspection) E->F G Calculate FIC Index F->G H Interpret Synergy, Additivity, or Antagonism G->H Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_counting Enumeration cluster_analysis Data Analysis A Prepare Bacterial Inoculum (~10^6 CFU/mL) B Prepare Test Tubes with Antibiotics (Alone & Combined) A->B C Incubate at 35-37°C with Shaking B->C D Collect Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Serial Dilution and Plating D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G H Determine Synergy and Bactericidal/Bacteriostatic Activity G->H

References

Determining the Minimum Inhibitory Concentration (MIC) of Pivoxil Sulbactam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of Pivoxil Sulbactam against various bacterial isolates. The focus is on standardized microbiological assays crucial for antimicrobial susceptibility testing in research and clinical settings.

Introduction to Pivoxil Sulbactam and MIC Testing

Pivoxil Sulbactam is a prodrug of Sulbactam, a β-lactamase inhibitor. In vivo, the pivoxil moiety is cleaved by esterases to release the active compound, Sulbactam. Sulbactam itself has weak antibacterial activity but is a potent inhibitor of many plasmid-mediated and some chromosomally-mediated β-lactamases.[1] It is commonly combined with β-lactam antibiotics to protect them from degradation by these enzymes, thereby restoring or expanding their spectrum of activity.[1] A notable application is its combination with durlobactam for treating infections caused by Acinetobacter baumannii-calcoaceticus complex (ABC).[2][3]

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] It is a critical parameter for assessing the susceptibility of a pathogen to an antimicrobial agent and for guiding therapeutic choices. Standardized methods for MIC determination are provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

For in vitro susceptibility testing, it is standard practice to use the active form of a prodrug. Therefore, the following protocols are designed for testing Sulbactam , typically in combination with a partner antibiotic.

Key Experimental Protocols for MIC Determination

The most common methods for determining the MIC of Sulbactam combinations are broth microdilution, agar dilution, and disk diffusion.

Broth Microdilution Method

This method involves testing a microorganism's susceptibility to a range of antibiotic concentrations in a liquid medium within a microtiter plate.[5][6][7]

Principle: A standardized bacterial inoculum is added to wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent(s). Following incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Protocol for Sulbactam Combination (e.g., with a β-lactam antibiotic):

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare a stock solution of Sulbactam and the partner antibiotic at a concentration of 1280 µg/mL in a suitable solvent.

    • For combinations with a fixed concentration of the inhibitor, prepare the partner antibiotic stock solution accordingly. For instance, for Sulbactam-Durlobactam, a fixed concentration of 4 µg/mL of Durlobactam is often used.[2][3]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity using a reading device or by eye.

    • The MIC is the lowest concentration of the antimicrobial combination that shows no visible growth.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium, which is then inoculated with the test organism.[2][8]

Principle: A series of agar plates, each containing a different concentration of the antimicrobial agent, is prepared. A standardized inoculum of the test organism is then spotted onto the surface of each plate. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits the growth of the organism.

Protocol for Sulbactam Combination:

  • Preparation of Antimicrobial-Containing Agar Plates:

    • Prepare molten Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.

    • Prepare stock solutions of Sulbactam and the partner antibiotic at 10 times the desired final concentrations.

    • Add the appropriate volume of the antimicrobial stock solutions to the molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using a multipoint inoculator (replicator), spot the standardized bacterial suspension onto the surface of the agar plates, starting with the plate containing the lowest antibiotic concentration.

    • Include a growth control plate (no antibiotic).

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for the presence of bacterial growth.

    • The MIC is the lowest concentration of the antimicrobial combination on which there is no growth, a faint haze, or one or two colonies.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antimicrobial agent.[9][10][11]

Principle: A paper disk impregnated with a known concentration of an antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test organism. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.

Protocol for Sulbactam Combination:

  • Inoculum Preparation and Plating:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria.

  • Application of Disks:

    • Aseptically place the antimicrobial disks (e.g., Ampicillin-Sulbactam, or a custom disk for other combinations) onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.

    • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to the established breakpoints provided by CLSI or EUCAST. For some combinations like Sulbactam-Durlobactam, specific disk concentrations (e.g., 10/10 µg) and interpretive criteria have been developed.[2][3]

Data Presentation: MIC Values of Sulbactam Combinations

The following tables summarize the in vitro activity of Sulbactam in combination with other antimicrobial agents against various bacterial species.

Table 1: In Vitro Activity of Sulbactam-Durlobactam against Acinetobacter baumannii-calcoaceticus (ABC) Complex Isolates

OrganismNumber of IsolatesSulbactam MIC₅₀ (µg/mL)Sulbactam MIC₉₀ (µg/mL)Sulbactam-Durlobactam MIC₅₀ (µg/mL)Sulbactam-Durlobactam MIC₉₀ (µg/mL)% Susceptible to Sulbactam-Durlobactam
All ABC Isolates5,0328641298.3
A. baumannii---1298.0
A. pittii---0.5199.4
A. nosocomialis---0.5199.7
A. calcoaceticus---0.51100

Data sourced from a study on global isolates collected from 2016 to 2021. Durlobactam was at a fixed concentration of 4 µg/mL. Susceptibility breakpoint for Sulbactam-Durlobactam was ≤4 µg/mL.

Table 2: MIC Values of Sulbactam Alone and in Combination with Ampicillin against Various Bacterial Species

OrganismCombination (Ratio)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Acinetobacter baumanniiSulbactam3264
Acinetobacter baumanniiAmpicillin-Sulbactam (1:3)--
Escherichia coliAmpicillin-Sulbactam (2:1)--
Haemophilus influenzaeAmpicillin-Sulbactam (2:1)--
Staphylococcus aureusAmpicillin-Sulbactam (2:1)--

Note: Specific MIC₅₀ and MIC₉₀ values for Ampicillin-Sulbactam combinations against various organisms can be found in CLSI documents and published literature. A study on A. baumannii showed that increasing the proportion of sulbactam enhanced the antimicrobial activity of sulbactam-containing combinations.

Quality Control

For all MIC determination methods, it is essential to perform quality control (QC) testing using reference bacterial strains with known MIC values (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Acinetobacter baumannii NCTC 13304 for Sulbactam-Durlobactam).[2][3] The obtained MIC values for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST to ensure the validity of the test results.

Visualizations of Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Antimicrobial Stock Solutions prep_plates Prepare Microtiter Plates (Serial Dilutions) prep_stock->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_agar Prepare Antimicrobial-Containing Agar Plates inoculate Spot Inoculate Agar Plates prep_agar->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_results Examine Plates for Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Caption: Workflow for Agar Dilution MIC Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum prep_plate Inoculate Agar Plate (Lawn of Bacteria) prep_inoculum->prep_plate apply_disks Apply Antimicrobial Disks prep_plate->apply_disks incubate Incubate Plate (35°C, 16-20h) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (S, I, R) using Breakpoints measure_zones->interpret

Caption: Workflow for Disk Diffusion Susceptibility Testing.

References

Application Notes and Protocols for the Quantification of Sulbactam in Biological Samples Following Pivoxil Sulbactam Administration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pivoxil Sulbactam is a prodrug of Sulbactam, a β-lactamase inhibitor, which is co-administered with β-lactam antibiotics to overcome antibiotic resistance. For pharmacokinetic and bioequivalence studies, it is standard practice to quantify the concentration of the active moiety, Sulbactam, in biological matrices such as plasma or serum, as the prodrug is rapidly hydrolyzed to its active form in the body. These application notes provide detailed protocols for two common, robust analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Application Note 1: Quantification of Sulbactam in Human Plasma by LC-MS/MS

This note describes a sensitive and specific method for the determination of Sulbactam in human plasma using Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method is well-suited for clinical pharmacokinetic studies due to its high sensitivity and selectivity.[1][2][3]

Principle

The method involves a simple protein precipitation step to extract Sulbactam and an internal standard (IS) from human plasma.[2][3] The analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[2][3]

Experimental Protocol

2.1. Reagents and Materials

  • Sulbactam reference standard

  • Tazobactam (or other suitable internal standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Drug-free human plasma

2.2. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Sulbactam and Tazobactam (IS) in methanol to obtain stock solutions.

  • Working Solutions: Prepare serial dilutions of the Sulbactam stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the Tazobactam stock solution to a final concentration (e.g., 200 ng/mL) in the protein precipitation solvent (Acetonitrile).

2.3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (Tazobactam).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a small volume (e.g., 2-5 µL) of the supernatant into the LC-MS/MS system.

2.4. LC-MS/MS Instrumental Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions (example):

    • Sulbactam: Precursor ion → Product ion (specific m/z values to be optimized)

    • Tazobactam (IS): Precursor ion → Product ion (specific m/z values to be optimized)

Data Summary

The following table summarizes typical validation parameters for an LC-MS/MS method for Sulbactam in human plasma, compiled from published literature.[1][2]

ParameterResult
Linearity Range 0.20 - 100 µg/mL
Lower Limit of Quantification (LLOQ) 0.20 µg/mL[1]
Intra-batch Precision (RSD%) < 5.0%[1]
Inter-batch Precision (RSD%) < 6.5%[1]
Intra-batch Accuracy (RE%) -9.9% to 3.7%[1]
Inter-batch Accuracy (RE%) -9.2% to 3.7%[1]
Extraction Recovery 87.5% - 92.5%[1]

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) AddSolvent Add Acetonitrile with IS (300 µL) Plasma->AddSolvent 1 Vortex Vortex (1 min) AddSolvent->Vortex 2 Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge 3 Supernatant Collect Supernatant Centrifuge->Supernatant 4 Inject Inject into LC-MS/MS Supernatant->Inject 5 Data Data Acquisition & Processing Inject->Data

Caption: LC-MS/MS sample preparation and analysis workflow.

Application Note 2: Quantification of Sulbactam in Human Plasma by HPLC-UV

This note details a validated HPLC-UV method for quantifying Sulbactam in human plasma. While less sensitive than LC-MS/MS, this method is cost-effective and suitable for studies where higher concentrations of the drug are expected. The protocol includes a derivatization step to enhance the UV absorbance of Sulbactam, thereby improving sensitivity.[4]

Principle

The method involves protein precipitation from plasma, followed by a chemical derivatization of Sulbactam using imidazole. This reaction creates a product with a stronger UV chromophore, allowing for more sensitive detection.[4] The derivatized analyte is then separated by reversed-phase HPLC and quantified using a UV detector.[4]

Experimental Protocol

2.1. Reagents and Materials

  • Sulbactam reference standard

  • Metronidazole (or other suitable internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Imidazole

  • Potassium dihydrogen phosphate

  • Tetrabutylammonium hydroxide solution

  • Ultrapure water

  • Drug-free human plasma

2.2. Sample Preparation and Derivatization

  • Deproteinization: To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Derivatization: Transfer the supernatant to a new tube. Add the internal standard and an imidazole solution. Allow the reaction to proceed at room temperature. This step enhances the UV absorption of Sulbactam, shifting the detection wavelength to around 313 nm.[4]

  • Final Preparation: After derivatization, the sample is ready for injection into the HPLC system.

2.3. HPLC Instrumental Conditions

  • HPLC System: Shimadzu LC-20AD or equivalent with UV-Vis detector

  • Column: TSK Gel Super ODS (50 mm × 4.6 mm, 2 µm) or equivalent C18 column[4]

  • Mobile Phase: Gradient elution using a mixture of methanol and a phosphate buffer (pH 6.0) containing tetrabutylammonium hydroxide.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 313 nm[4]

  • Injection Volume: 20 µL

Data Summary

The following table summarizes typical validation parameters for an HPLC-UV method for Sulbactam in human plasma.[4]

ParameterResult
Linearity Range 0.05 - 4.0 µg/mL[4]
Lower Limit of Quantification (LLOQ) 0.05 µg/mL[4]
Precision (RSD%) Good method/system precision demonstrated[4]
Accuracy Good accuracy of the method demonstrated[4]
Specificity Method is specific in the presence of metabolites and other compounds[4]

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Deprotein Deproteinization (Acetonitrile) Plasma->Deprotein Centrifuge Centrifugation Deprotein->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Derivatization (Imidazole) Supernatant->Derivatize Inject Inject into HPLC-UV Derivatize->Inject Data Data Acquisition & Quantitation Inject->Data

Caption: HPLC-UV sample preparation and analysis workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pivoxil Sulbactam for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pivoxil Sulbactam in in vitro settings.

Frequently Asked Questions (FAQs)

1. What is Pivoxil Sulbactam and how does it differ from Sulbactam for in vitro use?

Pivoxil Sulbactam is a prodrug of Sulbactam.[1][2] A prodrug is an inactive compound that is converted into its active form in the body. In the case of Pivoxil Sulbactam, the addition of a pivoxil group enhances its oral bioavailability.[3] For in vitro studies, it is the active form, Sulbactam, that exerts the antibacterial effect. Pivoxil Sulbactam must be hydrolyzed to release Sulbactam. This hydrolysis is carried out by esterase enzymes.[1][2] Therefore, when designing in vitro experiments, it is crucial to ensure that the experimental system contains esterases to convert Pivoxil Sulbactam to its active form.

2. What is the mechanism of action of Sulbactam?

Sulbactam has a dual mechanism of action:

  • β-Lactamase Inhibition: Sulbactam is a β-lactamase inhibitor. It irreversibly binds to and inactivates many β-lactamase enzymes produced by bacteria.[3][4] These enzymes are responsible for degrading β-lactam antibiotics (like penicillins and cephalosporins), rendering them ineffective. By inhibiting these enzymes, Sulbactam protects the partner antibiotic from degradation, restoring its activity against resistant bacteria.[4]

  • Intrinsic Antibacterial Activity: Unlike some other β-lactamase inhibitors, Sulbactam itself possesses intrinsic antibacterial activity against certain bacteria, most notably Acinetobacter baumannii.[5][6] It achieves this by binding to penicillin-binding proteins (PBPs), specifically PBP1 and PBP3, which are essential enzymes for bacterial cell wall synthesis.[6]

Diagram: Mechanism of Action of Sulbactam

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBP1, PBP3) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-Lactamase BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Degrades Lysis Cell Lysis CellWall->Lysis Inhibition leads to Sulbactam Sulbactam Sulbactam->PBP Inhibits Sulbactam->BetaLactamase Inhibits A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with diluted bacterial suspension A->C B Prepare Serial Dilutions of Sulbactam in 96-well plate B->C D Incubate at 37°C for 16-20h C->D E Read results: Determine lowest concentration with no growth (MIC) D->E

References

Overcoming solubility issues of Pivoxil Sulbactam in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pivoxil Sulbactam Solubility

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Pivoxil Sulbactam in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Pivoxil Sulbactam and why is its aqueous solubility a concern?

A1: Pivoxil Sulbactam is the pivoxil prodrug of Sulbactam, a β-lactamase inhibitor.[1][2] A prodrug is an inactive compound that is converted into an active drug in the body.[3] This prodrug form significantly improves the oral absorption of Sulbactam.[4] However, like many lipophilic ester prodrugs, Pivoxil Sulbactam has limited solubility in aqueous solutions, which can pose challenges for in vitro experiments, formulation development, and achieving desired bioavailability.[4][5] The molecule has a topological polar surface area of 115 Ų and an XLogP3 value of 0.7, indicating moderate lipophilicity.[1][2]

Q2: What are the known solubility characteristics of Pivoxil Sulbactam?

Q3: How does the prodrug nature of Pivoxil Sulbactam affect its properties?

A3: Pivoxil Sulbactam is designed to be more lipophilic than Sulbactam to enhance its passage through biological membranes, thereby improving oral bioavailability.[4][11] In the body, esterases cleave the pivoxil ester, releasing the active Sulbactam.[1][2] This increased lipophilicity is the primary reason for its reduced aqueous solubility compared to the active drug.[4]

Troubleshooting Guide for Solubility Issues

This guide provides strategies to address common problems encountered when preparing aqueous solutions of Pivoxil Sulbactam.

Issue 1: Pivoxil Sulbactam fails to dissolve in aqueous buffer.
  • Cause: The inherent low aqueous solubility of the compound due to its lipophilic ester structure.

  • Solutions:

    • Co-solvents: Incorporating a water-miscible organic solvent can significantly enhance solubility.[12] Start by preparing a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer.

    • pH Adjustment: While Pivoxil Sulbactam itself is not ionizable, the stability of the ester linkage can be pH-dependent. Experiments should be conducted within a pH range that ensures the stability of the prodrug.

    • Surfactants: The use of surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug.[12]

    • Cyclodextrins: Cyclodextrins can form inclusion complexes with lipophilic molecules, effectively increasing their apparent solubility in water.[8]

Issue 2: Precipitation occurs when adding the organic stock solution to the aqueous medium.
  • Cause: The drug is crashing out of solution as the percentage of the organic co-solvent decreases, and the aqueous anti-solvent causes supersaturation and subsequent precipitation.[13]

  • Solutions:

    • Optimize Co-solvent Percentage: Determine the minimum percentage of co-solvent required to maintain solubility at the desired final concentration.

    • Slow Addition and Vigorous Mixing: Add the stock solution dropwise into the vigorously stirred aqueous buffer. This can help prevent localized high concentrations that lead to precipitation.

    • Use of Stabilizers: Surfactants or polymers can be added to the aqueous phase to help stabilize the dissolved drug and prevent precipitation.[13]

Issue 3: Inconsistent results in bioassays due to poor solubility.
  • Cause: Undissolved drug particles can lead to variability in the effective concentration of the compound in your experiment.

  • Solutions:

    • Confirm Dissolution: Before use, visually inspect the solution for any particulate matter. If possible, filter the solution through a low-protein-binding filter (e.g., PVDF) to remove any undissolved drug.

    • Solubility Determination: Perform a solubility study under your specific experimental conditions (buffer, pH, temperature) to understand the solubility limit.

    • Formulation Strategies: For more complex applications, consider advanced formulation strategies like solid dispersions or self-emulsifying drug delivery systems (SEDDS) to improve dissolution and solubility.[8][14]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common approaches for enhancing the solubility of poorly soluble drugs like Pivoxil Sulbactam.

StrategyMechanismCommon Agents/MethodsAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[12]DMSO, Ethanol, PEG 300, Propylene GlycolSimple to implement for in vitro studies.Potential for solvent toxicity in biological assays; risk of precipitation upon dilution.[5]
pH Adjustment Modifies the ionization state of acidic or basic drugs to a more soluble form.[12]Buffers (e.g., phosphate, acetate, citrate)Effective for ionizable compounds.Pivoxil Sulbactam is non-ionizable; potential for chemical degradation at extreme pH.
Surfactants Form micelles that encapsulate hydrophobic drug molecules, increasing solubility.[12]Tween® 80, Polysorbate 20, Cremophor® ELCan significantly increase solubility and dissolution rate.Can interfere with some biological assays; potential for toxicity at high concentrations.
Complexation Forms inclusion complexes where the drug is encapsulated by a hydrophilic host molecule.[8]β-Cyclodextrins, HP-β-CD, Sulfobutylether-β-CD (SBE-β-CD)High solubilization potential; often well-tolerated.Stoichiometry of complexation needs to be determined; can be expensive.
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[8]Micronization, Nanosizing (e.g., wet media milling)Enhances dissolution rate which can improve bioavailability.[13]Does not increase equilibrium solubility; requires specialized equipment.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of Pivoxil Sulbactam in a specific medium.

  • Preparation: Add an excess amount of Pivoxil Sulbactam powder to a series of vials containing the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to let undissolved particles settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of Pivoxil Sulbactam using a validated analytical method, such as HPLC-UV.[15]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that medium.

Protocol 2: Preparation of a Pivoxil Sulbactam Solution using a Co-solvent

This protocol provides a general method for preparing a working solution for in vitro experiments.

  • Stock Solution: Prepare a high-concentration stock solution of Pivoxil Sulbactam (e.g., 50-100 mM) in 100% Dimethyl Sulfoxide (DMSO).[9] Ensure the compound is fully dissolved.

  • Working Solution Preparation:

    • Vigorously stir the desired aqueous experimental buffer.

    • Slowly add the required volume of the DMSO stock solution dropwise to the stirring buffer to achieve the final desired concentration.

    • Important: The final concentration of DMSO in the aqueous solution should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, the solubility limit has been exceeded, and the experiment should be repeated with a lower final concentration or a different solubilization strategy.

Visualizations

Mechanism of Action: Sulbactam Inhibition of β-Lactamase

Sulbactam, the active form of Pivoxil Sulbactam, is a β-lactamase inhibitor.[16] It works by irreversibly binding to β-lactamase enzymes produced by bacteria, which would otherwise degrade β-lactam antibiotics.[17] This protects the antibiotic, allowing it to exert its antibacterial effect.

G cluster_0 Bacterial Resistance Mechanism cluster_1 Sulbactam Intervention cluster_2 Therapeutic Outcome Antibiotic β-Lactam Antibiotic BetaLactamase β-Lactamase Enzyme Antibiotic->BetaLactamase Degradation Inactive Inactive Antibiotic BetaLactamase->Inactive InhibitedEnzyme Inhibited Enzyme Complex Sulbactam Sulbactam Sulbactam->BetaLactamase Irreversible Binding Antibiotic_2 β-Lactam Antibiotic Target Bacterial Cell Wall Synthesis CellLysis Bacterial Cell Lysis Target->CellLysis Antibiotic_2->Target Inhibition

Caption: Sulbactam's mechanism of inhibiting β-lactamase.

Experimental Workflow: Solubility Enhancement

The following diagram outlines a logical workflow for addressing solubility issues with Pivoxil Sulbactam during experimental development.

G Start Start: Need Aqueous Solution of Pivoxil Sulbactam A Attempt Direct Dissolution in Aqueous Buffer Start->A B Is Solution Clear? A->B C Proceed with Experiment B->C Yes D Select Solubilization Strategy B->D No E Strategy 1: Co-Solvent (e.g., DMSO) D->E F Strategy 2: Complexation (e.g., Cyclodextrin) D->F G Strategy 3: Surfactant D->G H Prepare Stock & Dilute. Check for Precipitation E->H F->H G->H I Precipitation? H->I J Optimize Formulation: - Adjust Co-solvent % - Try different excipient I->J Yes K Validate Final Formulation: - Confirm Concentration (HPLC) - Assess Stability I->K No J->H K->C

Caption: Workflow for overcoming Pivoxil Sulbactam solubility issues.

References

Troubleshooting inconsistent results in Pivoxil Sulbactam experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pivoxil Sulbactam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in experiments involving Pivoxil Sulbactam.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro and in vivo experiments with Pivoxil Sulbactam.

In Vitro Experimentation (e.g., MIC Assays)

Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results for the same bacterial strain. What are the potential causes?

A1: Inconsistent MIC values for Pivoxil Sulbactam, often in combination with a β-lactam antibiotic, can arise from several factors:

  • Inoculum Effect: The density of the bacterial inoculum is a critical factor. A higher than intended inoculum can lead to falsely elevated MICs due to enzymatic degradation of the antibiotic by β-lactamases. Conversely, a low inoculum may result in falsely low MICs.[1][2] It is crucial to standardize the inoculum to a 0.5 McFarland standard.

  • Media Composition: The pH and composition of the broth can influence the activity of the antibiotic and the growth of the bacteria. Ensure the pH of the Mueller-Hinton broth is within the recommended range (7.2-7.4).

  • Antibiotic Stability: Pivoxil Sulbactam, being a prodrug, can be susceptible to hydrolysis. The active moiety, Sulbactam, and the partner β-lactam can also degrade over time, especially at 37°C.[3] Prepare fresh stock solutions and use them promptly.

  • β-Lactamase Expression: The level of β-lactamase expression by the test organism can significantly impact the MIC of the partner antibiotic. Inconsistent induction of β-lactamase can lead to variable results.

Q2: Our positive control wells (bacteria only) show inconsistent growth. What could be the issue?

A2: Poor or inconsistent growth in control wells points to a fundamental problem with your experimental setup:

  • Bacterial Viability: Ensure you are using a fresh, pure culture of the test organism.

  • Media Quality: Use high-quality, fresh media. Lot-to-lot variability in media can occur, so it's good practice to test a new batch with a quality control strain.

  • Incubation Conditions: Verify that the incubator temperature and, if required, CO2 levels are stable and accurate.

Q3: How does the ratio of the β-lactam to Sulbactam affect the MIC?

A3: The ratio can be critical. For ampicillin-sulbactam, a 2:1 ratio is often recommended to accurately reflect its spectrum of activity and minimize false-susceptible results.[4] Using a fixed concentration of Sulbactam (e.g., 4 µg/mL) while varying the β-lactam concentration is another common approach.

In Vivo Experimentation (e.g., Animal Models)

Q4: We are seeing high inter-animal variability in the efficacy of orally administered Pivoxil Sulbactam in our infection model. What are the likely causes?

A4: High variability in in vivo studies with oral prodrugs like Pivoxil Sulbactam is a common challenge. Key factors include:

  • Oral Bioavailability: As a prodrug, Pivoxil Sulbactam must be hydrolyzed to the active Sulbactam to be effective. The extent of this conversion and subsequent absorption can vary significantly between animals due to differences in gastrointestinal physiology (e.g., pH, transit time) and enzymatic activity.[5]

  • Formulation: The formulation of Pivoxil Sulbactam can greatly influence its dissolution and absorption.[6][7] Ensure the formulation is homogenous and stable. For suspensions, ensure adequate mixing before each administration.

  • Animal Health and Stress: The health status, stress levels, and even the gut microbiome of the animals can impact drug absorption and metabolism.

  • Dosing Technique: Inaccurate or inconsistent oral gavage technique can lead to variability in the administered dose.

Q5: Our pharmacokinetic (PK) data for Sulbactam after oral Pivoxil Sulbactam administration is highly variable. How can we troubleshoot this?

A5: In addition to the factors mentioned in Q4, consider the following for PK variability:

  • Food Effect: The presence or absence of food can significantly alter the absorption of Pivoxil Sulbactam.[7] Standardize the feeding schedule of your animals relative to drug administration.

  • Metabolism: Individual differences in the activity of esterases that convert Pivoxil Sulbactam to Sulbactam can lead to variable plasma concentrations.

  • Blood Sampling: Ensure a consistent blood sampling technique and schedule.

Data Presentation

Table 1: Factors Influencing In Vitro Pivoxil Sulbactam Experiments

ParameterPotential IssueRecommended Action
Inoculum Density High inoculum leads to falsely high MICs.Standardize to 0.5 McFarland (approx. 1.5 x 10^8 CFU/mL) and dilute to final concentration of 5 x 10^5 CFU/mL in wells.
Media pH pH outside 7.2-7.4 range can affect antibiotic activity.Check and adjust media pH before use.
Antibiotic Stability Degradation of Pivoxil Sulbactam or the partner β-lactam.Prepare fresh stock solutions for each experiment.
β-Lactam:Sulbactam Ratio Inappropriate ratio can lead to misleading MICs.Use a clinically relevant ratio (e.g., 2:1 for Ampicillin:Sulbactam) or a fixed Sulbactam concentration.[4]

Table 2: Factors Influencing In Vivo Pivoxil Sulbactam Experiments

ParameterPotential IssueRecommended Action
Oral Bioavailability High inter-animal variability in absorption.Use animals of similar age and weight. Standardize housing and handling to reduce stress.
Formulation Inconsistent drug release and absorption.Ensure formulation is homogenous and stable. Consider formulation optimization if variability persists.
Food Effect Food can alter drug absorption.Standardize feeding schedule relative to dosing.
Dosing Technique Inaccurate dosing leading to variable exposure.Ensure all personnel are proficient in the oral gavage technique.

Table 3: Comparative Pharmacokinetic Parameters of Different Oral Cephalosporin Pivoxil Formulations in Healthy Male Subjects

FormulationCmax (mg/L)Tmax (h)Absolute Bioavailability (%)
Cefetamet Pivoxil Tablet (M500) with food3.83.455.0 ± 8.0
Cefetamet Pivoxil Tablet (M250) with food3.93.155.7 ± 7.0
Cefetamet Pivoxil Syrup with food-3.937.9 ± 6.0
Cefetamet Pivoxil Syrup without food-2.234.0 ± 8.6
Data adapted from a study on Cefetamet Pivoxil and is illustrative of the types of variability that can be seen with pivoxil prodrugs.[6]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for a β-Lactam in Combination with a Fixed Concentration of Sulbactam

  • Preparation of Media and Reagents:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Adjust pH to 7.2-7.4.

    • Prepare a stock solution of the β-lactam antibiotic and Sulbactam in a suitable solvent (e.g., water or DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Antibiotic Plates:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.

    • Prepare a 2X working solution of the β-lactam antibiotic in CAMHB containing a fixed concentration of Sulbactam (e.g., 8 µg/mL, for a final concentration of 4 µg/mL).

    • Add 100 µL of the 2X β-lactam/Sulbactam solution to the first column.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last column.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells (this usually requires a 1:100 or 1:200 dilution of the 0.5 McFarland suspension).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well.

    • Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of the fixed Sulbactam concentration) that completely inhibits visible growth.

Mandatory Visualization

Signaling_Pathway cluster_bacterium Bacterial Cell Pivoxil_Sulbactam Pivoxil Sulbactam (Prodrug) Esterases Esterases Pivoxil_Sulbactam->Esterases Hydrolysis Sulbactam Sulbactam (Active) Esterases->Sulbactam Beta_Lactamase β-Lactamase Sulbactam->Beta_Lactamase Irreversible Inhibition PBPs Penicillin-Binding Proteins (PBP1 & PBP3) Sulbactam->PBPs Weak Inhibition Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis (Inactivated) Beta_Lactam_Antibiotic->PBPs Inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of Pivoxil Sulbactam in combination with a β-lactam antibiotic.

Experimental_Workflow Start Inconsistent Results Check_In_Vitro In Vitro (e.g., MIC) Start->Check_In_Vitro Check_In_Vivo In Vivo (e.g., Efficacy) Start->Check_In_Vivo Inoculum Verify Inoculum (0.5 McFarland) Check_In_Vitro->Inoculum Media Check Media (pH, Freshness) Check_In_Vitro->Media Stability Assess Compound Stability Check_In_Vitro->Stability Protocol_Review Review Protocol (Pipetting, Dilutions) Check_In_Vitro->Protocol_Review Formulation Evaluate Formulation (Homogeneity, Stability) Check_In_Vivo->Formulation Animal_Factors Assess Animal Factors (Health, Stress) Check_In_Vivo->Animal_Factors Dosing Verify Dosing Technique Check_In_Vivo->Dosing PK_Analysis Conduct PK Analysis Check_In_Vivo->PK_Analysis Consistent_Results Consistent Results Inoculum->Consistent_Results Media->Consistent_Results Stability->Consistent_Results Protocol_Review->Consistent_Results Formulation->Consistent_Results Animal_Factors->Consistent_Results Dosing->Consistent_Results PK_Analysis->Consistent_Results

Caption: Troubleshooting workflow for inconsistent results in Pivoxil Sulbactam experiments.

Logical_Relationships cluster_invitro In Vitro Factors cluster_invivo In Vivo Factors Inconsistent_Results Inconsistent Experimental Results Inoculum_Variability Inoculum Variability Inconsistent_Results->Inoculum_Variability Media_Issues Media Inconsistency Inconsistent_Results->Media_Issues Compound_Degradation Compound Degradation Inconsistent_Results->Compound_Degradation Bioavailability_Variability Bioavailability Variability Inconsistent_Results->Bioavailability_Variability Formulation_Problems Formulation Issues Bioavailability_Variability->Formulation_Problems Animal_Physiology Animal Physiology Differences Bioavailability_Variability->Animal_Physiology

Caption: Logical relationships of potential causes for inconsistent Pivoxil Sulbactam results.

References

Technical Support Center: Enhancing the Experimental Stability of Pivoxil Sulbactam

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pivoxil Sulbactam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Pivoxil Sulbactam during experimental procedures. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of Pivoxil Sulbactam.

Issue Potential Cause Recommended Solution
Rapid degradation of Pivoxil Sulbactam in solution Inappropriate pH: The pivoxil ester is susceptible to hydrolysis, which is accelerated at neutral and alkaline pH.Maintain the pH of the solution in the acidic range, ideally between 3 and 5, where Pivoxil Sulbactam exhibits maximum stability. Use appropriate buffer systems to control the pH.
High Temperature: Elevated temperatures can significantly increase the rate of hydrolysis and other degradation pathways.Conduct experiments at controlled, low temperatures whenever possible. Store stock solutions and experimental samples at recommended temperatures (see Storage Guidelines).
Presence of esterases: If using biological matrices (e.g., serum, plasma), esterases will rapidly hydrolyze the pivoxil ester to the active drug, sulbactam.For in vitro experiments where the prodrug form is to be studied, use esterase inhibitors or work with purified systems. If the conversion to sulbactam is the subject of study, ensure experimental time points are appropriately short.
Inconsistent analytical results (e.g., HPLC) Sample degradation during preparation or analysis: The compound may be degrading in the autosampler or during sample processing.Use a cooled autosampler (e.g., 4 °C). Prepare samples immediately before analysis. Ensure the mobile phase pH is within the stability range of the compound.
Poor solubility: Pivoxil Sulbactam has limited aqueous solubility, which can lead to inaccurate quantification.Prepare stock solutions in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO), Chloroform, or Methanol (in which it is slightly soluble) before diluting in aqueous buffers.[1] Ensure complete dissolution before use.
Precipitation of the compound during experiments Exceeding solubility limit: The concentration of Pivoxil Sulbactam in the aqueous medium may be too high.Determine the solubility of Pivoxil Sulbactam in your specific experimental medium. Do not exceed this concentration. The use of co-solvents may be considered if compatible with the experimental design.
Change in pH or temperature: A shift in the experimental conditions can affect the solubility of the compound.Maintain consistent pH and temperature throughout the experiment.
Discoloration of the solid compound Exposure to moisture or light: Pivoxil Sulbactam is sensitive to moisture, which can lead to hydrolysis even in the solid state. Prolonged exposure to light may also cause degradation.Store the solid compound in a tightly sealed container in a desiccator, protected from light.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Pivoxil Sulbactam?

A1: The primary degradation pathway for Pivoxil Sulbactam is the hydrolysis of the pivoxil ester bond to yield the active drug, sulbactam, and pivalic acid.[3] This reaction is catalyzed by acid and, more significantly, by base.

Q2: What are the optimal pH and temperature conditions for storing Pivoxil Sulbactam solutions?

A2: Based on stability studies of similar pivoxil-containing compounds, aqueous solutions of Pivoxil Sulbactam are most stable in the pH range of 3 to 5.[2] For short-term storage, solutions should be kept refrigerated (2-8 °C). For long-term storage, it is recommended to store aliquots of stock solutions in a suitable solvent at -20 °C or -80 °C.

Q3: How can I monitor the stability of Pivoxil Sulbactam in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[4] This method should be able to separate the intact Pivoxil Sulbactam from its degradation products, primarily sulbactam.

Q4: What solvents are suitable for dissolving Pivoxil Sulbactam?

A4: Pivoxil Sulbactam is slightly soluble in chloroform and methanol.[1] Dimethyl sulfoxide (DMSO) is also commonly used to prepare stock solutions.

Q5: Are there any known incompatibilities with common excipients?

A5: Pivoxil Sulbactam is generally compatible with most common pharmaceutical excipients.[5][6] However, it is always recommended to perform compatibility studies with any new formulation.

Q6: What are the key handling precautions for solid Pivoxil Sulbactam?

A6: Handle solid Pivoxil Sulbactam in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat) to avoid skin and eye contact and inhalation.[2] Due to its sensitivity to moisture, handling should be performed in a low-humidity environment where possible.

Data Presentation

Table 1: Physicochemical Properties of Pivoxil Sulbactam
PropertyValueReference
Molecular FormulaC₁₄H₂₁NO₇S[1]
Molecular Weight347.38 g/mol [1]
Melting Point103-105 °C[1]
Decomposition Temp.~184 °C[6]
AppearanceWhite to Off-White Solid[1]
SolubilitySlightly soluble in Chloroform and Methanol[1]
Moisture Content0.34% (typical)[6]
Table 2: Summary of Forced Degradation Studies on Pivoxil-Containing Cephalosporins (as a proxy for Pivoxil Sulbactam)
Stress ConditionReagents and ConditionsObservationReference
Acidic Hydrolysis0.1 N - 0.5 N HCl, elevated temperature (e.g., 363 K)Significant degradation observed.[4]
Alkaline Hydrolysis0.01 N NaOH, ambient temperatureSusceptible to degradation.[7]
Neutral HydrolysisWater, ambient temperatureSusceptible to degradation.[7]
Oxidative Degradation30% H₂O₂, elevated temperature (e.g., 343 K)Significant degradation observed.[4]
Thermal DegradationDry heat (e.g., 373 K and 393 K)Relatively stable.[4]
Photolytic DegradationExposure to UV lightRelatively stable.[7]

Experimental Protocols

Stability-Indicating HPLC Method for Pivoxil Sulbactam

This protocol is a general guideline and should be optimized and validated for your specific experimental needs.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., citric acid and potassium chloride) and an organic solvent (e.g., acetonitrile). The pH of the aqueous phase should be adjusted to the acidic range (e.g., pH 3-5) for optimal stability on the column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 270 nm).[4]

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 20 µL.

2. Standard Solution Preparation:

  • Prepare a stock solution of Pivoxil Sulbactam (e.g., 1 mg/mL) in a suitable organic solvent like DMSO or methanol.

  • Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration within the linear range of the assay.

3. Sample Preparation:

  • Dilute the experimental samples with the mobile phase to a concentration within the calibration range.

  • Filter the samples through a 0.45 µm syringe filter before injection.

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve Pivoxil Sulbactam in 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve Pivoxil Sulbactam in 0.01 N NaOH and keep at room temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve Pivoxil Sulbactam in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature for a defined period.

  • Thermal Degradation: Expose the solid Pivoxil Sulbactam to dry heat (e.g., 105 °C) for a defined period. Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of Pivoxil Sulbactam to UV light (e.g., 254 nm) for a defined period.

Visualizations

Hydrolysis_Pathway Pivoxil_Sulbactam Pivoxil Sulbactam Sulbactam Sulbactam (Active Drug) Pivoxil_Sulbactam->Sulbactam Hydrolysis (H⁺ or OH⁻ catalysis) Pivalic_Acid Pivalic Acid Pivoxil_Sulbactam->Pivalic_Acid Hydrolysis (H⁺ or OH⁻ catalysis) Degradation_Products Further Degradation Products Sulbactam->Degradation_Products e.g., β-lactam ring opening

Caption: Hydrolysis pathway of Pivoxil Sulbactam.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis Dissolution Dissolve Pivoxil Sulbactam in appropriate solvent Dilution Dilute to working concentration in buffer (pH 3-5) Dissolution->Dilution Incubation Incubate under controlled Temperature & Time Dilution->Incubation Sampling Take aliquots at defined time points Incubation->Sampling Quenching Quench reaction (if necessary) Sampling->Quenching HPLC_Analysis Analyze by Stability-Indicating HPLC Quenching->HPLC_Analysis

Caption: General experimental workflow for stability studies.

References

Technical Support Center: Method Validation for Pivoxil Sulbactam Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on method validation for Pivoxil Sulbactam quantification assays. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters to evaluate during the validation of an analytical method for Pivoxil Sulbactam quantification?

A1: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core parameters for analytical method validation include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2][3][4][5] For bioanalytical methods, the US Food and Drug Administration (FDA) guidelines also emphasize the importance of selectivity, matrix effect, and stability.[6][7][8][9][10]

Q2: What is a forced degradation study and why is it important for Pivoxil Sulbactam assays?

A2: A forced degradation study, or stress testing, involves subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to produce degradation products.[11][12][13] This study is crucial for establishing the stability-indicating properties of an analytical method.[14][15] It demonstrates that the assay is specific for Pivoxil Sulbactam and that the peaks of any degradation products do not interfere with the quantification of the active pharmaceutical ingredient (API).[14][16]

Q3: How do I establish the linearity and range of my Pivoxil Sulbactam assay?

A3: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[2][17] To establish linearity, prepare a series of at least five concentrations of Pivoxil Sulbactam standard. The range is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[1][4] The results are typically evaluated by the correlation coefficient (r) or coefficient of determination (r²), which should ideally be greater than 0.999.[18][19]

Q4: What are the acceptance criteria for accuracy and precision?

A4: Accuracy refers to the closeness of the test results to the true value and is often expressed as percent recovery.[2] For precision, the relative standard deviation (%RSD) of a series of measurements is determined. Acceptance criteria can vary depending on the application, but for assay of a drug substance, accuracy is often expected to be within 98.0% to 102.0%, and precision (%RSD) should not be more than 2%.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of Pivoxil Sulbactam, particularly using High-Performance Liquid Chromatography (HPLC).

Issue Potential Cause(s) Troubleshooting Steps
Peak Tailing or Broadening 1. On-column degradation of Pivoxil Sulbactam. 2. Mobile phase pH is outside the optimal stability range. 3. Column contamination or void formation. 4. Injection of sample in a solvent stronger than the mobile phase.1. Ensure the mobile phase pH is within the optimal stability range for β-lactams (typically pH 4-7).[20] 2. Consider reducing the column temperature to minimize degradation.[20] 3. Flush the column with a strong solvent to remove contaminants.[21] If a void is suspected, the column may need replacement. 4. Whenever possible, dissolve and inject the sample in the mobile phase.[21]
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. 4. Inadequate column equilibration.1. Prepare fresh mobile phase and ensure proper mixing and degassing.[22] 2. Use a column oven to maintain a constant temperature.[21] 3. Check for leaks in the pump and fittings.[23] Ensure the pump is delivering a consistent flow rate. 4. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[21]
High Backpressure 1. Blocked inlet frit on the column. 2. Contamination buildup on the column. 3. Obstruction in the system tubing or injector.1. Backflush the column to try and clear the frit.[24] If this fails, the frit may need to be replaced. 2. Wash the column with a series of strong solvents.[24] 3. Disconnect components systematically to identify the location of the blockage.
Appearance of Unexpected Peaks 1. Formation of degradation products. 2. Contamination from the sample, solvent, or system. 3. Carryover from a previous injection.1. Conduct a forced degradation study to identify potential degradation products.[20] 2. Use high-purity solvents and filter samples before injection. 3. Implement a robust needle wash procedure in the autosampler method.

Data Presentation

The following tables summarize the key validation parameters and typical acceptance criteria for a Pivoxil Sulbactam quantification assay, based on ICH guidelines.

Table 1: Method Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity (r²) ≥ 0.999
Range The range should cover the expected concentrations of the analyte in the samples.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Pivoxil Sulbactam Quantification

This protocol is a representative example for the quantification of Pivoxil Sulbactam in a pharmaceutical formulation.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).[18][19]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of Pivoxil Sulbactam reference standard in the mobile phase at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare working standard solutions covering the desired concentration range (e.g., 2.5 - 250 µg/mL).[17][18]

3. Preparation of Sample Solutions:

  • For tablets, accurately weigh and crush a number of tablets to obtain a fine powder.

  • Transfer an amount of powder equivalent to a known amount of Pivoxil Sulbactam into a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Experiments:

  • Specificity: Inject solutions of placebo, known impurities, and degradation products to ensure no interference with the Pivoxil Sulbactam peak.

  • Linearity: Inject the series of standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of Pivoxil Sulbactam at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[14]

  • Precision:

    • Repeatability: Analyze multiple injections of the same sample on the same day.

    • Intermediate Precision: Analyze the same sample on different days, with different analysts, or on different equipment.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_standard Prepare Standard Solutions hplc_system Set HPLC Conditions (Column, Mobile Phase, Flow Rate, etc.) prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system injection Inject Samples & Standards hplc_system->injection detection UV Detection injection->detection data_acquisition Data Acquisition & Processing detection->data_acquisition specificity Specificity report Validation Report specificity->report linearity Linearity & Range linearity->report accuracy Accuracy accuracy->report precision Precision precision->report robustness Robustness robustness->report data_acquisition->specificity data_acquisition->linearity data_acquisition->accuracy data_acquisition->precision data_acquisition->robustness

Caption: Experimental workflow for HPLC method validation of Pivoxil Sulbactam.

troubleshooting_tree cluster_peak Peak Shape Problems cluster_retention Retention Time Issues cluster_pressure System Pressure Problems start Chromatographic Issue Identified peak_shape Peak Tailing or Broadening? start->peak_shape retention_time Inconsistent Retention Times? start->retention_time pressure High Backpressure? start->pressure check_ph Check Mobile Phase pH (4-7) peak_shape->check_ph Yes check_temp Lower Column Temperature check_ph->check_temp flush_column Flush or Replace Column check_temp->flush_column solution Problem Resolved flush_column->solution check_mobile_phase Prepare Fresh Mobile Phase retention_time->check_mobile_phase Yes check_temp_const Ensure Constant Temperature check_mobile_phase->check_temp_const check_pump Check Pump and for Leaks check_temp_const->check_pump check_pump->solution backflush Backflush Column pressure->backflush Yes check_blockage Check System for Blockages backflush->check_blockage check_blockage->solution

Caption: Troubleshooting decision tree for common HPLC issues.

References

Addressing challenges in Pivoxil Sulbactam delivery for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pivoxil Sulbactam in animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Formulation & Administration

  • Q1: What is Pivoxil Sulbactam and why is it used in animal studies? A1: Pivoxil Sulbactam is a prodrug of Sulbactam, a β-lactamase inhibitor.[1][2] It is used in oral formulations for animal studies due to its significantly improved oral absorption compared to Sulbactam, which has limited oral bioavailability.[1][3][4] Upon oral administration, Pivoxil Sulbactam is hydrolyzed by esterases to release the active drug, Sulbactam, into the bloodstream.[2][5]

  • Q2: I'm having trouble dissolving Pivoxil Sulbactam. What are the recommended solvents? A2: Pivoxil Sulbactam is practically insoluble in water.[6] For in vitro and in vivo studies, Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents.[6] It is crucial to prepare fresh solutions, as moisture-absorbing DMSO can reduce solubility.[6] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] Always aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[7]

  • Q3: My Pivoxil Sulbactam formulation is precipitating upon dilution. How can I prevent this? A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue due to the poor aqueous solubility of Pivoxil Sulbactam. To mitigate this, consider using a co-solvent system or preparing a suspension. A multi-step dilution process can also be effective. For example, a formulation for oral administration can be prepared by first diluting the DMSO stock in PEG300, followed by the addition of a surfactant like Tween80, and then finally adding water.[6] It is recommended to use the mixed solution immediately for optimal results.[6]

  • Q4: What is a suitable vehicle for oral administration of Pivoxil Sulbactam in rodents? A4: The choice of vehicle is critical for the successful oral delivery of poorly water-soluble compounds like Pivoxil Sulbactam.[8][9] For preclinical oral safety studies, aqueous solutions of cellulose derivatives like methylcellulose (MC) are commonly used as they are generally well-tolerated.[10] A homogeneous suspension in carboxymethyl cellulose sodium (CMC-NA) is also a viable option.[6] Another approach is to dissolve Pivoxil Sulbactam in DMSO and then mix it with corn oil for administration.[6] The selection of the vehicle should be based on the study duration, the dose required, and the specific animal model.[9]

  • Q5: What is the maximum recommended oral gavage volume for mice and rats? A5: To ensure animal welfare and accurate dosing, it is important to adhere to recommended gavage volumes. For rodents, the generally accepted maximum oral gavage volume is 10 mL/kg.[10][11] However, lower volumes may be necessary for highly viscous or irritating formulations.[11]

Pharmacokinetics & Bioanalysis

  • Q6: How is Pivoxil Sulbactam absorbed and metabolized in vivo? A6: Pivoxil Sulbactam is a prodrug designed for enhanced oral absorption.[1] After oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the body to form the active β-lactamase inhibitor, Sulbactam, and other byproducts.[1][2][12] This conversion is typically complete, leading to equimolar concentrations of Sulbactam and Ampicillin when administered as the mutual prodrug Sultamicillin.[5]

  • Q7: How can I measure the concentration of Sulbactam in animal plasma? A7: The concentration of Sulbactam in plasma can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or HPLC coupled with tandem mass spectrometry (MS/MS).[13][14] These methods typically involve a protein precipitation step with acetonitrile, followed by chromatographic separation on a C18 column.[13][15]

  • Q8: I am observing high variability in the plasma concentrations of Sulbactam between animals. What could be the cause? A8: High variability in plasma concentrations can be attributed to several factors. Inconsistent formulation, such as inadequate suspension or precipitation of the compound, can lead to inaccurate dosing. The gavage technique itself can also introduce variability.[11] Additionally, physiological differences between animals, such as gastric emptying time and intestinal metabolism, can affect drug absorption. Ensuring a homogenous and stable formulation and employing a consistent administration technique are crucial for minimizing variability.

Quantitative Data

Table 1: Solubility of Pivoxil Sulbactam

SolventConcentrationRemarksReference
DMSO69 mg/mL (198.62 mM)Use fresh DMSO as moisture absorption can reduce solubility.[6]
Ethanol8 mg/mL[6]
WaterInsoluble[6]

Table 2: Stability of Pivoxil Sulbactam Stock Solutions

Storage TemperatureDurationSolventReference
-80°C1 yearIn solvent[6]
-20°C1 monthIn solvent[6][7]
-80°C6 monthsIn solvent[7]

Experimental Protocols

Protocol 1: Preparation of Pivoxil Sulbactam Formulation for Oral Gavage in Rodents (Suspension Method)

  • Objective: To prepare a homogeneous and stable suspension of Pivoxil Sulbactam for oral administration in rodents.

  • Materials:

    • Pivoxil Sulbactam powder

    • Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose sodium (CMC-Na) in sterile water)

    • Mortar and pestle or homogenizer

    • Sterile water

    • Magnetic stirrer and stir bar

    • Analytical balance

    • Volumetric flasks and pipettes

  • Procedure:

    • Calculate the required amount of Pivoxil Sulbactam and vehicle based on the desired final concentration and total volume.

    • Accurately weigh the Pivoxil Sulbactam powder.

    • If using a mortar and pestle, add a small amount of the vehicle to the powder to form a smooth paste.

    • Gradually add the remaining vehicle while continuously triturating to ensure a fine, uniform suspension.

    • Alternatively, use a homogenizer to disperse the powder in the vehicle.

    • Transfer the suspension to a volumetric flask and rinse the mortar/homogenizer with a small amount of vehicle to ensure complete transfer.

    • Add the vehicle to the final volume.

    • Continuously stir the suspension using a magnetic stirrer during dosing to maintain homogeneity.

Protocol 2: Quantification of Sulbactam in Rodent Plasma using HPLC-DAD

  • Objective: To determine the concentration of Sulbactam in rodent plasma samples.

  • Materials:

    • Rodent plasma samples

    • Acetonitrile (ACN)

    • Internal standard (IS) solution (e.g., Cefadroxil)[13]

    • HPLC system with a Diode-Array Detector (DAD)

    • Reversed-phase C18 column

    • Mobile phase (e.g., water with 30 mM potassium dihydrogen phosphate, pH 2.8, and acetonitrile)[13]

    • Centrifuge

    • Vortex mixer

    • HPLC vials

  • Procedure:

    • Sample Preparation (Protein Precipitation):

      • Pipette 100 µL of plasma sample into a microcentrifuge tube.

      • Add a specific volume of the internal standard solution.

      • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[15]

      • Vortex the mixture for 1 minute.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Carefully transfer the supernatant to a clean HPLC vial.

    • HPLC Analysis:

      • Set the HPLC-DAD system with the appropriate parameters (e.g., mobile phase composition, flow rate, column temperature, and detection wavelength for Sulbactam).

      • Inject a specific volume of the prepared sample onto the HPLC column.

      • Record the chromatogram and integrate the peak areas for Sulbactam and the internal standard.

    • Quantification:

      • Prepare a calibration curve using standard solutions of Sulbactam of known concentrations.

      • Calculate the ratio of the peak area of Sulbactam to the peak area of the internal standard for both the standards and the samples.

      • Determine the concentration of Sulbactam in the plasma samples by interpolating from the calibration curve.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis weigh Weigh Pivoxil Sulbactam mix Mix/Homogenize weigh->mix prepare_vehicle Prepare Vehicle (e.g., 0.5% CMC-Na) prepare_vehicle->mix formulation Homogeneous Suspension mix->formulation oral_gavage Oral Gavage formulation->oral_gavage animal_model Select Animal Model (e.g., Rat, Mouse) animal_model->oral_gavage blood_collection Blood Collection (Time Points) oral_gavage->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Store Plasma @ -80°C plasma_separation->storage protein_precipitation Protein Precipitation storage->protein_precipitation hplc HPLC-DAD/MS Analysis protein_precipitation->hplc quantification Quantification of Sulbactam hplc->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for Pivoxil Sulbactam animal studies.

logical_relationship cluster_drug Prodrug Administration & Conversion cluster_action Mechanism of Action pivoxil_sulbactam Pivoxil Sulbactam (Oral Administration) absorption GI Absorption pivoxil_sulbactam->absorption hydrolysis Esterase Hydrolysis (In Vivo) absorption->hydrolysis sulbactam Sulbactam (Active Drug) + Pivoxil Moiety hydrolysis->sulbactam inhibition Irreversible Inhibition sulbactam->inhibition Inhibits beta_lactamase β-Lactamase Enzyme beta_lactamase->inhibition beta_lactam_antibiotic Co-administered β-Lactam Antibiotic inhibition->beta_lactam_antibiotic bacterial_lysis Bacterial Cell Lysis beta_lactam_antibiotic->bacterial_lysis

Caption: Pivoxil Sulbactam activation and mechanism of action.

References

Optimizing infusion regimens for sulbactam in clinical simulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing sulbactam infusion regimens through clinical simulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with sulbactam efficacy?

A1: Sulbactam exhibits time-dependent bactericidal activity. Therefore, the most crucial PK/PD index for predicting its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1][2][3]

Q2: What are the typical %fT > MIC targets for sulbactam to achieve bactericidal activity?

A2: For most β-lactam antibiotics, including sulbactam, a %fT > MIC of 40% of the dosing interval is often required for bactericidal activity.[2] However, for severe infections, especially those caused by less susceptible pathogens, higher targets such as 60% T>MIC may be necessary.[1][4]

Q3: Is continuous infusion of sulbactam more effective than intermittent infusion?

A3: Prolonged or continuous infusion of sulbactam is a strategy to maximize the %fT > MIC.[1][2] Studies have shown that prolonged-infusion regimens have a higher probability of attaining the desired PK/PD targets compared to standard 1-hour infusions, especially for pathogens with higher MICs.[2] However, some large clinical trials comparing continuous versus intermittent infusion of β-lactams in severe sepsis have not shown a significant difference in primary outcomes like ICU-free days or 90-day survival.[5][6][7] Despite this, a meta-analysis of individual patient data suggested that continuous infusion of β-lactams reduced hospital mortality compared to intermittent infusion in critically ill patients with severe sepsis.[8]

Q4: What is the stability of sulbactam in solution for continuous infusion?

A4: Sulbactam has been shown to be 93% stable for 24 hours at 37°C, making it suitable for administration via continuous infusion.[1][2][3]

Q5: How does renal function affect sulbactam clearance?

A5: Sulbactam is primarily cleared by the kidneys. Therefore, renal function, often measured by creatinine clearance (CLcr), significantly influences sulbactam concentrations. Patients with impaired renal function will have reduced clearance and may require dose adjustments.[9][10] Conversely, critically ill patients can experience augmented renal clearance, leading to lower than expected antibiotic concentrations.

Troubleshooting Guide

Issue 1: The simulated probability of target attainment (PTA) for our chosen regimen is lower than expected.

  • Possible Cause 1: Inappropriate PK/PD Target.

    • Troubleshooting Step: Re-evaluate the chosen %fT > MIC target. For severe infections or less susceptible pathogens (higher MICs), a target of 40% may be insufficient. Consider running simulations with a higher target, such as 60% T>MIC.[1][4]

  • Possible Cause 2: High Minimum Inhibitory Concentration (MIC) of the pathogen.

    • Troubleshooting Step: The PTA is highly dependent on the MIC of the infecting organism. If the MIC is high, a standard dosing regimen may not be adequate. The data tables below illustrate how PTA decreases as MIC increases. Consider simulating higher doses or prolonged infusion times.[2][11][12]

  • Possible Cause 3: The patient population in the simulation has altered pharmacokinetics.

    • Troubleshooting Step: Critically ill patients often have pathophysiological changes that alter drug pharmacokinetics, such as increased volume of distribution or augmented renal clearance.[1] Ensure your population PK model accurately reflects the characteristics of your target patient population. For instance, total clearance of sulbactam can be significantly different in older versus younger patients.[1]

Issue 2: The observed clinical outcomes do not correlate with the high PTA predicted by our simulation.

  • Possible Cause 1: Presence of specific resistance mechanisms.

    • Troubleshooting Step: The presence of certain resistance genes, such as blaOXA-23 in Acinetobacter baumannii, can lead to treatment failure even when PK/PD targets are theoretically met.[13] It is crucial to consider the genomic background of the isolates in your models.

  • Possible Cause 2: Inaccurate MIC determination.

    • Troubleshooting Step: Verify the accuracy of the MIC testing for the clinical isolates. Variations in testing methodology can lead to discrepancies between the MIC used in the simulation and the actual MIC of the infecting pathogen.

  • Possible Cause 3: Suboptimal drug concentrations at the site of infection.

    • Troubleshooting Step: Plasma concentrations may not accurately reflect the concentrations in specific body compartments, such as the epithelial lining fluid in the lungs.[14] If treating pneumonia, for example, consider using PK models that incorporate lung penetration data.

Experimental Protocols

Monte Carlo Simulation for Probability of Target Attainment (PTA)

This protocol outlines the steps for conducting a Monte Carlo simulation to assess the efficacy of different sulbactam dosing regimens.

  • Develop a Population Pharmacokinetic (PK) Model:

    • Utilize a validated population PK model for sulbactam. A two-compartment model is often used to describe the pharmacokinetics of ampicillin and sulbactam.[9][10]

    • The model should include key PK parameters such as clearance (CL), central volume of distribution (Vc), peripheral volume of distribution (Vp), and intercompartmental clearance (Q).

    • Incorporate relevant patient covariates that influence PK parameters, such as creatinine clearance and age.[1][9][10]

  • Define Dosing Regimens and PK/PD Targets:

    • Specify the sulbactam dosing regimens to be simulated (e.g., 1g every 8h as a 1-hour infusion, 3g every 8h as a 4-hour infusion, 9g as a 24-hour continuous infusion).[1][2]

    • Define the PK/PD target for efficacy (e.g., %fT > MIC ≥ 40%, %fT > MIC ≥ 60%).[1][2]

  • Set Up the Simulation:

    • Use a Monte Carlo simulation software (e.g., NONMEM, Pmetrics).[3][10]

    • Simulate a large virtual patient population (e.g., 1,000 or 5,000 subjects) with demographic and clinical characteristics representative of the target patient population.

    • For each virtual patient, randomly sample PK parameters from the distributions defined in the population PK model.

  • Run the Simulation and Analyze Results:

    • For each simulated patient and each dosing regimen, calculate the %fT > MIC over a range of MIC values (e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 mg/L).

    • Calculate the PTA for each regimen at each MIC value. The PTA is the percentage of simulated patients who achieve the predefined PK/PD target.

    • A PTA of ≥90% is generally considered optimal for predicting a high probability of successful clinical outcome.[2]

Determination of Sulbactam Concentration in Plasma

This protocol describes a common method for measuring sulbactam concentrations in plasma samples.

  • Sample Preparation:

    • To 500 µl of plasma, add 200 µl of 2 M imidazole.[3]

    • Vortex the mixture for 10 seconds.

    • Incubate at 60°C for 50 minutes for complete derivatization.

    • Cool the mixture to room temperature for 15 minutes.

    • Add 100 µl of an internal standard (e.g., ofloxacin at 313 µg/ml) and vortex for 5 seconds.[3]

  • Chromatographic Analysis:

    • Use a validated high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[3][14]

    • The assay should be linear over the expected range of sulbactam concentrations in the samples.[15]

Quantitative Data Summary

Table 1: Probability of Target Attainment (PTA) for Various Sulbactam Regimens in Healthy Volunteers

Dosing RegimenInfusion TimeMIC (mg/L)PTA for 20% T>MICPTA for 30% T>MICPTA for 40% T>MIC
1 g q8h1-h2>90%>90%>90%
1 g q8h4-h2>90%>90%>90%
2 g q8h4-h4>90%>90%>90%
3 g q8h4-h8>90%>90%>90%

Data synthesized from Jaruratanasirikul et al., 2013.[2]

Table 2: Probability of Target Attainment (PTA) for Sulbactam Regimens in Critically Ill Patients with Severe Sepsis

Dosing RegimenInfusion TimeMIC (mg/L)PTA for 40% T>MICPTA for 60% T>MIC
1 g q12h4-h4≥90%<90%
1 g q8h4-h4≥90%≥90%
2 g q8h4-h8≥90%≥90%
3 g q8h4-h8≥90%≥90%
9 g q24hContinuous8≥90%≥90%

Data synthesized from Jaruratanasirikul et al., 2015.[1]

Visualizations

Experimental_Workflow_for_PTA cluster_0 Phase 1: Model Development & Setup cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis Define_Population Define Target Patient Population Develop_PK_Model Develop/Select Population PK Model Define_Population->Develop_PK_Model Define_Regimens Define Dosing Regimens & PK/PD Targets Develop_PK_Model->Define_Regimens Create_Virtual_Population Create Virtual Patient Population Define_Regimens->Create_Virtual_Population Run_MCS Run Monte Carlo Simulation Create_Virtual_Population->Run_MCS Calculate_fT_MIC Calculate %fT > MIC for each virtual patient Run_MCS->Calculate_fT_MIC Calculate_PTA Calculate Probability of Target Attainment (PTA) Calculate_fT_MIC->Calculate_PTA Analyze_Results Analyze & Compare Regimen Efficacy Calculate_PTA->Analyze_Results

Caption: Workflow for Monte Carlo Simulation to Determine PTA.

Troubleshooting_Logic Start Low Simulated PTA or Poor Clinical Outcome Check_PKPD_Target Is PK/PD target (%fT>MIC) appropriate? Start->Check_PKPD_Target Check_MIC Is pathogen MIC high? Check_PKPD_Target->Check_MIC Yes Increase_Target Action: Increase target (e.g., to 60% T>MIC) Check_PKPD_Target->Increase_Target No Check_PK_Model Does PK model reflect target population? Check_MIC->Check_PK_Model No Increase_Dose Action: Increase dose or prolong infusion Check_MIC->Increase_Dose Yes Check_Resistance Are specific resistance mechanisms present? Check_PK_Model->Check_Resistance Yes Refine_Model Action: Refine PK model with relevant covariates Check_PK_Model->Refine_Model No Check_Infection_Site Are drug concentrations adequate at infection site? Check_Resistance->Check_Infection_Site No Consider_Genomics Action: Incorporate genomic data into analysis Check_Resistance->Consider_Genomics Yes Use_Site_Specific_PK Action: Use site-specific PK data (e.g., ELF) Check_Infection_Site->Use_Site_Specific_PK No

References

Preventing degradation of Pivoxil Sulbactam during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Pivoxil Sulbactam during sample preparation.

Frequently Asked Questions (FAQs)

Q1: My Pivoxil Sulbactam sample is showing signs of degradation. What is the most likely cause?

A1: The most common cause of Pivoxil Sulbactam degradation is the hydrolysis of its pivoxil ester group. This can be triggered by inappropriate pH, high temperatures, or the presence of certain enzymes. For a detailed guide to identifying the specific cause and finding a solution, please refer to our Troubleshooting Guide.

Q2: What is the optimal pH range for handling Pivoxil Sulbactam solutions?

A2: Based on studies of similar pivoxil ester-containing compounds, the optimal pH for stability is in the acidic range of 3 to 5.[1] Both acidic and basic conditions outside of this range can significantly accelerate degradation.

Q3: How should I store my Pivoxil Sulbactam samples and solutions?

A3: Solid Pivoxil Sulbactam should be stored in a cool, dry place. Solutions should be prepared fresh whenever possible. If short-term storage is necessary, keep the solutions at 2-8°C and within the optimal pH range of 3-5. Avoid freezing and thawing cycles.

Q4: Can I use a universal solvent for my Pivoxil Sulbactam samples?

A4: The choice of solvent can impact stability. While Pivoxil Sulbactam is soluble in solvents like acetonitrile and methanol, it is crucial to minimize the presence of water to reduce hydrolysis. Always use high-purity, anhydrous solvents when possible. For analytical techniques like HPLC, it is best to dissolve the sample in the mobile phase to ensure compatibility and minimize degradation.

Troubleshooting Guide

This guide provides detailed solutions to common problems encountered during the sample preparation of Pivoxil Sulbactam.

Issue 1: Rapid degradation of Pivoxil Sulbactam in aqueous solutions.
  • Potential Cause 1: Inappropriate pH. Pivoxil Sulbactam, like other pivoxil ester prodrugs, is susceptible to pH-dependent hydrolysis. The ester bond is most stable in a slightly acidic environment.

  • Solution: Maintain the pH of your sample solutions between 3 and 5.[1] Use appropriate buffers, such as acetate or citrate, to stabilize the pH. Avoid highly acidic (pH < 3) and, especially, neutral to alkaline (pH > 6) conditions, as these significantly increase the rate of hydrolysis.

  • Potential Cause 2: Elevated Temperature. Higher temperatures provide the energy needed to overcome the activation barrier for the hydrolysis reaction, leading to faster degradation.

  • Solution: Perform all sample preparation steps at controlled, cool temperatures. Use ice baths when necessary and avoid leaving samples at room temperature for extended periods. If heating is required for a specific step, it should be done for the shortest possible time and at the lowest effective temperature.

Issue 2: Inconsistent analytical results and appearance of unknown peaks in chromatograms.
  • Potential Cause 1: On-column degradation during HPLC analysis. If the mobile phase pH is not optimal, degradation can occur on the analytical column, leading to variable peak areas and the appearance of degradation product peaks.

  • Solution: Ensure the mobile phase is buffered to a pH between 3 and 5. A well-chosen buffer system will maintain a stable pH throughout the chromatographic run.

  • Potential Cause 2: Presence of esterase enzymes. If working with biological matrices (e.g., plasma, tissue homogenates), esterases can rapidly hydrolyze the pivoxil ester.

  • Solution: For biological samples, it is crucial to inhibit enzymatic activity immediately upon collection. This can be achieved by adding esterase inhibitors, such as sodium fluoride, or by rapid protein precipitation with a cold organic solvent like acetonitrile.

  • Potential Cause 3: Oxidative stress. Although less common than hydrolysis, oxidative conditions can also lead to the degradation of Pivoxil Sulbactam.

  • Solution: Degas all solvents and solutions to remove dissolved oxygen. Avoid exposure to strong oxidizing agents. If the sample matrix is known to contain oxidative species, consider the addition of an antioxidant, ensuring it does not interfere with the analysis.

Data Presentation

Table 1: pH-Dependent Hydrolysis of Cefetamet Pivoxil Hydrochloride at 37°C

pHRate Constant (k) x 10-5 s-1Half-life (t1/2) in hours
1.21.810.7
3.00.538.5
5.00.632.1
7.44.84.0
9.045.20.4

Data extrapolated and adapted from studies on Cefetamet Pivoxil Hydrochloride. This information should be used as a guide, and stability studies specific to Pivoxil Sulbactam are recommended.

Experimental Protocols

Stability-Indicating HPLC-UV Method for Pivoxil Sulbactam

This protocol describes a stability-indicating HPLC method suitable for separating Pivoxil Sulbactam from its primary degradation product, Sulbactam.

1. Materials and Reagents:

  • Pivoxil Sulbactam reference standard

  • Sulbactam reference standard

  • Acetonitrile (HPLC grade, anhydrous)

  • Methanol (HPLC grade, anhydrous)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Ultrapure water

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: 20 mM Ammonium Acetate buffer (pH 4.0, adjusted with glacial acetic acid) and Acetonitrile in a gradient elution.

  • Gradient Program:

    • 0-2 min: 80% Buffer, 20% Acetonitrile

    • 2-10 min: Gradient to 30% Buffer, 70% Acetonitrile

    • 10-12 min: Hold at 30% Buffer, 70% Acetonitrile

    • 12-13 min: Gradient back to 80% Buffer, 20% Acetonitrile

    • 13-15 min: Re-equilibration at 80% Buffer, 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Pivoxil Sulbactam reference standard in the mobile phase (initial conditions) to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the mobile phase (initial conditions) to an expected Pivoxil Sulbactam concentration of approximately 100 µg/mL. If the sample is in a different solvent, perform a final dilution in the mobile phase.

  • Forced Degradation Samples:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 40°C.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature.

    • Neutral Hydrolysis: Incubate the sample in water at 40°C.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Neutralize acidic and basic samples to approximately pH 4 before injection.

5. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. The separation of the Pivoxil Sulbactam peak from all degradation product peaks is critical for a stability-indicating method.

Visualizations

Degradation Pathway of Pivoxil Sulbactam Pivoxil_Sulbactam Pivoxil Sulbactam Sulbactam Sulbactam (Active Drug) Pivoxil_Sulbactam->Sulbactam Hydrolysis (H₂O, H⁺, OH⁻, Esterases) Pivalic_Acid Pivalic Acid Pivoxil_Sulbactam->Pivalic_Acid Hydrolysis Formaldehyde Formaldehyde Pivoxil_Sulbactam->Formaldehyde Hydrolysis Degradation_Products Further Degradation Products Sulbactam->Degradation_Products Stress (e.g., strong acid/base)

Caption: Hydrolysis of the pivoxil ester is the primary degradation pathway for Pivoxil Sulbactam.

Recommended Sample Preparation Workflow Start Start: Obtain Sample Add_Inhibitor For Biological Matrix: Add Esterase Inhibitor (e.g., NaF) Start->Add_Inhibitor Dissolve Dissolve/Dilute in Cold, Anhydrous Solvent or Mobile Phase (pH 3-5) Start->Dissolve Add_Inhibitor->Dissolve Vortex Vortex/Sonicate Briefly (in ice bath if necessary) Dissolve->Vortex Filter Filter through 0.22 µm Syringe Filter (if particulates are present) Vortex->Filter Analyze Analyze Immediately via HPLC Filter->Analyze Store If storage is needed: Store at 2-8°C, protected from light Filter->Store Store->Analyze

Caption: A workflow designed to minimize Pivoxil Sulbactam degradation during sample preparation.

Troubleshooting Decision Tree Start Problem: Unexpected Degradation Check_pH Is the sample/solvent pH between 3 and 5? Start->Check_pH Adjust_pH Action: Adjust pH to 3-5 using a suitable buffer. Check_pH->Adjust_pH No Check_Temp Was the sample exposed to high temperatures? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Control_Temp Action: Maintain low temperature (e.g., use an ice bath). Check_Temp->Control_Temp Yes Check_Matrix Is the sample in a biological matrix? Check_Temp->Check_Matrix No Control_Temp->Check_Matrix Inhibit_Enzymes Action: Add esterase inhibitors or perform protein precipitation. Check_Matrix->Inhibit_Enzymes Yes Check_Solvent Is the solvent aqueous or non-anhydrous? Check_Matrix->Check_Solvent No Inhibit_Enzymes->Check_Solvent Use_Anhydrous Action: Use anhydrous solvents and minimize water content. Check_Solvent->Use_Anhydrous Yes Further_Investigation Consider other factors: light exposure, oxidative stress. Check_Solvent->Further_Investigation No Use_Anhydrous->Further_Investigation

Caption: A logical guide to identifying the root cause of Pivoxil Sulbactam degradation.

References

Technical Support Center: Enhancing Oral Absorption of Pivoxil Sulbactam

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pivoxil Sulbactam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments aimed at enhancing the oral absorption of this important β-lactamase inhibitor prodrug.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the oral absorption of Pivoxil Sulbactam necessary?

Sulbactam, the active moiety, is a potent β-lactamase inhibitor. However, it exhibits poor oral bioavailability on its own. Pivoxil Sulbactam is a lipophilic double-ester prodrug designed to significantly improve the oral absorption of sulbactam.[1] Following oral administration, Pivoxil Sulbactam is intended to be absorbed and then hydrolyzed by esterases in the intestinal mucosa and blood to release the active sulbactam. However, incomplete absorption or premature hydrolysis can still limit its overall bioavailability, necessitating strategies to optimize its delivery.

Q2: What are the primary challenges in achieving high oral bioavailability of Pivoxil Sulbactam in experimental models?

Researchers may encounter several obstacles:

  • Low Aqueous Solubility: While the pivoxil ester increases lipophilicity to enhance membrane permeation, the inherent solubility of the prodrug itself can be a limiting factor for dissolution in the gastrointestinal fluids.

  • Pre-systemic Hydrolysis: Pivoxil Sulbactam is designed to be hydrolyzed after absorption. However, premature hydrolysis by esterases present in the gut lumen or intestinal wall can convert it back to the poorly absorbed sulbactam before it enters systemic circulation.

  • Efflux Transporters: The prodrug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the molecule back into the intestinal lumen, thereby reducing net absorption.

  • Formulation Instability: The stability of the ester linkage in different formulation vehicles and under varying pH conditions of the gastrointestinal tract can impact the amount of intact prodrug available for absorption.

Q3: What are the key pharmacokinetic parameters to assess when evaluating different Pivoxil Sulbactam formulations?

The primary pharmacokinetic parameters to measure in plasma after oral administration are:

  • Cmax (Maximum Concentration): The peak plasma concentration of sulbactam.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to sulbactam over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of sulbactam to reduce by half.

  • Oral Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation compared to an intravenous dose of sulbactam.

Troubleshooting Guide: Low Oral Absorption of Pivoxil Sulbactam in Animal Models

This guide addresses common issues observed during in vivo experiments in rodent models.

Problem Potential Causes Troubleshooting Steps & Recommendations
Low Cmax and AUC of Sulbactam 1. Poor Dissolution of Pivoxil Sulbactam: The formulation may not be adequately solubilizing the prodrug in the gastrointestinal tract. 2. Premature Hydrolysis: The prodrug is being hydrolyzed to sulbactam in the gut lumen before absorption. 3. High First-Pass Metabolism/Efflux: The prodrug is being metabolized in the liver or pumped out by efflux transporters in the intestine after absorption.1. Formulation Optimization: - Consider formulating Pivoxil Sulbactam in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS) to improve its solubilization. - Explore the use of solid lipid nanoparticles (SLNs) or polymeric nanoparticles to protect the prodrug and enhance its uptake. 2. Co-administration with Esterase Inhibitors: While not a formulation strategy for a final product, in experimental models, co-administration with a general esterase inhibitor can help determine the extent of pre-systemic hydrolysis. 3. Permeation Enhancers: Investigate the co-administration of permeation enhancers to increase intestinal wall permeability.
High Variability in Plasma Concentrations Between Animals 1. Inconsistent Dosing Technique: Inaccurate oral gavage can lead to variable amounts of the drug being delivered to the stomach. 2. Food Effects: The presence or absence of food in the stomach can significantly alter gastric emptying time and the gastrointestinal environment, affecting drug dissolution and absorption.1. Standardize Oral Gavage Protocol: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Use appropriate gavage needle sizes and confirm correct placement. 2. Control Feeding Schedule: Fast animals overnight before dosing to ensure a consistent gastric environment. If investigating food effects, standardize the type of food and the timing of feeding relative to drug administration.
Unexpectedly Rapid Tmax 1. Rapid Hydrolysis in the Upper GI Tract: The prodrug may be rapidly converting to sulbactam in the stomach or upper small intestine, leading to rapid absorption of the active drug. 2. Formulation Issues: The formulation may be releasing the drug too quickly.1. In Vitro Stability Studies: Assess the stability of Pivoxil Sulbactam in simulated gastric and intestinal fluids to understand its hydrolysis kinetics. 2. Controlled-Release Formulations: Consider developing a formulation that provides a more controlled release of the prodrug along the gastrointestinal tract.

Strategies to Enhance Oral Absorption

Below are several strategies that can be explored to improve the oral bioavailability of Pivoxil Sulbactam in experimental models.

Lipid-Based Formulations

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the oral absorption of lipophilic drugs like Pivoxil Sulbactam by:

  • Improving drug solubilization in the gastrointestinal fluids.

  • Protecting the drug from degradation.

  • Potentially facilitating lymphatic uptake, which bypasses first-pass metabolism in the liver.

Example of a generic SEDDS formulation:

  • Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90)

  • Surfactant: Polyoxyl 40 hydrogenated castor oil (e.g., Kolliphor® RH 40)

  • Co-surfactant: Diethylene glycol monoethyl ether (e.g., Transcutol® HP)

Nanoparticle Formulations

Encapsulating Pivoxil Sulbactam into nanoparticles can offer several advantages:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature. They can protect the drug from chemical and enzymatic degradation and provide controlled release.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, offering protection and the possibility of targeted delivery to specific regions of the intestine.

Co-administration with Permeation Enhancers

Permeation enhancers are excipients that can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption. The use of such enhancers should be carefully evaluated for potential toxicity.

Quantitative Data Presentation

The following tables summarize pharmacokinetic data for sulbactam from studies involving its prodrugs. This data can serve as a baseline for comparison when developing new formulations of Pivoxil Sulbactam.

Table 1: Pharmacokinetic Parameters of Sulbactam after Oral Administration of Pivoxil Sulbactam in Fasted Rats [2]

ParameterValue
Dose (mg/kg) 10
Cmax (µg/mL) 6.2
Tmax (h) Not Reported
AUC (µg·h/mL) 8.5
t1/2 (h) 1.5

Table 2: Comparative Pharmacokinetics of Sulbactam after Oral Administration of Sultamicillin (a mutual prodrug of Sulbactam and Ampicillin) in Rats

Data synthesized from literature to provide a comparative overview.

ParameterValueReference
Bioavailability Enhancement (vs. Sulbactam alone) 2 to 2.5 times greater[3][4]

Experimental Protocols

Key Experiment 1: Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of sulbactam following oral administration of a Pivoxil Sulbactam formulation.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the Pivoxil Sulbactam formulation at the desired concentration.

  • Dosing: Administer the formulation via oral gavage at a specified dose (e.g., 10 mg/kg sulbactam equivalents).

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of sulbactam in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

Key Experiment 2: In Vitro Stability in Simulated Gastrointestinal Fluids

Objective: To assess the stability of Pivoxil Sulbactam in simulated gastric and intestinal fluids.

Methodology:

  • Preparation of Simulated Fluids:

    • Simulated Gastric Fluid (SGF): Prepare according to USP guidelines (e.g., pH 1.2).

    • Simulated Intestinal Fluid (SIF): Prepare according to USP guidelines (e.g., pH 6.8), with and without pancreatin.

  • Incubation: Add a known concentration of Pivoxil Sulbactam to each simulated fluid and incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Analysis: Immediately analyze the samples using a validated HPLC method to quantify the remaining concentration of intact Pivoxil Sulbactam and the appearance of sulbactam.

  • Data Analysis: Plot the concentration of Pivoxil Sulbactam versus time to determine its degradation kinetics in each fluid.

Visualizations

Experimental Workflow for Oral Pharmacokinetic Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage Dosing fasting->dosing formulation Formulation Preparation formulation->dosing sampling Serial Blood Sampling dosing->sampling plasma Plasma Separation sampling->plasma storage Sample Storage (-80°C) plasma->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for a typical oral pharmacokinetic study in a rat model.

Logical Relationship of Prodrug Absorption and Hydrolysis

G Pivoxil_Sulbactam_Oral Pivoxil Sulbactam (Oral) Pivoxil_Sulbactam_Gut Pivoxil Sulbactam in Gut Lumen Pivoxil_Sulbactam_Oral->Pivoxil_Sulbactam_Gut Sulbactam_Gut Sulbactam in Gut Lumen Pivoxil_Sulbactam_Gut->Sulbactam_Gut Premature Hydrolysis Absorbed_Pivoxil_Sulbactam Absorbed Intact Prodrug Pivoxil_Sulbactam_Gut->Absorbed_Pivoxil_Sulbactam Absorption Excretion Excretion Sulbactam_Gut->Excretion Poor Absorption Systemic_Sulbactam Sulbactam in Systemic Circulation Absorbed_Pivoxil_Sulbactam->Systemic_Sulbactam Hydrolysis by Esterases Systemic_Sulbactam->Excretion

Caption: The fate of orally administered Pivoxil Sulbactam.

References

Technical Support Center: Minimizing Off-Target Effects of Pivoxil Sulbactam in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Pivoxil Sulbactam in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Pivoxil Sulbactam and what is its primary mechanism of action?

A1: Pivoxil Sulbactam is a prodrug of Sulbactam. In cellular assays, it is designed to be hydrolyzed by intracellular esterases to release the active compound, Sulbactam. Sulbactam is a β-lactamase inhibitor; its primary function is to irreversibly bind to and inactivate β-lactamase enzymes, which are responsible for degrading β-lactam antibiotics. While Sulbactam itself has weak intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), its main role in research is often in combination with β-lactam antibiotics to study mechanisms of antibiotic resistance.[1][2][3]

Q2: What are the potential sources of off-target effects when using Pivoxil Sulbactam in cellular assays?

A2: Off-target effects can arise from several sources:

  • Incomplete Hydrolysis: Pivoxil Sulbactam that is not fully converted to Sulbactam may have its own unintended biological activities.

  • Pivalic Acid Byproduct: The hydrolysis of the pivoxil moiety releases pivalic acid. Pivalic acid has been shown to induce carnitine depletion, which can impact mitochondrial function and cellular metabolism, especially in long-term assays.[4][5][6]

  • High Concentrations of Sulbactam: While generally exhibiting low cytotoxicity, very high concentrations of Sulbactam may lead to non-specific cellular stress responses.

  • Cellular Stress Response: High concentrations of any compound or its byproducts can induce cellular stress, potentially activating signaling pathways such as MAP kinase (MAPK) and NF-κB, which are common mediators of inflammatory and stress responses.

Q3: Is Pivoxil Sulbactam cytotoxic to mammalian cells?

A3: The active form, Sulbactam, has been shown to have low cytotoxicity in certain cell lines. For example, one study found no evident cytotoxic effects on breast cancer cell lines (MCF-10A, MDA-MB-453, and MDA-MB-468) at concentrations up to 8 mM. However, cytotoxicity is cell-line dependent and should always be empirically determined for your specific experimental system.

Troubleshooting Guides

Issue 1: High or Unexplained Cytotoxicity

If you observe significant cell death that is not attributable to your experimental design, consider the following:

  • Possible Cause 1: Pivalic Acid-Induced Mitochondrial Dysfunction.

    • Troubleshooting Step:

      • Assess Mitochondrial Health: Perform a mitochondrial function assay (e.g., Seahorse XF Analyzer, JC-1 staining) to evaluate changes in mitochondrial respiration or membrane potential in the presence of Pivoxil Sulbactam.

      • Carnitine Supplementation: In long-term experiments (e.g., >24 hours), consider supplementing the cell culture medium with L-carnitine to counteract potential depletion by pivalic acid.

      • Use Sulbactam Directly: If your experimental design allows, use Sulbactam directly to bypass the generation of pivalic acid.

  • Possible Cause 2: High Compound Concentration.

    • Troubleshooting Step:

      • Determine the IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®).

      • Work at Lower Concentrations: Whenever possible, use the lowest effective concentration of Pivoxil Sulbactam that achieves the desired on-target effect.

Issue 2: Unexpected Activation of Signaling Pathways (e.g., MAPK, NF-κB)

If you observe activation of stress-related signaling pathways that may confound your results:

  • Possible Cause: Cellular Stress Response.

    • Troubleshooting Step:

      • Confirm Pathway Activation: Use Western blotting or reporter assays to confirm the phosphorylation of key pathway components (e.g., p-p38, p-JNK, p-ERK) or the activation of transcription factors (e.g., NF-κB nuclear translocation).

      • Optimize Compound Concentration and Exposure Time: Reduce the concentration of Pivoxil Sulbactam and/or shorten the incubation time to minimize cellular stress.

      • Include Appropriate Controls: Use vehicle controls and consider a positive control for pathway activation to contextualize your results.

Data Presentation

Table 1: Summary of In Vitro Cytotoxicity Data for Sulbactam

Cell Line(s)AssayExposure TimeIC50 / Observed EffectReference(s)
MCF-10A, MDA-MB-453, MDA-MB-468 (Human Breast Cancer)MTT AssayNot SpecifiedNo evident cytotoxicity up to 8 mM

Note: Data for Pivoxil Sulbactam specifically is limited. The provided data is for its active form, Sulbactam.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity (IC50) of Pivoxil Sulbactam using an MTT Assay

Objective: To determine the concentration of Pivoxil Sulbactam that inhibits cell viability by 50%.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • Pivoxil Sulbactam

  • Dimethyl sulfoxide (DMSO) for stock solution

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of Pivoxil Sulbactam in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 10 mM).

    • Include untreated cells as a negative control and a vehicle control (DMSO at the highest concentration used for the compound).

    • Remove the old medium and add 100 µL of the Pivoxil Sulbactam dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the Pivoxil Sulbactam concentration to determine the IC50 value.

Protocol 2: Assessing Pivalic Acid-Induced Carnitine Depletion

Objective: To indirectly assess the potential for pivalic acid-induced carnitine depletion by measuring its impact on mitochondrial function.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Pivoxil Sulbactam

  • Sulbactam (as a control)

  • Pivalic acid (as a positive control)

  • L-carnitine

  • Seahorse XF Analyzer (or similar metabolic flux analyzer) or JC-1 dye for mitochondrial membrane potential.

Procedure (using Seahorse XF Analyzer):

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type.

  • Treatment: Treat cells with Pivoxil Sulbactam, Sulbactam, and pivalic acid at relevant concentrations for an extended period (e.g., 48-72 hours). Include a co-treatment group with Pivoxil Sulbactam and L-carnitine.

  • Mitochondrial Stress Test: Perform a mitochondrial stress test according to the manufacturer's protocol to measure key parameters of mitochondrial function, including basal respiration, ATP production, and maximal respiration.

  • Data Analysis: Compare the mitochondrial function parameters between the different treatment groups. A significant decrease in mitochondrial respiration in the Pivoxil Sulbactam and pivalic acid-treated cells that is rescued by L-carnitine co-treatment would suggest an off-target effect due to carnitine depletion.

Mandatory Visualizations

Hydrolysis_of_Pivoxil_Sulbactam Pivoxil_Sulbactam Pivoxil Sulbactam Intracellular_Esterases Intracellular Esterases Pivoxil_Sulbactam->Intracellular_Esterases Sulbactam Sulbactam (Active Form) Intracellular_Esterases->Sulbactam Hydrolysis Pivalic_Acid Pivalic Acid (Byproduct) Intracellular_Esterases->Pivalic_Acid Hydrolysis Troubleshooting_Workflow Start Unexpected Cytotoxicity or Signaling Pathway Activation Check_Concentration Is the compound concentration optimized (lowest effective dose)? Start->Check_Concentration Lower_Concentration Perform dose-response curve and use lower concentration Check_Concentration->Lower_Concentration No Check_Hydrolysis Is complete hydrolysis of the prodrug confirmed? Check_Concentration->Check_Hydrolysis Yes Lower_Concentration->Check_Hydrolysis Use_Sulbactam Consider using Sulbactam directly to bypass hydrolysis issues Check_Hydrolysis->Use_Sulbactam No Check_Pivalic_Acid Is pivalic acid-induced mitochondrial toxicity suspected? Check_Hydrolysis->Check_Pivalic_Acid Yes End Re-evaluate experiment with optimized conditions Use_Sulbactam->End Mito_Assay Perform mitochondrial function assays and consider L-carnitine supplementation Check_Pivalic_Acid->Mito_Assay Yes Check_Pivalic_Acid->End No Mito_Assay->End Pivalic_Acid_Off_Target_Pathway Pivoxil_Sulbactam Pivoxil Sulbactam Pivalic_Acid Pivalic Acid Pivoxil_Sulbactam->Pivalic_Acid Hydrolysis Carnitine_Depletion Carnitine Depletion Pivalic_Acid->Carnitine_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction Carnitine_Depletion->Mitochondrial_Dysfunction Cellular_Stress Cellular Stress Mitochondrial_Dysfunction->Cellular_Stress MAPK_NFkB Activation of MAPK/NF-κB Signaling Pathways Cellular_Stress->MAPK_NFkB

References

Validation & Comparative

A Comparative Guide to the Efficacy of Pivoxil Sulbactam and Other Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance, mechanisms, and clinical applications of Pivoxil Sulbactam and other prominent beta-lactamase inhibitors (BLIs). The analysis is supported by in vitro experimental data, pharmacokinetic profiles, and summaries of clinical findings, offering a comprehensive resource for the scientific community.

Introduction: The Arms Race Against Bacterial Resistance

The discovery of β-lactam antibiotics revolutionized medicine. However, their efficacy is continually threatened by the evolution of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the antibiotic's core β-lactam ring. To counter this, β-lactamase inhibitors (BLIs) were developed. When co-administered with a β-lactam antibiotic, these inhibitors protect it from degradation, restoring its antibacterial activity.

The BLI landscape has evolved from traditional inhibitors like clavulanic acid, sulbactam, and tazobactam to a new generation of non-β-lactam inhibitors such as avibactam, relebactam, and vaborbactam, which offer a broader spectrum of activity.

Pivoxil Sulbactam is the pivoxil ester prodrug of sulbactam. This chemical modification is designed to enhance oral bioavailability, allowing for the systemic delivery of sulbactam through oral administration, a significant advantage over the intravenously administered form. This guide will compare the foundational compound, sulbactam, and by extension its prodrug form, against other key BLIs.

Mechanisms of Action: A Tale of Two Inhibition Strategies

Beta-lactamase inhibitors function by binding to the active site of β-lactamase enzymes, preventing them from inactivating the partner antibiotic. The primary mechanisms of inhibition differ significantly between classes of inhibitors.

  • Traditional Inhibitors (Clavulanate, Sulbactam, Tazobactam): These molecules contain a β-lactam ring themselves and act as "suicide inhibitors." They form a covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase. This complex then undergoes further reactions that irreversibly inactivate the enzyme.

  • Newer Non-β-Lactam Inhibitors (Avibactam, Relebactam, Vaborbactam):

    • Diazabicyclooctanones (DBOs) (e.g., Avibactam, Relebactam): These inhibitors also form a covalent bond with the active site serine. However, the reaction is reversible, and the inhibitor is regenerated rather than destroyed. This allows a single inhibitor molecule to inactivate multiple enzyme molecules.

    • Boronic Acids (e.g., Vaborbactam): These compounds utilize a boron atom to mimic the transition state of the β-lactam hydrolysis reaction, forming a stable, covalent but reversible bond with the active site serine.

G cluster_0 Mechanism of Beta-Lactamase Inhibition cluster_1 Traditional Inhibitors (e.g., Sulbactam) cluster_2 Newer DBO Inhibitors (e.g., Avibactam) BLI Beta-Lactamase Inhibitor Complex Covalent Acyl-Enzyme Intermediate BLI->Complex Binding Enzyme Beta-Lactamase Enzyme Enzyme->Complex Inactive Irreversibly Inactivated Enzyme Complex->Inactive Irreversible 'Suicide' Inactivation Regen Regenerated Active Enzyme + Inhibitor Complex->Regen Reversible Deacylation

Caption: Mechanisms of beta-lactamase inhibition.

Comparative In Vitro Efficacy

The efficacy of a BLI is determined by its ability to lower the Minimum Inhibitory Concentration (MIC) of its partner antibiotic against a specific pathogen. The following tables summarize comparative in vitro data from various studies.

Table 1: Spectrum of Activity of Beta-Lactamase Inhibitors Against Ambler Classes

Inhibitor Class A (e.g., TEM, SHV, KPC) Class B (Metallo-β-lactamases) Class C (e.g., AmpC) Class D (e.g., OXA-type)
Clavulanate ++ - - +/-
Sulbactam + - +/- -
Tazobactam ++ - +/- +/-
Avibactam ++ - ++ + (some, e.g., OXA-48)
Relebactam ++ - ++ -
Vaborbactam ++ - + -
Durlobactam ++ - ++ ++

Legend: ++ (Strong Activity), + (Moderate/Variable Activity), +/- (Weak/Limited Activity), - (No Significant Activity). Sources:

Table 2: Comparative In Vitro Activity (MIC µg/mL) of Sulbactam Combinations Against Acinetobacter baumannii

Antibiotic CombinationRatioMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
Sulbactam Alone -3264-
Ampicillin-Sulbactam 1:3--52.5
Cefoperazone-Sulbactam 1:1.5--84.8
Cefoperazone-Sulbactam 1:2--92.6
Cefoperazone-Sulbactam 1:3--89.7
Imipenem-Sulbactam 1:3--4.6
Sulbactam-Durlobactam -2498.5
Data compiled from studies on carbapenem-resistant A. baumannii (CRAB). Sources:

Table 3: Comparative In Vitro Activity (MIC µg/mL) Against Carbapenem-Resistant Enterobacteriaceae (CRE)

Antibiotic CombinationOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Meropenem Alone KPC-producing CRE>32>32
Meropenem-Vaborbactam KPC-producing CRE0.120.5
Ceftazidime Alone KPC-producing Enterobacterales>256>256
Ceftazidime-Avibactam KPC-producing Enterobacterales0.251
KPC: Klebsiella pneumoniae carbapenemase. Sources:

Key Efficacy Insights:

  • Sulbactam exhibits intrinsic antibacterial activity against Acinetobacter baumannii, a feature not prominent in other traditional inhibitors. This makes sulbactam-based combinations, particularly the newer sulbactam-durlobactam, highly potent against this difficult-to-treat pathogen.

  • Tazobactam and Clavulanic Acid generally show superior activity compared to sulbactam in enhancing the spectrum of penicillins against many gram-negative enteric bacteria producing TEM-1, TEM-2, and SHV-1 enzymes.

  • Avibactam, Relebactam, and Vaborbactam offer a significant advantage over traditional inhibitors by effectively inhibiting Class C (AmpC) and certain key Class A carbapenemases (like KPC). Avibactam also has activity against some Class D (OXA-48) enzymes.

  • The combination of sulbactam with avibactam has shown a synergistic effect against carbapenem-resistant A. baumannii (CRAB), reducing sulbactam MICs even though avibactam itself is not a potent inhibitor of the OXA carbapenemases common in this species.

Pharmacokinetic Profiles: From IV to Oral

The pharmacokinetic compatibility between a β-lactam and its inhibitor is crucial for clinical success. The development of Pivoxil Sulbactam addresses a key limitation of sulbactam: its lack of oral bioavailability.

Table 4: Comparison of Pharmacokinetic Parameters

ParameterSulbactamClavulanic AcidTazobactamAvibactam
Oral Bioavailability PoorGoodPoorPoor
Half-life (hours) ~1.0~0.8~1.0~2.0
Renal Excretion (% unchanged) ~75%30-50%~80%>97%
Protein Binding (%) ~38%~25%~30%8%
Volume of Distribution (L) 12-~16~22
Note: Pivoxil Sulbactam is designed to provide good oral bioavailability for sulbactam. Sources:

Key Pharmacokinetic Insights:

  • Sulbactam, tazobactam, and avibactam share similar pharmacokinetic profiles, characterized by primary renal elimination, making them suitable partners for renally cleared β-lactams.

  • The most significant difference highlighted is oral bioavailability. Only clavulanic acid is commercially available in an effective oral formulation (with amoxicillin). Pivoxil Sulbactam aims to provide a similar advantage for sulbactam, enabling potential use in outpatient settings or as a step-down from intravenous therapy.

Clinical Efficacy and Applications

Clinical trials provide the ultimate assessment of a drug combination's utility.

  • A randomized controlled trial comparing piperacillin-sulbactam with piperacillin-tazobactam for respiratory and urinary tract infections found no significant differences in overall efficacy rates (93.2% vs. 93.4%, respectively) or bacterial eradication rates. This suggests piperacillin-sulbactam could be a suitable alternative in certain clinical scenarios.

  • Ceftazidime-avibactam has demonstrated clinical efficacy in treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and difficult-to-treat Pseudomonas aeruginosa.

  • Meropenem-vaborbactam showed higher rates of clinical cure and lower 28-day mortality compared to the best available therapy for CRE infections in the TANGO-II trial.

  • Sulbactam-durlobactam was recently approved for treating hospital-acquired and ventilator-associated bacterial pneumonia caused by susceptible isolates of Acinetobacter baumannii-calcoaceticus complex, demonstrating non-inferiority to colistin-based regimens with a better safety profile.

Experimental Protocols & Methodologies

The quantitative data presented in this guide are primarily derived from standardized in vitro susceptibility testing methods.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a gold standard for this determination.

Experimental Protocol: Broth Microdilution

  • Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution: The antibiotic combination is serially diluted (two-fold) in a 96-well microtiter plate. The BLI is often kept at a fixed concentration (e.g., 4 µg/mL).

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (no antibiotic) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

G prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-Fold Serial Dilutions of Antibiotic in Microtiter Plate add_bli Add Fixed Concentration of BLI to all Wells serial_dilution->add_bli add_bli->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Read Wells and Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Experimental workflow for MIC determination.

The checkerboard assay is used to assess the interaction between two antimicrobial agents (e.g., a β-lactam and a BLI). The result is quantified by the Fractional Inhibitory Concentration (FIC) index.

Experimental Protocol: Checkerboard Assay

  • Plate Setup: A microtiter plate is prepared where antibiotic A is serially diluted along the x-axis and antibiotic B is serially diluted along the y-axis.

  • Inoculation: All wells are inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • FIC Calculation: The MIC of each drug alone and in combination is determined. The FIC index is calculated as: FIC Index = FICₐ + FIC₈ = (MICₐ in combo / MICₐ alone) + (MIC₈ in combo / MIC₈ alone)

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

G setup_plate Setup Checkerboard Plate: Drug A (horizontal) x Drug B (vertical) inoculate Inoculate Plate with Standardized Inoculum setup_plate->inoculate incubate Incubate Plate inoculate->incubate determine_mics Determine MICs of Drugs Alone and in Combination incubate->determine_mics calculate_fic Calculate FIC Index determine_mics->calculate_fic interpret Interpret Result: Synergy (≤0.5) Indifference (>0.5 to ≤4) Antagonism (>4) calculate_fic->interpret

Caption: Workflow for synergy testing via checkerboard assay.

Conclusion

The comparative efficacy of β-lactamase inhibitors is highly dependent on their chemical structure, which dictates their mechanism of action and spectrum of activity against different β-lactamase enzymes.

  • Pivoxil Sulbactam , as an oral prodrug of sulbactam, offers a significant pharmacokinetic advantage, potentially expanding the use of sulbactam to outpatient settings. Its efficacy is rooted in sulbactam's unique intrinsic activity against Acinetobacter baumannii and its established role as a reliable, albeit narrower

The Synergistic Power of Pivoxil Sulbactam and Ampicillin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of ampicillin and sulbactam, a beta-lactamase inhibitor, represents a critical strategy in overcoming bacterial resistance. This guide provides a comprehensive comparison of the in vitro efficacy of ampicillin alone versus its combination with sulbactam, supported by experimental data and detailed methodologies.

Executive Summary

Ampicillin, a beta-lactam antibiotic, is often rendered ineffective by beta-lactamase enzymes produced by resistant bacteria. Sulbactam, a beta-lactamase inhibitor, protects ampicillin from degradation, restoring its antibacterial activity. This synergistic relationship is well-documented and crucial in treating infections caused by beta-lactamase-producing organisms. This guide will delve into the experimental validation of this synergy, presenting comparative data and methodologies to inform research and development.

Data Presentation: Comparative In Vitro Efficacy

The addition of sulbactam significantly reduces the Minimum Inhibitory Concentration (MIC) of ampicillin against many beta-lactamase-producing bacteria. The following tables summarize the comparative in vitro activity of ampicillin and the ampicillin-sulbactam combination against key bacterial species.

Table 1: Comparative Activity against Staphylococcus aureus

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Ampicillin5001727
Ampicillin + Sulbactam31.25215.875

Data adapted from a study on 70 strains of Staphylococcus aureus, where 97.5% were beta-lactamase-positive. The combination of ampicillin and sulbactam resulted in a sixteen-fold reduction in the MIC50 and an eight-fold reduction in the MIC90.[1]

Table 2: Comparative Activity against Escherichia coli and Klebsiella pneumoniae

OrganismAntibioticMIC90 (µg/mL)Susceptibility (%)
Escherichia coli (n=62)Ampicillin/Sulbactam3273
Klebsiella pneumoniae (n=40)Ampicillin/Sulbactam3278

This data from a study on clinical isolates from intensive care units demonstrates the activity of the combination against common Gram-negative pathogens.[2]

Table 3: Comparative Activity against Anaerobic Bacteria

Organism GroupAntibioticMIC90 (µg/mL)
Bacteroides fragilis groupAmpicillin256
Ampicillin + 5 mg/L Sulbactam<1

This table highlights the dramatic increase in potency of ampicillin against the Bacteroides fragilis group when combined with sulbactam.[3]

Experimental Protocols

The validation of antibiotic synergy is primarily conducted through two key in vitro methods: the Checkerboard Assay and the Time-Kill Curve Analysis.

Checkerboard Assay

The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of ampicillin and sulbactam are prepared and serially diluted in a liquid growth medium.

  • Plate Setup: A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of ampicillin are added to the wells. Along the y-axis, decreasing concentrations of sulbactam are added. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • Data Analysis: The wells are visually inspected for turbidity to determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy.

    • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Curve Analysis

Time-kill curve analysis provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.

Methodology:

  • Preparation of Cultures: A standardized inoculum of the test organism (e.g., ~5 x 10^5 CFU/mL) is prepared in a suitable broth medium.

  • Exposure to Antibiotics: The bacterial culture is divided into several flasks containing:

    • No antibiotic (growth control)

    • Ampicillin alone at a specific concentration (e.g., 2x or 4x MIC)

    • Sulbactam alone

    • Ampicillin and sulbactam in combination

  • Sampling and Plating: Aliquots are withdrawn from each flask at various time points (e.g., 0, 2, 4, 6, 8, 24 hours). The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Mechanism of Action: Overcoming Beta-Lactamase Resistance

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for CellLysis Cell Lysis CellWall->CellLysis Disruption leads to BetaLactamase β-Lactamase Enzyme Ampicillin_inactive Inactive Ampicillin BetaLactamase->Ampicillin_inactive BetaLactamase_inhibited Inhibited β-Lactamase Ampicillin_out Ampicillin Ampicillin_out->BetaLactamase Degrades Sulbactam_out Sulbactam Sulbactam_out->BetaLactamase Irreversibly Inhibits Ampicillin Ampicillin Ampicillin->PBP Inhibits Sulbactam Sulbactam

Caption: Mechanism of ampicillin and sulbactam synergy.

Experimental Workflow: Checkerboard Assay

G A Prepare Serial Dilutions of Ampicillin & Sulbactam B Dispense into 96-Well Plate Matrix A->B C Inoculate with Bacterial Suspension B->C D Incubate at 37°C for 18-24h C->D E Read MICs and Calculate FIC Index D->E F Determine Synergy, Indifference, or Antagonism E->F

Caption: Workflow for the checkerboard synergy assay.

Logical Relationship: Interpreting Time-Kill Curve Results

G start Time-Kill Experiment data Plot log10 CFU/mL vs. Time start->data compare Compare Combination Curve to Most Active Single Agent data->compare synergy ≥ 2-log10 Decrease (Synergy) compare->synergy indifference < 2-log10 Decrease (Indifference) compare->indifference bactericidal ≥ 3-log10 Decrease from Inoculum (Bactericidal) synergy->bactericidal bacteriostatic < 3-log10 Decrease from Inoculum (Bacteriostatic) synergy->bacteriostatic indifference->bactericidal indifference->bacteriostatic

References

A Comparative Analysis of Pivoxil Sulbactam and Tazobactam in the Inhibition of Specific Beta-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in-vitro inhibitory activities of sulbactam (the active form of the prodrug pivoxil sulbactam) and tazobactam against a range of clinically significant beta-lactamase enzymes. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.

Introduction to Beta-Lactamase Inhibitors

Beta-lactam antibiotics remain a cornerstone of antibacterial therapy. However, their efficacy is frequently compromised by bacterial resistance mechanisms, most notably the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic inactive. To counteract this, beta-lactam antibiotics are often co-administered with beta-lactamase inhibitors. Sulbactam and tazobactam are two such inhibitors, belonging to the class of penicillanic acid sulfones. They act as "suicide inhibitors," irreversibly binding to the active site of the beta-lactamase enzyme and inactivating it.[1][2][3] This guide focuses on the comparative inhibitory potency of sulbactam and tazobactam against specific beta-lactamase enzymes, supported by quantitative experimental data.

Mechanism of Action and Inhibition Pathway

Both sulbactam and tazobactam are mechanism-based inactivators of many serine beta-lactamases.[1] The inhibitory process involves the formation of a covalent acyl-enzyme intermediate. This complex can then undergo further chemical rearrangements to form a stable, inactivated enzyme. The efficiency of this process is a key determinant of the inhibitor's potency.

cluster_0 Mechanism of Beta-Lactamase Inhibition E_S Beta-Lactamase (E) + Inhibitor (I) EI Non-covalent Michaelis Complex (E-I) E_S->EI k1 (Binding) EI->E_S k-1 (Dissociation) EI_acyl Covalent Acyl-Enzyme Intermediate EI->EI_acyl k2 (Acylation) E_inactivated Inactivated Enzyme EI_acyl->E_inactivated k3 (Inactivation) E_hydrolyzed Hydrolyzed Inhibitor + Regenerated Enzyme EI_acyl->E_hydrolyzed k4 (Hydrolysis)

Caption: Generalized signaling pathway of beta-lactamase inhibition.

Comparative Inhibitory Activity: Quantitative Data

The inhibitory potency of sulbactam and tazobactam has been evaluated against a variety of beta-lactamases. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify this activity. A lower IC50 or Ki value indicates a more potent inhibitor.

Beta-LactamaseInhibitorIC50 (µM)Ki (µM)Reference
Class A
TEM-1Sulbactam0.8-[4]
Tazobactam0.013-[4]
SHV-1Sulbactam1.1-[4]
Tazobactam0.0019-[4]
CTX-M-15Sulbactam-0.018[5]
Tazobactam--
CTX-M-190Sulbactam1.1-[6]
Tazobactam2.3-[6]
Class D
OXA-23Sulbactam-130[5]
Tazobactam--

Note: A direct comparison of IC50 and Ki values should be made with caution as they are determined under different experimental conditions. The data clearly indicates that tazobactam is a more potent inhibitor of the common plasmid-mediated Class A beta-lactamases, TEM-1 and SHV-1, than sulbactam.[4] For the extended-spectrum beta-lactamase (ESBL) CTX-M-15, sulbactam has been shown to be a potent inhibitor.[5] However, the emergence of inhibitor-resistant variants like CTX-M-190 highlights the ongoing challenge of beta-lactamase-mediated resistance, with this particular variant showing high resistance to both sulbactam and tazobactam.[6] Against the Class D carbapenemase OXA-23, sulbactam demonstrates weak inhibition.[5] Generally, first-generation inhibitors like sulbactam and tazobactam exhibit limited activity against Class B metallo-beta-lactamases and many Class D carbapenemases.[7][8]

Experimental Protocols

The determination of inhibitory activity is crucial for the evaluation of beta-lactamase inhibitors. Below are generalized protocols for determining IC50 and Ki values.

Determination of IC50 using Nitrocefin Assay

This method relies on the chromogenic substrate nitrocefin, which changes color from yellow to red upon hydrolysis by a beta-lactamase. The rate of this color change can be measured spectrophotometrically to determine enzyme activity.

cluster_1 Experimental Workflow: IC50 Determination prep 1. Reagent Preparation - Beta-lactamase solution - Inhibitor serial dilutions - Nitrocefin solution incubate 2. Pre-incubation - Mix enzyme and inhibitor - Incubate at room temperature prep->incubate reaction 3. Initiate Reaction - Add nitrocefin to the mixture incubate->reaction measure 4. Kinetic Measurement - Monitor absorbance change at 490 nm reaction->measure analyze 5. Data Analysis - Calculate initial reaction velocities - Plot dose-response curve - Determine IC50 value measure->analyze

Caption: Workflow for IC50 determination of beta-lactamase inhibitors.

Materials:

  • Purified beta-lactamase enzyme

  • Beta-lactamase inhibitor (Sulbactam or Tazobactam)

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the beta-lactamase inhibitor in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor stock solution in assay buffer to obtain a range of concentrations.

    • Prepare a working solution of the purified beta-lactamase enzyme in assay buffer.

    • Prepare a stock solution of nitrocefin in DMSO and dilute it to a final working concentration in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the beta-lactamase enzyme solution to each well.

    • Add varying concentrations of the beta-lactamase inhibitor to the wells. Include a control well with no inhibitor.

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to each well.

    • Immediately begin monitoring the change in absorbance at 490 nm in a microplate reader in kinetic mode for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[9]

Determination of the Inhibition Constant (Ki)

The inhibition constant (Ki) provides a more precise measure of the inhibitor's binding affinity to the enzyme. It is typically determined through kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure Outline:

  • A similar experimental setup to the IC50 determination is used, with the key difference being the variation of both substrate (nitrocefin) and inhibitor concentrations.

  • Initial reaction velocities are measured for each combination of substrate and inhibitor concentration.

  • The data is then fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis to determine the Ki value.

  • For irreversible inhibitors like sulbactam and tazobactam, more complex kinetic models that account for the time-dependent inactivation of the enzyme are often required to determine the individual rate constants (k_inact and K_I).

Conclusion

The available in-vitro data consistently demonstrates that tazobactam is a more potent inhibitor of common Class A beta-lactamases, such as TEM-1 and SHV-1, compared to sulbactam. While sulbactam shows good activity against the ESBL CTX-M-15, the emergence of inhibitor-resistant variants underscores the dynamic nature of bacterial resistance. Neither inhibitor is broadly effective against metallo-beta-lactamases or many of the clinically important carbapenemases. The choice of a beta-lactamase inhibitor in a clinical or research setting should be guided by the specific beta-lactamase profile of the target pathogens. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of existing and novel beta-lactamase inhibitors.

References

Comparative Analysis of Sulbactam-Based Beta-Lactamase Inhibitor Combinations in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of sulbactam, delivered as part of a combination agent like sultamicillin (a pro-drug of ampicillin and sulbactam), against other beta-lactam/beta-lactamase inhibitor combinations, with a focus on cross-resistance patterns. The data presented is compiled from various in-vitro studies to aid in research and development efforts. While the focus is on sulbactam, it's important to note that pivoxil sulbactam is another pro-drug designed to improve the oral bioavailability of sulbactam. The principles of beta-lactamase inhibition and the potential for cross-resistance are broadly applicable to combinations delivering sulbactam.

In-Vitro Susceptibility: A Comparative Look

The in-vitro efficacy of ampicillin-sulbactam is often compared with amoxicillin-clavulanate against a variety of clinical isolates. The following tables summarize susceptibility data from studies on Enterobacterales and Acinetobacter baumannii.

Table 1: Susceptibility of Enterobacterales Species
Bacterial SpeciesAmpicillin-Sulbactam Susceptibility (%)Amoxicillin-Clavulanate Susceptibility (%)
Escherichia coli58.1%85.4%
Klebsiella pneumoniae group76.7%88.7%
Proteus mirabilis88.0%95.4%

Data sourced from a study analyzing clinical isolates, indicating a higher in-vitro susceptibility to amoxicillin-clavulanate in these species.[1][2]

Table 2: Activity Against Acinetobacter baumannii
Antibiotic CombinationResistant Strains (%) (MIC >16/8 μg/ml)
Ampicillin-Sulbactam38%
Amoxicillin-Clavulanate86%

This study on 100 consecutive isolates of Acinetobacter baumannii suggests that ampicillin-sulbactam has significantly superior in-vitro activity against this pathogen compared to amoxicillin-clavulanate.[3]

Experimental Protocols

The data presented is based on standard antimicrobial susceptibility testing methodologies. Below are outlines of typical experimental protocols used in these comparative studies.

Antimicrobial Susceptibility Testing (AST)

A standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of the antibiotic combinations.

  • Bacterial Isolates : Clinically significant isolates are obtained from various patient samples and identified using standard microbiological techniques.

  • Culture Media : Mueller-Hinton agar or broth is typically used for susceptibility testing.

  • Inoculum Preparation : A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • MIC Determination :

    • Broth Microdilution : Serial twofold dilutions of the antimicrobial agents are prepared in microtiter plates. Each well is inoculated with the bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth after incubation at 35-37°C for 16-20 hours.[4][5][6]

    • Agar Dilution : The antimicrobial agents are incorporated into the agar medium in varying concentrations. The agar is then inoculated with the test organisms. The MIC is the lowest concentration that inhibits visible growth on the agar surface.[7]

    • Disk Diffusion (Kirby-Bauer Test) : Paper disks impregnated with a standard amount of the antibiotic are placed on an agar plate swabbed with the bacterial inoculum. The diameter of the zone of growth inhibition around the disk is measured after incubation and interpreted as susceptible, intermediate, or resistant based on established breakpoints.[6]

  • Quality Control : Reference strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are included to ensure the accuracy and reproducibility of the results.[4]

Mechanism of Action and Resistance

The primary mechanism of action for beta-lactam/beta-lactamase inhibitor combinations involves the inhibitor (e.g., sulbactam) protecting the beta-lactam antibiotic (e.g., ampicillin) from degradation by bacterial beta-lactamase enzymes.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes outside Bactericidal Effect (Cell Lysis) CellWall->outside Disruption leads to BetaLactamase β-Lactamase Enzyme Ampicillin Ampicillin BetaLactamase->Ampicillin Degrades Ampicillin->PBP Inhibits Sulbactam Sulbactam Sulbactam->BetaLactamase Inhibits

Caption: Mechanism of Ampicillin-Sulbactam Action.

Cross-resistance can occur when bacteria develop resistance mechanisms that are effective against multiple beta-lactam antibiotics or beta-lactamase inhibitors. This can involve the production of beta-lactamases that are not effectively inhibited by sulbactam or clavulanate, or alterations in the target Penicillin-Binding Proteins (PBPs).

The workflow for investigating cross-resistance often follows a logical progression from initial susceptibility testing to a deeper analysis of the resistance mechanisms.

G start Isolate Collection (Clinical Samples) ast Antimicrobial Susceptibility Testing (AST) for Drug A and Drug B start->ast discordant Identify Discordant Results (Resistant to A, Susceptible to B or vice-versa) ast->discordant molecular Molecular Analysis (e.g., PCR, Sequencing) discordant->molecular Investigate Genotype phenotypic Phenotypic Assays (e.g., β-lactamase activity) discordant->phenotypic Investigate Phenotype mechanism Identify Resistance Mechanism (e.g., specific enzyme, PBP mutation) molecular->mechanism phenotypic->mechanism

Caption: Experimental Workflow for Cross-Resistance Analysis.

References

A Head-to-Head Comparison: Pivoxil Sulbactam and Clavulanic Acid Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against bacterial resistance, the strategic combination of β-lactam antibiotics with β-lactamase inhibitors remains a cornerstone of effective therapy. This guide provides a detailed, data-driven comparison of two prominent β-lactamase inhibitor combinations: those containing pivoxil sulbactam and those with clavulanic acid. Pivoxil sulbactam is a prodrug of sulbactam, designed to improve its oral bioavailability.[1][2] This analysis focuses on their comparative in-vitro efficacy, pharmacokinetic profiles, clinical effectiveness, and safety, supported by experimental data and detailed methodologies.

In-Vitro Efficacy: A Tale of Two Inhibitors

The primary role of both sulbactam and clavulanic acid is to inactivate β-lactamase enzymes, thereby protecting their partner β-lactam antibiotic from degradation.[3] In-vitro studies are crucial for assessing the intrinsic activity of these combinations against a wide array of bacterial pathogens.

Table 1: Comparative In-Vitro Activity (MIC µg/mL)

OrganismAntibiotic CombinationMIC₅₀MIC₉₀Reference(s)
Escherichia coli (β-lactamase producing)Ampicillin-Sulbactam8/432/16[4]
Amoxicillin-Clavulanic Acid4/216/8[4]
Klebsiella pneumoniae (β-lactamase producing)Ampicillin-Sulbactam16/8>64/32[4]
Amoxicillin-Clavulanic Acid8/432/16[4]
Staphylococcus aureus (β-lactamase producing)Ampicillin-Sulbactam0.5/0.252/1[5]
Amoxicillin-Clavulanic Acid0.25/0.121/0.5[5]
Haemophilus influenzae (β-lactamase producing)Ampicillin-Sulbactam≤1/0.52/1[3]
Amoxicillin-Clavulanic Acid≤0.5/0.251/0.5[3]

Note: MIC values are presented as the concentration of the β-lactam antibiotic/β-lactamase inhibitor.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The data presented in Table 1 is typically generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates overnight. Several colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[8]

  • Antibiotic Preparation: Serial two-fold dilutions of the antibiotic combinations are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For β-lactam/β-lactamase inhibitor combinations, a fixed concentration of the inhibitor or a fixed ratio of the two agents is often used.[5][9]

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted antimicrobial agents. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11]

Pharmacokinetic Profile: Getting to the Site of Action

The effectiveness of an antibiotic combination is heavily dependent on its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion. Pivoxil sulbactam was specifically developed to enhance the oral absorption of sulbactam.[1][2]

Table 2: Comparative Pharmacokinetic Parameters (Oral Administration)

ParameterSultamicillin (Ampicillin/Sulbactam)Amoxicillin/Clavulanic AcidReference(s)
Bioavailability (%) ~80% (for both ampicillin and sulbactam)~75% (amoxicillin), ~60% (clavulanic acid)[12]
Peak Plasma Concentration (Cmax, mg/L) Ampicillin: ~5.0, Sulbactam: ~5.0Amoxicillin: ~7.5, Clavulanic Acid: ~3.0[13][14]
Time to Peak Concentration (Tmax, h) ~1.5 - 2.0~1.0 - 1.5[13][14]
Elimination Half-life (t½, h) Ampicillin: ~1.0, Sulbactam: ~1.0Amoxicillin: ~1.3, Clavulanic Acid: ~1.0[13][14]
Protein Binding (%) Ampicillin: ~28, Sulbactam: ~38Amoxicillin: ~18, Clavulanic Acid: ~25[13][14]
Primary Route of Excretion RenalRenal[12]
Experimental Protocol: Pharmacokinetic Analysis in Clinical Trials

Pharmacokinetic parameters are typically determined in Phase I clinical trials involving healthy volunteers.[15][16]

  • Study Design: A common design is a single-dose, open-label, randomized, crossover study.[12]

  • Drug Administration: Subjects receive a single oral dose of the antibiotic combination after an overnight fast.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours).[13]

  • Drug Concentration Analysis: Plasma concentrations of the β-lactam and the β-lactamase inhibitor are measured using a validated analytical method, such as high-performance liquid chromatography (HPLC) with mass spectrometry (MS).[17]

  • Pharmacokinetic Parameter Calculation: Non-compartmental or compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t½.[15][18]

Clinical Efficacy: Performance in Practice

The ultimate measure of a drug's utility is its performance in treating infections in patients. Both sultamicillin (the oral form of ampicillin/sulbactam) and amoxicillin-clavulanate have been extensively studied in various clinical settings.

Table 3: Comparative Clinical Efficacy in Common Infections

IndicationAntibiotic CombinationClinical Cure Rate (%)Bacteriological Eradication Rate (%)Reference(s)
Acute Otitis Media (Pediatric) Sultamicillin85-9588-96[19]
Amoxicillin-Clavulanic Acid82-9285-94[19]
Acute Bacterial Sinusitis (Adult) Sultamicillin (375mg BID)86.4Not Reported[11]
Amoxicillin-Clavulanic Acid (625mg TID)85.7Not Reported[11]
Lower Respiratory Tract Infections (Adult) Sultamicillin97.4 (at follow-up)Not Reported[4][20]
Amoxicillin-Clavulanic Acid93.2 (at follow-up)Not Reported[4][20]
Urinary Tract Infections (Complicated) Sultamicillin73.376.5[5]
Amoxicillin-Clavulanic Acid75-8578-88[21]
Experimental Protocol: Randomized Controlled Trial for Respiratory Tract Infections

Clinical efficacy data is typically derived from randomized, controlled, and often double-blinded clinical trials.[13][22][23][24][25]

  • Patient Population: Patients with a clinical diagnosis of a specific infection (e.g., community-acquired pneumonia) meeting predefined inclusion and exclusion criteria are enrolled. Diagnosis is often confirmed by clinical signs and symptoms, and radiological findings where appropriate.

  • Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug (e.g., sultamicillin) or the comparator drug (e.g., amoxicillin-clavulanate). In a double-blind study, neither the patient nor the investigator knows which treatment is being administered.

  • Treatment Regimen: Patients receive the study medication at a specified dose and duration (e.g., 10-14 days).

  • Efficacy Assessment: Clinical response is assessed at the end of treatment and at a follow-up visit. Clinical cure is typically defined as the resolution of signs and symptoms of infection. Bacteriological response is assessed by the eradication of the baseline pathogen from relevant cultures.

  • Statistical Analysis: Statistical methods are used to compare the cure rates between the two treatment groups to determine non-inferiority or superiority.

Safety and Tolerability Profile

Both pivoxil sulbactam and clavulanic acid combinations are generally well-tolerated, with gastrointestinal side effects being the most commonly reported adverse events.

Table 4: Comparative Adverse Event Profile

Adverse EventSultamicillin (%)Amoxicillin-Clavulanic Acid (%)Reference(s)
Diarrhea 29.470.6[4][20]
Nausea/Vomiting 3-55-10[26]
Skin Rash/Urticaria 1-32-4[4][20]
Headache <2<2[26]

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and processes, the following diagrams illustrate the mechanism of action of β-lactamase inhibitors and a typical workflow for a clinical trial.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Protein (PBP) CW Cell Wall Synthesis PBP->CW Catalyzes PBP->CW Blocked BL Beta-Lactam Antibiotic BL->PBP Inhibits BLI Beta-Lactamase Inhibitor (Sulbactam/Clavulanic Acid) BLa Beta-Lactamase Enzyme BLI->BLa Irreversibly Binds & Inactivates BLa->BL Hydrolyzes (Inactivates) Inactivated_BLa Inactivated Beta-Lactamase G cluster_workflow Clinical Trial Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Start->Consent Randomization Randomization Consent->Randomization GroupA Treatment Group A (Pivoxil Sulbactam Combo) Randomization->GroupA GroupB Treatment Group B (Clavulanic Acid Combo) Randomization->GroupB Treatment Treatment Period (e.g., 10 days) GroupA->Treatment GroupB->Treatment EOT End of Treatment Assessment Treatment->EOT FollowUp Follow-up Assessment (e.g., Day 30) EOT->FollowUp DataAnalysis Data Analysis (Efficacy & Safety) FollowUp->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

A Comparative Analysis of the Antibacterial Spectrum of Pivoxil Sulbactam Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of pivoxil sulbactam combinations, primarily focusing on amoxicillin-sulbactam and ampicillin-sulbactam, against other commonly used β-lactam/β-lactamase inhibitor combinations. The information presented is supported by experimental data to assist in research and development efforts within the field of antibacterial therapeutics.

Mechanism of Action: Restoring β-Lactam Efficacy

Sulbactam pivoxil is a prodrug of sulbactam, a potent inhibitor of many bacterial β-lactamases.[1][2] These enzymes are a primary mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins, as they hydrolyze the β-lactam ring, rendering the antibiotic inactive.[3][4] Sulbactam itself possesses weak intrinsic antibacterial activity but functions as a "suicide inhibitor." It irreversibly binds to the active site of β-lactamases, thereby protecting the partner antibiotic from degradation.[1][5] This combination restores the efficacy of the β-lactam agent against otherwise resistant bacteria.[6][7] The antibacterial spectrum of the combination is therefore primarily defined by the partner antibiotic, but extended to include β-lactamase-producing strains.[5]

Comparative In Vitro Activity

The following tables summarize the in vitro activity of amoxicillin-sulbactam and ampicillin-sulbactam in comparison to other β-lactam/β-lactamase inhibitor combinations against key bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. MIC50 and MIC90 values indicate the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity against Gram-Positive Aerobes

OrganismAntibiotic CombinationNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)% SusceptibleReference
Staphylococcus aureus (Methicillin-Susceptible, MSSA)Ampicillin-Sulbactam362--93.9%[6]
Amoxicillin-Clavulanate362--91.8%[6]
Piperacillin-Tazobactam362--95.0%[6]
Staphylococcus aureus (Methicillin-Resistant, MRSA)Ampicillin-Sulbactam201--56.6%[6]
Amoxicillin-Clavulanate201--30.2%[6]
Piperacillin-Tazobactam201--71.0%[6]
Streptococcus pneumoniaeAmoxicillin-Sulbactam83≤0.016-1.0 (range)--[8][9]
Amoxicillin-Clavulanate83≤0.016-1.0 (range)--[8][9]

Table 2: In Vitro Activity against Gram-Negative Aerobes

OrganismAntibiotic CombinationNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)% SusceptibleReference
Escherichia coliAmpicillin-Sulbactam24/24/2-[10]
Amoxicillin-Clavulanate----
Piperacillin-Tazobactam22/4 - 4/4--[10]
Haemophilus influenzae (β-lactamase positive)Ampicillin-Sulbactam45--100%[2]
Amoxicillin-Clavulanate45--100%[2]
Haemophilus influenzae (β-lactamase negative)Ampicillin-Sulbactam55--100%[2]
Amoxicillin-Clavulanate55--100%[2]
Pseudomonas aeruginosaAmpicillin-Sulbactam2Not TestedNot Tested-[10]
Piperacillin-Tazobactam28/48/4-[10]

Table 3: In Vitro Activity against Anaerobic Bacteria

OrganismAntibiotic CombinationNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)% SusceptibleReference
Bacteroides fragilis groupAmpicillin-Sulbactam363--92%[11]
Piperacillin-Tazobactam363--99%[11]
Bacteroides fragilisAmpicillin-Sulbactam22/12/1-[10]
Piperacillin-Tazobactam2≤0.125/4≤0.125/4-[10]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the mechanism of action of β-lactam antibiotics in combination with a β-lactamase inhibitor like sulbactam.

cluster_bacteria Bacterial Cell cluster_antibiotics Antibiotics PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for Cell Lysis Cell Lysis CellWall->Cell Lysis Leads to BetaLactamase β-lactamase Enzyme BetaLactam β-lactam Antibiotic (e.g., Amoxicillin) BetaLactam->PBP Inhibits BetaLactam->BetaLactamase Hydrolyzed by Sulbactam Sulbactam Sulbactam->BetaLactamase Irreversibly Inhibits

Caption: Mechanism of action of β-lactam/β-lactamase inhibitor combinations.

The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic combination using the broth microdilution method.

A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare serial two-fold dilutions of antibiotic combination in broth B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Experimental workflow for MIC determination by broth microdilution.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism grown on an appropriate agar medium.

  • Inoculum Preparation: A bacterial suspension is prepared in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Solutions: Stock solutions of the antibiotic combinations are prepared at known concentrations and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Controls: A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included on each plate.

2. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • The plate is then incubated at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

1. Preparation of Materials:

  • Bacterial Inoculum: A bacterial suspension is prepared to the turbidity of a 0.5 McFarland standard.

  • Agar Plates: Mueller-Hinton agar plates are used. The agar should be poured to a uniform depth of 4 mm.

  • Antimicrobial Disks: Paper disks impregnated with a standardized concentration of the antimicrobial agent are used.

2. Inoculation and Disk Application:

  • A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube.

  • The entire surface of the Mueller-Hinton agar plate is swabbed evenly in three directions to ensure confluent growth.

  • The antimicrobial-impregnated disks are then applied to the surface of the agar using sterile forceps or a disk dispenser. The disks should be pressed down firmly to ensure complete contact with the agar.

3. Incubation and Measurement:

  • The plates are inverted and incubated at 35-37°C for 16-24 hours.

  • After incubation, the diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters.

4. Interpretation of Results:

  • The measured zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing them to standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

References

Sulbactam Combinations Face Off Against Multidrug-Resistant Acinetobacter baumannii: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, a new comparative guide offers researchers and drug development professionals a detailed analysis of sulbactam-based combination therapies targeting multidrug-resistant Acinetobacter baumannii (MDR-A. baumannii). This guide provides a comprehensive overview of the efficacy of various sulbactam combinations, supported by experimental data, to inform the development of novel therapeutic strategies against this critical pathogen.

A. baumannii is a formidable nosocomial pathogen, notorious for its ability to acquire resistance to multiple classes of antibiotics, including carbapenems, often considered the last line of defense. Sulbactam, a β-lactamase inhibitor, has demonstrated intrinsic bactericidal activity against A. baumannii by targeting essential penicillin-binding proteins (PBPs) involved in cell wall synthesis.[1][2] However, the increasing prevalence of β-lactamase-producing strains necessitates the use of sulbactam in combination with other agents to overcome resistance mechanisms.[1]

This guide synthesizes in vitro and in vivo data to compare the performance of emerging and established sulbactam combinations, providing a critical resource for the scientific community.

Comparative In Vitro Efficacy of Sulbactam Combinations

The in vitro activity of various sulbactam combinations has been evaluated against MDR-A. baumannii isolates, with minimum inhibitory concentration (MIC) values serving as a key metric of efficacy. The addition of novel β-lactamase inhibitors such as durlobactam and avibactam has shown to significantly enhance the activity of sulbactam.

CombinationOrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Percent Susceptible (MIC ≤4 mg/L)Key Findings
Sulbactam/Durlobactam Carbapenem-resistant A. baumannii2-83%Durlobactam provides significant potentiation of sulbactam activity.[3]
Sulbactam/Avibactam Carbapenem-resistant A. baumannii16-19%Less effective against isolates with PBP3 mutations compared to sulbactam/durlobactam.[3][4]
Sulbactam/Durlobactam/Imipenem Carbapenem-resistant A. baumannii1-95%Imipenem further enhances the activity of the sulbactam/durlobactam combination.[3][5]
Sulbactam/Durlobactam/Meropenem Carbapenem-resistant A. baumannii--88%Meropenem also potentiates sulbactam/durlobactam, but to a lesser extent than imipenem.[3]
Meropenem/Sulbactam Carbapenem-resistant A. baumannii--66.25% (Synergy)Demonstrates significant synergistic effects in checkerboard assays.[6]
Cefepime/Zidebactam Carbapenem-resistant A. baumannii1632-Zidebactam acts as a β-lactam enhancer, restoring cefepime and sulbactam activity.[7][8]
Sulbactam/ETX2514 MDR-A. baumannii---Exhibits broad-spectrum synergy against various classes of β-lactamases.[1]

Synergistic Activity and Clinical Implications

Synergy testing reveals the enhanced efficacy of antibiotic combinations. The Chou-Talalay method, which calculates a Combination Index (CI), is often employed, with a CI value of less than 1 indicating synergy.

CombinationBeta-Lactamase ClassCombination Index (CI)Interpretation
Durlobactam + Sulbactam Class D (OXA-23)0.62Superior synergy against a key resistance mechanism in A. baumannii.[1]
ETX2514 + Sulbactam Class A, C, and D< 0.80Broad-spectrum synergy, making it a promising therapeutic option.[1]
Avibactam + Sulbactam Class D (OXA-23)1.09Limited synergy against Class D enzymes.[1]
Avibactam + Sulbactam Class A0.72Synergistic against Class A β-lactamases.[1]
Avibactam + Sulbactam Class C0.87Synergistic against Class C β-lactamases.[1]

These findings have significant clinical implications, suggesting that the choice of the β-lactamase inhibitor partner for sulbactam can dramatically influence treatment outcomes, particularly against strains producing OXA-type carbapenemases.[1]

Mechanisms of Action and Resistance

The primary mechanism of action for sulbactam combinations involves the dual targeting of bacterial cell wall synthesis and the inhibition of β-lactamases.

cluster_drug Sulbactam Combination cluster_bacterium A. baumannii Cell Sulbactam Sulbactam PBP Penicillin-Binding Proteins (PBPs) Sulbactam->PBP Inhibits BLI β-Lactamase Inhibitor (e.g., Durlobactam) BetaLactamase β-Lactamases (e.g., OXA-23) BLI->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase->Sulbactam Hydrolyzes (Resistance) Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action for sulbactam combinations against A. baumannii.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The in vitro activity of the antibiotic combinations is determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Start Prepare standardized bacterial inoculum PreparePlates Prepare microtiter plates with serial dilutions of antibiotics Start->PreparePlates Inoculate Inoculate plates with bacterial suspension PreparePlates->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End Lowest concentration with no visible growth ReadMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vivo Efficacy Models

Animal models, such as the murine peritoneal sepsis model, are crucial for evaluating the therapeutic efficacy of these combinations in a living system.

Infection Induce infection in mice with MDR-A. baumannii Treatment Administer treatment regimens: - Combination Therapy - Monotherapy - Control Infection->Treatment Monitoring Monitor survival rates and bacterial loads in tissues Treatment->Monitoring Analysis Statistically compare outcomes between treatment groups Monitoring->Analysis Conclusion Determine in vivo efficacy of the combination Analysis->Conclusion

Caption: Murine model workflow for in vivo efficacy testing.

Conclusion

The development of novel sulbactam combinations represents a promising frontier in the fight against MDR-A. baumannii. The data strongly suggest that combinations with newer β-lactamase inhibitors like durlobactam and ETX2514 offer significant advantages over existing options, particularly against strains harboring Class D carbapenemases.[1] Furthermore, the addition of a carbapenem, such as imipenem, can further potentiate the activity of these combinations.[3][5] Continued research and clinical evaluation of these synergistic pairings are essential to translate these in vitro findings into effective clinical treatments for patients with life-threatening MDR-A. baumannii infections. High-quality evidence supporting the use of cefiderocol or sulbactam/durlobactam over high-dose ampicillin/sulbactam-based regimens is still needed.[9][10][11]

References

Sulbactam-Based Therapies in Polymicrobial Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant organisms has rendered many standard antibiotic regimens ineffective, particularly in the context of polymicrobial infections where complex microbial interactions can further complicate treatment. This guide provides a comparative analysis of the efficacy of sulbactam-based therapies in polymicrobial infections, with a focus on supporting experimental data and detailed methodologies.

Executive Summary

Sulbactam, a β-lactamase inhibitor, is increasingly utilized in combination with β-lactam antibiotics to combat resistant bacteria. In polymicrobial infections, where multiple pathogens contribute to the disease state, sulbactam-based therapies have demonstrated significant efficacy, particularly against infections involving Acinetobacter baumannii. This guide synthesizes data from recent clinical trials and in vitro studies to compare the performance of sulbactam combinations with alternative therapeutic options.

Data Presentation: Comparative Efficacy in Polymicrobial Infections

The following tables summarize the quantitative data from key studies, offering a clear comparison of clinical and microbiological outcomes for various treatment regimens in polymicrobial infections.

Table 1: Clinical and Microbiological Efficacy of Sulbactam-Based Therapies in Polymicrobial Pulmonary Infections with Multidrug-Resistant Acinetobacter baumannii (MDRAB)

Treatment RegimenPatient Population7-Day Microbiological Efficacy14-Day Clinical EfficacyReference
Sulbactam-based therapy in Poly-AB infections291 patients with polymicrobial A. baumannii pulmonary infectionsSignificantly higher microbial clearance of A. baumannii compared to mono-AB infections-[1][2][3][4]
Sulbactam dose ≥8 g/day Subgroup analysisBest microbiological and clinical efficacyBest microbiological and clinical efficacy[1][2][3][4]
Sulbactam + PolymyxinsSubgroup analysisBetter than Sulbactam + TigecyclineBetter than Sulbactam + Tigecycline[1][2][4]
Sulbactam + Tigecycline and/or PolymyxinsSubgroup analysisSignificantly better microbiological efficacy than sulbactam alone-[1][2][3][4]

Poly-AB: Polymicrobial Acinetobacter baumannii

Table 2: Comparative Efficacy of Sulbactam-Durlobactam vs. Colistin in Polymicrobial Carbapenem-Resistant Acinetobacter baumannii-calcoaceticus Complex (CRABC) Infections (Phase 3 Clinical Trial Subset Analysis)

Treatment ArmPatient Subgroup28-Day All-Cause MortalityClinical Cure at Test of CureFavorable Microbiological Outcome at Test of CureReference
Sulbactam-Durlobactam Monomicrobial CRABC (n=36)16.7% (6/36)Similar to polymicrobialSimilar to polymicrobial[5][6][7][8]
Polymicrobial CRABC (n=27)22.2% (6/27)Similar to monomicrobialSimilar to monomicrobial[5][6][7][8]
Colistin Monomicrobial CRABC (n=43)34.9% (15/43)Worse than polymicrobialWorse than polymicrobial[5][6][7][8]
Polymicrobial CRABC (n=19)26.3% (5/19)Better than monomicrobialBetter than monomicrobial[5][6][7][8]

Table 3: In Vitro Synergy of Sulbactam-Durlobactam in Combination with Cefepime against Cefepime-Resistant Pathogens

PathogenSulbactam-Durlobactam MICCombination Effect with CefepimeReference
A. baumannii (with elevated SUL-DUR MIC of 32 mg/L)32 mg/LSynergy[2][9]
P. aeruginosa (all isolates tested)-Synergy[2][9]
E. coli (one isolate)-Synergy[2][9]
K. pneumoniae (one isolate)-Synergy[2][9]
K. pneumoniae (two isolates)-Additive effects[2][9]

Table 4: Efficacy of Ertapenem vs. Piperacillin-Tazobactam in Polymicrobial Infections (Post Hoc Analysis of Three Randomized Double-Blind Trials)

Infection TypeTreatment ArmClinical Cure Rate (Microbiologically Evaluable Patients)Reference
Complicated Intra-abdominal Ertapenem (n=180)85.6%[10][11][12]
Piperacillin-Tazobactam (n=154)82.5%[10][11][12]
Complicated Skin/Skin-Structure Ertapenem (n=66)80.3%[10][11][12]
Piperacillin-Tazobactam (n=61)78.7%[10][11][12]
Acute Pelvic Ertapenem (n=92)95.7%[10][11][12]
Piperacillin-Tazobactam (n=95)92.6%[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

Multicenter Retrospective Study on Sulbactam Combination Therapy in MDRAB Pulmonary Infections
  • Study Design: A multicenter, retrospective study was conducted involving adult patients who received sulbactam or cefoperazone/sulbactam for multidrug-resistant A. baumannii (MDRAB) pulmonary infections between August 2021 and July 2023.[1][2]

  • Patient Population: A total of 366 patients were enrolled, with 75 having monomicrobial A. baumannii infections and 291 having polymicrobial infections. Co-infecting pathogens included Pseudomonas aeruginosa and Klebsiella pneumoniae.[1][2]

  • Inclusion Criteria: Adult patients (≥18 years) with at least one positive culture for MDRAB from sputum or bronchoalveolar lavage fluid, who received sulbactam treatment for at least 3 days.[1]

  • Exclusion Criteria: Patients with HIV infection, mental illness, a treatment course of 2 days or less, or incomplete data were excluded.[1]

  • Outcomes: The primary outcomes measured were 7-day microbiological efficacy and 14-day clinical efficacy.[1][2]

  • Microbiological Analysis: All A. baumannii isolates were tested for multidrug resistance. Sensitivity testing was performed for polymyxins and tigecycline.[1][2]

Phase 3 Clinical Trial of Sulbactam-Durlobactam vs. Colistin for CRABC Infections
  • Study Design: A randomized, controlled, global phase 3 trial evaluating the efficacy and safety of sulbactam-durlobactam versus colistin.[5][6][7][8]

  • Patient Population: Patients with hospital-acquired bacterial pneumonia (HABP), ventilator-associated bacterial pneumonia (VABP), ventilated pneumonia, or bloodstream infections caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex (CRABC).[8] Thirty-six percent of infections in the primary efficacy population were polymicrobial.[5][6][7]

  • Treatment Arms:

    • Sulbactam-durlobactam arm: Sulbactam-durlobactam administered with a background of imipenem-cilastatin to treat co-infecting gram-negative pathogens.[5][6][7]

    • Colistin arm: Colistin administered with a background of imipenem-cilastatin.[5][6][7]

  • Outcomes: A subset analysis was performed to compare clinical and microbiological outcomes at the test of cure (7 ± 2 days after the last dose) for patients with monomicrobial and polymicrobial CRABC infections.[6][7] The primary endpoint for the main trial was 28-day all-cause mortality.[8]

  • Microbiological Analysis: Minimum inhibitory concentrations (MICs) of antibiotics against baseline isolates were determined by broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) methodology.[6][7]

In Vitro Synergy Study of Sulbactam-Durlobactam and Cefepime
  • Study Design: Static time-kill assays were performed in duplicate to investigate the in vitro synergy of sulbactam-durlobactam plus cefepime.[2][9]

  • Bacterial Isolates: A total of 14 cefepime-resistant isolates were tested, including A. baumannii (n=4), P. aeruginosa (n=4), Escherichia coli (n=3), and Klebsiella pneumoniae (n=3). A wild-type K. pneumoniae isolate was also included.[2][9]

  • Antibiotic Concentrations: The antibiotic concentrations used in the assays simulated the free steady-state average concentration of clinically administered doses in patients.[2][9]

  • Synergy Definition: Synergy was defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[9]

Mandatory Visualization

The following diagrams illustrate key experimental and logical workflows related to the evaluation of therapies for polymicrobial infections.

Experimental_Workflow_Clinical_Trial Experimental Workflow for a Clinical Trial on Polymicrobial Infections cluster_screening Patient Screening and Enrollment cluster_baseline Baseline Assessment cluster_randomization Randomization and Treatment cluster_followup Follow-up and Outcome Assessment PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent BaselineAssessment Baseline Clinical Assessment InformedConsent->BaselineAssessment SampleCollection Specimen Collection (e.g., blood, sputum) BaselineAssessment->SampleCollection Microbiology Microbiological Identification and Susceptibility Testing SampleCollection->Microbiology Randomization Randomization Microbiology->Randomization TreatmentA Treatment Arm A (e.g., Sulbactam-based therapy) Randomization->TreatmentA TreatmentB Treatment Arm B (e.g., Comparator) Randomization->TreatmentB Monitoring Patient Monitoring (Clinical and Laboratory) TreatmentA->Monitoring TreatmentB->Monitoring TestOfCure Test of Cure Assessment Monitoring->TestOfCure DataAnalysis Data Analysis (Efficacy and Safety) TestOfCure->DataAnalysis

Caption: Workflow of a randomized controlled trial for polymicrobial infections.

In_Vitro_Synergy_Workflow Workflow for an In Vitro Synergy Study cluster_prep Preparation cluster_assay Time-Kill Assay cluster_analysis Analysis IsolateSelection Select Bacterial Isolates MediaPrep Prepare Growth Media and Antibiotic Solutions IsolateSelection->MediaPrep Inoculation Inoculate Media with Bacterial Suspension MediaPrep->Inoculation TreatmentGroups Add Antibiotics: - Drug A alone - Drug B alone - Drug A + Drug B - Growth Control Inoculation->TreatmentGroups Incubation Incubate at 37°C TreatmentGroups->Incubation Sampling Sample at 0, 4, 8, 24 hours Incubation->Sampling Plating Perform Serial Dilutions and Plate Sampling->Plating CFUCounting Count Colony Forming Units (CFU) Plating->CFUCounting DataInterpretation Determine Synergy, Additivity, or Antagonism CFUCounting->DataInterpretation

Caption: Workflow for determining in vitro antibiotic synergy.

Alternative Therapies and Management Considerations

The choice of therapy for polymicrobial infections is highly dependent on the site of infection, the suspected or confirmed pathogens, and local resistance patterns.

  • Intra-abdominal Infections: These are commonly polymicrobial, involving a mix of aerobic and anaerobic bacteria.[10] Treatment guidelines often recommend broad-spectrum coverage. Ertapenem has shown comparable efficacy to piperacillin-tazobactam for complicated intra-abdominal infections.[10][11][12] For high-risk patients or healthcare-associated infections, broader-spectrum agents like carbapenems or piperacillin-tazobactam are often recommended.[3]

  • Skin and Soft Tissue Infections (SSTIs): While many SSTIs are monomicrobial, complicated cases such as necrotizing fasciitis are often polymicrobial.[10] Management of purulent SSTIs primarily involves incision and drainage.[5] For non-purulent infections like cellulitis, empirical therapy should cover Streptococcus spp. and Staphylococcus aureus. In cases of suspected methicillin-resistant S. aureus (MRSA), agents like doxycycline, clindamycin, or trimethoprim-sulfamethoxazole are recommended.[5]

  • Hospital-Acquired and Ventilator-Associated Pneumonia (HAP/VAP): These infections are frequently polymicrobial and often involve multidrug-resistant pathogens. Empirical treatment should be broad-spectrum, and definitive therapy should be guided by culture and susceptibility results. The combination of sulbactam-durlobactam with cefepime shows promise for covering a wider range of pathogens commonly encountered in HAP/VAP.[2][9]

Conclusion

Sulbactam-based therapies, particularly newer combinations like sulbactam-durlobactam, represent a valuable addition to the therapeutic armamentarium against polymicrobial infections, especially those involving multidrug-resistant Acinetobacter baumannii. Clinical data suggests favorable outcomes compared to older agents like colistin, with similar efficacy in both monomicrobial and polymicrobial settings.[5][6][7][8] Furthermore, in vitro studies indicate synergistic potential when combined with other β-lactams, broadening their spectrum of activity.[2][9] However, the selection of an appropriate antibiotic regimen must be individualized based on the specific clinical scenario, local epidemiology, and antimicrobial susceptibility data. For many common polymicrobial infections, established agents like piperacillin-tazobactam and carbapenems remain critical components of treatment guidelines.[10][11][12] Future research should continue to explore novel combination therapies and optimize dosing strategies to improve outcomes in these challenging infections.

References

The Evolving Landscape of Sulbactam: A Comparative Guide to In Vitro Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of various sulbactam-containing antimicrobial combinations against challenging gram-negative pathogens. Supported by experimental data, this document summarizes key findings on the efficacy of established and novel sulbactam compounds, offering insights into their potential roles in combating antimicrobial resistance.

Sulbactam, a β-lactamase inhibitor, has long been a cornerstone in combination therapies against bacterial infections. While traditionally paired with β-lactam antibiotics to counteract enzymatic degradation, its intrinsic activity against certain pathogens, notably Acinetobacter baumannii, has spurred the development of novel partner agents to enhance its spectrum and potency.[1][2] This guide delves into the in vitro activity of various sulbactam combinations, presenting a comparative analysis of their efficacy against key gram-negative bacteria.

Sulbactam in Combination with Traditional β-Lactams

Sulbactam is commercially available in combination with ampicillin and cefoperazone.[1] Studies have shown that increasing the ratio of sulbactam in these combinations can lead to a stepwise decrease in the minimum inhibitory concentrations (MICs) of the partner β-lactam against A. baumannii.[3][4] For instance, one study demonstrated that escalating the sulbactam proportion in ampicillin-sulbactam and cefoperazone-sulbactam combinations markedly increased their in vitro activity against carbapenem-resistant A. baumannii (CRAB).[3] Another investigation highlighted that a cefepime/sulbactam combination was more active against multidrug-resistant (MDR) gram-negative pathogens compared to either drug alone.[5][6]

However, resistance to these traditional combinations is a growing concern. One study reported high resistance rates of various gram-negative bacteria to ampicillin/sulbactam.[7] This underscores the need for novel partners that can restore and enhance sulbactam's utility.

The Advent of Novel β-Lactamase Inhibitors: Durlobactam and Enmetazobactam

To address the limitations of existing therapies, new β-lactamase inhibitors have been developed and paired with sulbactam and other β-lactams. Among these, durlobactam and enmetazobactam have shown significant promise.

Sulbactam/Durlobactam: Durlobactam, a novel diazabicyclooctenone β-lactamase inhibitor, potently inhibits class A, C, and D β-lactamases.[8] The combination of sulbactam with durlobactam has demonstrated excellent in vitro potency against A. baumannii, including carbapenem-resistant isolates.[8][9] The addition of durlobactam restores the activity of sulbactam against the majority of tested strains, with one study reporting a decrease in the MIC90 for A. baumannii from 64 mg/L for sulbactam alone to 2 mg/L for the combination.[8] This potent activity has been observed across geographically diverse clinical isolates.[10][11] Resistance to sulbactam/durlobactam is currently limited but has been associated with the production of metallo-β-lactamases (MBLs) and substitutions in penicillin-binding protein 3 (PBP3).[12]

Cefepime/Enmetazobactam: Enmetazobactam is a novel penicillanic acid sulfone β-lactamase inhibitor that restores the activity of cefepime against extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[13][14] This combination has demonstrated potent in vitro activity against ESBL-producing and AmpC-producing isolates, positioning it as a potential carbapenem-sparing agent.[14] Studies have shown high susceptibility rates of OXA-48-producing Enterobacterales to cefepime/enmetazobactam.[14][15] However, its activity against Pseudomonas aeruginosa and Acinetobacter baumannii does not show a significant advantage compared to cefepime alone.[15]

Comparative In Vitro Activity

The following tables summarize the in vitro activity (MIC50 and MIC90) of various sulbactam compounds and comparators against key gram-negative pathogens as reported in selected studies.

Table 1: In Vitro Activity Against Acinetobacter baumannii

Antimicrobial AgentMIC50 (mg/L)MIC90 (mg/L)Reference(s)
Sulbactam16 - 3264 - 128[3][9][16]
Sulbactam/Durlobactam1 - 22 - 4[8][9][11]
Cefepime/Sulbactam (1:1 or 1:2)864 - 128[5][6]
Sulbactam/Avibactam16>32[17][18]
Imipenem>32>32[17]
Meropenem64>64[17]
Colistin0.51 - >4[9][16]

Table 2: In Vitro Activity Against Enterobacterales

Antimicrobial AgentOrganism(s)MIC50 (mg/L)MIC90 (mg/L)Reference(s)
Cefepime/Sulbactam (1:1 or 1:2)Enterobacterales832[5][6]
Cefepime/EnmetazobactamKPC-producing CRE--[19][20]
Cefepime/EnmetazobactamOXA-48-producing Enterobacterales--[13][14]
Ceftazidime/AvibactamKPC-producing CRE--[19][20]
Meropenem/VaborbactamKPC-producing CRE--[19][20]
Imipenem/RelebactamKPC-producing CRE--[19][20]

Note: Direct comparative MIC values for all compounds against the same set of isolates are not always available in the literature. Dashes indicate where specific MIC50/MIC90 values were not provided in the cited abstracts.

Experimental Protocols

The determination of in vitro activity of these antimicrobial agents predominantly relies on standardized methods such as broth microdilution.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a cornerstone for assessing the in vitro susceptibility of bacteria to antimicrobial agents. The general workflow is as follows:

  • Isolate Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Antimicrobial Dilution: A serial two-fold dilution of the antimicrobial agent is prepared in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at a specified temperature (typically 35-37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Isolate (Pure Culture) start->bacterial_culture mcfarland Standardized Inoculum (0.5 McFarland) bacterial_culture->mcfarland inoculation Inoculation of Microtiter Plate mcfarland->inoculation antibiotic_prep Serial Dilution of Antimicrobial Agent antibiotic_prep->inoculation incubation Incubation (16-20h at 37°C) inoculation->incubation read_results Visual Inspection for Growth incubation->read_results mic_determination Determine MIC read_results->mic_determination end End mic_determination->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Mechanism of Action: A Synergistic Approach

The efficacy of β-lactam/β-lactamase inhibitor combinations lies in a synergistic mechanism of action. The β-lactam antibiotic targets penicillin-binding proteins (PBPs) in the bacterial cell wall, disrupting its synthesis and leading to cell death. However, many bacteria produce β-lactamase enzymes that can inactivate the β-lactam antibiotic. The β-lactamase inhibitor binds to and inactivates these enzymes, thereby protecting the β-lactam antibiotic and allowing it to exert its bactericidal effect.

Mechanism_of_Action cluster_components Components cluster_bacterium Bacterium cluster_outcomes Outcomes beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits bli β-Lactamase Inhibitor (e.g., Sulbactam) beta_lactamase β-Lactamase Enzyme bli->beta_lactamase Inhibits inactivation Inactivation of β-Lactamase bli->inactivation Results in cell_wall_disruption Cell Wall Synthesis Disruption pbp->cell_wall_disruption Leads to beta_lactamase->beta_lactam Inactivates cell_death Bacterial Cell Death cell_wall_disruption->cell_death Results in

Caption: Synergistic mechanism of β-lactam/β-lactamase inhibitor combinations.

Conclusion

The in vitro data strongly support the continued development and strategic use of sulbactam-based combinations against multidrug-resistant gram-negative bacteria. While traditional combinations retain some utility, the enhanced potency and broader spectrum of novel combinations, such as sulbactam/durlobactam against A. baumannii and cefepime/enmetazobactam against ESBL-producing Enterobacterales, represent a significant advancement in the fight against antimicrobial resistance. The choice of a specific sulbactam combination should be guided by the target pathogen, local resistance patterns, and continued surveillance of in vitro susceptibility data. Further clinical studies are essential to translate these promising in vitro findings into effective therapeutic strategies for patients with serious gram-negative infections.

References

Sulbactam Combination Therapy vs. Monotherapy in Experimental Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulbactam, a β-lactamase inhibitor, possesses intrinsic antibacterial activity against several bacterial species, most notably Acinetobacter baumannii. However, the emergence of multidrug-resistant (MDR) strains, often through the production of various β-lactamases, has diminished the efficacy of sulbactam monotherapy. This guide provides an objective comparison of sulbactam combination therapy versus monotherapy in experimental models, supported by experimental data, detailed methodologies, and visual representations of key concepts.

Executive Summary

The evidence from numerous experimental models strongly indicates that sulbactam combination therapy is superior to sulbactam monotherapy, particularly against MDR pathogens like Acinetobacter baumannii. The addition of a second agent, typically a β-lactamase inhibitor or another antibiotic, enhances sulbactam's efficacy by:

  • Restoring Susceptibility: Novel β-lactamase inhibitors like durlobactam and avibactam can protect sulbactam from degradation by bacterial enzymes, thereby restoring its activity.

  • Synergistic Killing: Combining sulbactam with other antibiotics can lead to synergistic bactericidal activity, resulting in more rapid and complete eradication of bacteria.

  • Suppressing Resistance: Combination therapy may help in preventing the emergence of resistance to sulbactam.

This guide will delve into the experimental data that substantiates these claims, providing a clear and concise overview for researchers in the field.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various experimental studies, comparing the efficacy of sulbactam monotherapy with different combination therapies.

Table 1: In Vitro Efficacy of Sulbactam Combinations against Acinetobacter baumannii
CombinationBacterial Strain(s)MetricSulbactam MonotherapySulbactam Combination TherapyFold Change/SynergyReference(s)
Sulbactam/Durlobactam Carbapenem-resistant A. baumannii (CRAB)MIC₉₀ (µg/mL)64232-fold decrease[1]
Sulbactam/Avibactam OXA-producing CRABMIC₅₀ (mg/L)1628-fold decrease[2]
Sulbactam/Avibactam OXA-producing CRABMIC₉₀ (mg/L)64416-fold decrease[2]
Sulbactam/ETX2514 Class A, C, and D β-lactamase producersCombination Index (CI)N/A< 0.80Synergy (CI < 1)[3]
Sulbactam/Fosfomycin Carbapenem-resistant A. baumanniiBacterial Reduction (log₁₀ CFU/mL) at 24hRegrowth after initial killSustained ~2-4 log₁₀ reductionPrevention of regrowth[4]
Table 2: In Vivo Efficacy of Sulbactam Combinations in Animal Models
CombinationAnimal ModelInfection TypeMetricSulbactam MonotherapySulbactam Combination TherapyOutcomeReference(s)
Sulbactam/Imipenem Immunocompetent MiceA. baumannii PneumoniaSurvivalImproved vs. controlSimilar to imipenem monotherapySulbactam was as efficacious as imipenem when t > MIC was similar.[5][6]
Sulbactam/Imipenem MiceCarbapenem-resistant A. baumannii SepsisBacterial Load (Lung & Liver)Significant bactericidal activityBetter bactericidal activity than imipenem aloneCombination decreased bacterial load.[7][8]
Sulbactam/Colistin MiceCarbapenem-resistant A. baumannii SepsisBacterial Load (Lung & Liver)Significant bactericidal activityNo significant additional effectNo added benefit over colistin monotherapy.[7][8]
Sulbactam/Tigecycline MiceCarbapenem-resistant A. baumannii SepsisBacterial Load (Lung & Liver)Significant bactericidal activityNo significant additional effectNo added benefit over tigecycline monotherapy.[7][8]
Sulbactam/Durlobactam Neutropenic Murine Thigh/LungA. baumannii Infection%fT>MIC for 1-log₁₀ CFU reduction20.5% (Thigh), 37.8% (Lung)Achieved with lower sulbactam exposureDurlobactam restores sulbactam activity.[1][9]
Rifampin/Sulbactam Murine PneumoniaImipenem-resistant A. baumanniiLung Bacterial Concentration (log₁₀ CFU/g)Not efficaciousSignificantly reduced vs. controlCombination improved bacterial clearance.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for some of the key experiments cited in this guide.

Murine Sepsis Model (Carbapenem-Resistant A. baumannii)
  • Animal Model: 8- to 10-week-old BALB/c mice.[8]

  • Bacterial Strain: Carbapenem-resistant Acinetobacter baumannii.

  • Infection Induction: Intraperitoneal injection of the bacterial suspension.[8]

  • Therapeutic Intervention: Antibiotics (sulbactam monotherapy, sulbactam in combination with imipenem, colistin, or tigecycline) were administered intraperitoneally 2 hours after bacterial inoculation.[8]

  • Outcome Measures: Mice were sacrificed at 24, 48, or 72 hours.[8] Lung, liver, heart, and spleen samples were cultured. Homogenates of lung and liver were used to determine the number of colony-forming units per gram (CFU/g) to assess bacterial clearance.[8]

Neutropenic Murine Thigh and Lung Infection Models
  • Animal Model: Neutropenic mice.[1][9]

  • Bacterial Strain: Acinetobacter baumannii.

  • Infection Induction: Intramuscular injection into the thigh or intranasal inoculation for lung infection.

  • Therapeutic Intervention: Various doses of sulbactam alone or in combination with durlobactam were administered.

  • Outcome Measures: The primary endpoint was the change in bacterial burden (log₁₀ CFU/g) over 24 hours.[9] Pharmacokinetic/pharmacodynamic (PK/PD) analysis was performed to determine the exposure-response relationship, with the key parameter being the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[1][11]

Hollow-Fibre Infection Model (HFIM)
  • Model: An in vitro dynamic model that simulates human pharmacokinetics.

  • Bacterial Strain: Clinical isolates of carbapenem-resistant Acinetobacter baumannii (CRAB).[4]

  • Therapeutic Intervention: Clinically relevant dosing regimens of fosfomycin and sulbactam (as continuous or extended infusions), alone and in combination, were simulated over 7 days.[4]

  • Outcome Measures: Bacterial killing and resistance suppression were evaluated by monitoring the change in bacterial burden (log₁₀ CFU/mL) over time.[4]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways, experimental workflows, and logical relationships.

Mechanism of Action: Sulbactam Combination Therapy

cluster_0 Bacterial Cell Sulbactam Sulbactam PBP Penicillin-Binding Proteins (PBPs) Sulbactam->PBP Inhibits Beta-lactamase_Inhibitor β-lactamase Inhibitor (e.g., Durlobactam, Avibactam) Beta_lactamase β-lactamase Beta-lactamase_Inhibitor->Beta_lactamase Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Beta_lactamase->Sulbactam Degrades Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Start Start Bacterial_Culture Culture Carbapenem-Resistant A. baumannii Start->Bacterial_Culture Infection Induce Sepsis in Mice (Intraperitoneal Injection) Bacterial_Culture->Infection Treatment Administer Therapy (2h post-infection) - Monotherapy (Sulbactam) - Combination Therapy Infection->Treatment Monitoring Sacrifice Mice at 24, 48, 72 hours Treatment->Monitoring Analysis Quantify Bacterial Load (CFU/g) in Lungs and Liver Monitoring->Analysis Outcome Compare Efficacy of Monotherapy vs. Combination Analysis->Outcome End End Outcome->End MDR_Problem Multidrug-Resistant (MDR) A. baumannii Infections Sulbactam_Mono_Limit Sulbactam Monotherapy Efficacy Limited by β-lactamase Production MDR_Problem->Sulbactam_Mono_Limit Combo_Hypothesis Hypothesis: Combination with a second agent will enhance efficacy Sulbactam_Mono_Limit->Combo_Hypothesis Mechanism_1 Mechanism 1: β-lactamase Inhibition (e.g., + Durlobactam) Combo_Hypothesis->Mechanism_1 Mechanism_2 Mechanism 2: Synergistic Antibacterial Activity (e.g., + Imipenem) Combo_Hypothesis->Mechanism_2 Outcome_1 Restored Sulbactam Activity Mechanism_1->Outcome_1 Outcome_2 Enhanced Bacterial Killing Mechanism_2->Outcome_2 Goal Improved Treatment for MDR A. baumannii Outcome_1->Goal Outcome_2->Goal

References

Safety Operating Guide

Proper Disposal of Pivoxil Sulbactam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of Pivoxil Sulbactam in a laboratory setting.

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds is a critical aspect of laboratory operations. This guide provides detailed procedural steps for the proper disposal of Pivoxil Sulbactam, a combination product of the beta-lactamase inhibitor sulbactam and the prodrug pivoxil. Adherence to these procedures is essential to minimize environmental impact and ensure workplace safety.

Step-by-Step Disposal Procedures

The proper disposal of Pivoxil Sulbactam involves a multi-step process that includes chemical inactivation followed by disposal in accordance with institutional and regulatory guidelines.

1. Personal Protective Equipment (PPE): Before handling Pivoxil Sulbactam waste, ensure appropriate PPE is worn, including:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

2. Segregation of Waste: Pivoxil Sulbactam waste should be segregated at the point of generation. This includes:

  • Unused or expired pure compound

  • Contaminated labware (e.g., vials, pipettes, culture plates)

  • Aqueous solutions containing Pivoxil Sulbactam

3. Chemical Inactivation (Deactivation): As a beta-lactam antibiotic, Pivoxil Sulbactam can be chemically inactivated through alkaline hydrolysis. This process breaks the beta-lactam ring, rendering the compound inactive. The following protocol is based on studies of sulbactam and other beta-lactam antibiotics and should be performed in a well-ventilated area or a chemical fume hood.

Experimental Protocol: Alkaline Hydrolysis of Pivoxil Sulbactam

Objective: To chemically inactivate Pivoxil Sulbactam prior to disposal.

Materials:

  • Pivoxil Sulbactam waste

  • Sodium hydroxide (NaOH) solution (1 M or 0.1 M)

  • Appropriate waste container

  • pH indicator strips or a pH meter

Procedure:

  • For liquid waste containing Pivoxil Sulbactam, slowly add an equal volume of 1 M sodium hydroxide solution.

  • For solid Pivoxil Sulbactam waste, dissolve it in a suitable solvent (e.g., water or a buffer) before adding the sodium hydroxide solution.

  • If using a lower concentration of NaOH, such as 0.1 M, a longer reaction time will be necessary. A study on a similar compound suggests a 24-hour incubation at room temperature.

  • Gently stir the mixture for a minimum of 3-4 hours at ambient temperature to ensure complete hydrolysis.

  • After the reaction period, check the pH of the solution to ensure it is still alkaline.

  • Neutralize the solution by adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.

  • The neutralized, inactivated solution can now be disposed of as aqueous chemical waste, following institutional guidelines.

4. Disposal of Inactivated Waste and Contaminated Materials:

  • Inactivated Liquid Waste: The neutralized solution from the chemical inactivation step should be collected in a designated hazardous waste container.

  • Contaminated Solids: All solid waste contaminated with Pivoxil Sulbactam, such as gloves, weighing paper, and empty vials, should be placed in a clearly labeled hazardous waste bag or container.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

5. Final Disposal: The collected hazardous waste must be disposed of through a licensed chemical waste disposal company. Do not dispose of untreated Pivoxil Sulbactam or its inactivated solution down the drain.[1] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

Data Presentation

ParameterValueSource/Justification
Inactivating Agent Sodium Hydroxide (NaOH)Effective for hydrolysis of beta-lactam ring.
Concentration of NaOH 1 M or 0.1 M1 M provides rapid hydrolysis; 0.1 M is also effective with longer reaction time.
Reaction Time 3-4 hours (for 1 M NaOH) or 24 hours (for 0.1 M NaOH)Ensures complete degradation of the beta-lactam ring.
Temperature Ambient Room TemperatureSufficient for the hydrolysis reaction to proceed.
Final pH 6.0 - 8.0Neutralization is required before final disposal of aqueous waste.

Mandatory Visualization

start Start: Pivoxil Sulbactam Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate inactivate Chemical Inactivation (Alkaline Hydrolysis) segregate->inactivate dispose_solid Dispose of Contaminated Solids as Hazardous Waste segregate->dispose_solid protocol Add NaOH Solution (1 M or 0.1 M) inactivate->protocol Step 1 react Stir at Room Temperature (3-24 hours) protocol->react Step 2 neutralize Neutralize Solution (pH 6.0-8.0) react->neutralize Step 3 dispose_liquid Dispose of Inactivated Liquid as Hazardous Waste neutralize->dispose_liquid incinerate Licensed Chemical Waste Disposal (e.g., Incineration) dispose_liquid->incinerate dispose_solid->incinerate end End: Compliant Disposal incinerate->end

Caption: Workflow for the proper disposal of Pivoxil Sulbactam waste.

This comprehensive guide provides the necessary information for the safe and compliant disposal of Pivoxil Sulbactam in a laboratory setting. By following these procedures, researchers can minimize risks and contribute to a safer and more sustainable research environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Operational Guide for Handling Pivoxil Sulbactam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pivoxil Sulbactam. Adherence to these procedures is vital for ensuring personal safety and proper disposal of the compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling Pivoxil Sulbactam to minimize exposure and ensure safety.[1]

Activity Required Personal Protective Equipment
Preparation and Weighing Tightly fitting safety goggles with side-shields, chemical-impermeable gloves (inspected before use), fire/flame resistant and impervious clothing, and a full-face respirator if exposure limits are exceeded or irritation occurs.[1]
Handling and General Use Suitable protective clothing, safety goggles with side-shields, and chemical-impermeable gloves.[1] Work should be conducted in a well-ventilated area.[1]
Accidental Spill or Release Self-contained breathing apparatus, chemical impermeable gloves, and protective clothing.[1]
Disposal Appropriate PPE as required for handling the compound, including gloves and protective clothing.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Ventilation: Always handle Pivoxil Sulbactam in a well-ventilated area to avoid the formation of dust and aerosols.[1]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is donned correctly. This includes wearing tightly fitting safety goggles, suitable protective clothing, and chemical-impermeable gloves.[1]

  • Avoiding Contact: Take measures to prevent contact with skin and eyes.[1]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]

  • Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1]

  • Following Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

Disposal Plan:

The disposal of Pivoxil Sulbactam and its containers must be carried out in accordance with appropriate laws and regulations.[1]

  • Waste Collection: Collect waste material in suitable, closed containers for disposal.[1]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[1]

Workflow for Safe Handling of Pivoxil Sulbactam

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Ventilated Area prep_ppe->weigh handle Conduct Experiment weigh->handle spill Accidental Spill handle->spill If spill occurs collect_waste Collect Waste in Labeled, Sealed Container handle->collect_waste Post-experiment spill->collect_waste After cleanup dispose Dispose via Licensed Chemical Destruction or Incineration collect_waste->dispose

Caption: Workflow for the safe handling of Pivoxil Sulbactam from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pivoxil Sulbactam
Reactant of Route 2
Reactant of Route 2
Pivoxil Sulbactam

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.